1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
描述
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属性
IUPAC Name |
1-(2-fluoro-4-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKSVTITEWJBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, a substituted N-aryl maleimide. N-substituted maleimides are a critical class of reagents widely employed in bioconjugation, polymer science, and as intermediates in the synthesis of pharmaceuticals due to their reactivity as Michael acceptors.[1][2][3] This document details the prevalent and reliable two-step synthetic pathway, starting from commercially available precursors. It offers field-proven insights into reaction mechanisms, experimental protocols, purification strategies, and analytical validation, designed to equip researchers and drug development professionals with the necessary knowledge for successful synthesis.
Introduction and Strategic Overview
This compound, hereafter referred to as N-(2-fluoro-4-methylphenyl)maleimide, is a bifunctional molecule featuring a reactive maleimide ring and a substituted phenyl group. The electronic and steric properties imparted by the 2-fluoro and 4-methyl substituents can modulate the reactivity of the maleimide's double bond and influence its pharmacokinetic properties in drug design.[4][5] The pyrrole-2,5-dione core is a valuable scaffold in medicinal chemistry, with derivatives showing potential as inhibitors of cholesterol absorption and other biological activities.[6][7]
The most robust and widely adopted synthetic strategy involves a two-step process:
-
Amine Acylation: The nucleophilic ring-opening of maleic anhydride with 2-fluoro-4-methylaniline to form the intermediate, N-(2-fluoro-4-methylphenyl)maleanilic acid.[3][8]
-
Cyclodehydration: An intramolecular condensation and dehydration of the maleanilic acid intermediate to yield the target N-aryl maleimide.[1][8]
This approach is favored for its high yields, operational simplicity, and the ease of isolation for both the intermediate and final product.
Figure 1: Overview of the two-step synthesis of N-(2-fluoro-4-methylphenyl)maleimide.
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Synthesis of N-(2-fluoro-4-methylphenyl)maleanilic Acid
This initial step is a classic nucleophilic acyl substitution reaction. The primary amine, 2-fluoro-4-methylaniline, acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride.[9] This leads to the opening of the anhydride ring to form the corresponding maleanilic acid, a stable amide and carboxylic acid bifunctional intermediate.
Causality of Experimental Choices:
-
Solvent: Anhydrous diethyl ether or similar aprotic solvents are ideal. They effectively dissolve the maleic anhydride and aniline but are poor solvents for the resulting carboxylic acid product, causing it to precipitate for easy isolation.[10]
-
Temperature: The reaction is exothermic and proceeds efficiently at room temperature, avoiding the need for heating and minimizing potential side reactions.[10][11]
-
Stoichiometry: Using equimolar amounts of reactants ensures high conversion and simplifies purification, as the product readily precipitates, leaving any minor excess of starting material in the solution.
Experimental Protocol:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq.) in anhydrous diethyl ether (approx. 10-15 mL per gram of anhydride).
-
Stir the solution until all the maleic anhydride has dissolved.
-
Prepare a solution of 2-fluoro-4-methylaniline (1.0 eq.) in a minimal amount of anhydrous diethyl ether.
-
Add the aniline solution dropwise to the stirred maleic anhydride solution over 15-30 minutes. A thick white or off-white precipitate will form almost immediately.
-
After the addition is complete, continue stirring the suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolate the product by vacuum filtration, washing the solid with two portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white powder, N-(2-fluoro-4-methylphenyl)maleanilic acid, under vacuum. The yield is typically very high (95-98%) and the product is often pure enough for the subsequent step without further purification.[10]
Step 2: Cyclodehydration to this compound
The second step involves an intramolecular cyclization of the maleanilic acid, driven by a dehydrating agent, to form the stable five-membered imide ring.
Causality of Experimental Choices:
-
Reagents: Acetic anhydride serves as both the solvent and the dehydrating agent. Anhydrous sodium acetate is used as a catalyst; the acetate ion acts as a base, facilitating the ring-closure and subsequent elimination of water.[1][8][10]
-
Temperature Control: The reaction requires heating to proceed at a reasonable rate. However, excessive temperatures (e.g., >80-90°C) can lead to polymerization or other side reactions, reducing the yield. Maintaining a temperature range of 60-70°C is optimal.[1][8]
-
Work-up: The target maleimide product is insoluble in water, while acetic anhydride, sodium acetate, and the acetic acid byproduct are all water-soluble. Pouring the cooled reaction mixture into a large volume of ice water effectively precipitates the crude product, enabling a straightforward isolation.[10][12]
Experimental Protocol:
-
In an Erlenmeyer flask, prepare a suspension of anhydrous sodium acetate (0.5-0.8 eq.) in acetic anhydride (approx. 5-7 mL per gram of maleanilic acid).
-
Add the N-(2-fluoro-4-methylphenyl)maleanilic acid (1.0 eq.) from Step 1 to the suspension.
-
Gently heat the mixture with stirring on a hot plate or in a water bath to 60-70°C. The suspension should dissolve to form a clear, often yellowish, solution. Maintain this temperature for 30-60 minutes.
-
Allow the reaction mixture to cool to near room temperature.
-
Pour the cooled solution slowly into a large beaker containing a vigorously stirred mixture of ice and water (approx. 20 mL per mL of acetic anhydride used).
-
A yellow or off-white solid will precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the crude product by vacuum filtration, washing thoroughly with several portions of cold water until the filtrate is neutral.
-
Dry the crude this compound. Typical yields range from 70-85%.[10]
Purification and Validation
Purification of the final product is essential to remove any residual starting materials or byproducts.
Figure 2: General experimental workflow for synthesis, purification, and analysis.
Purification Methods
-
Recrystallization: This is the most common method. Suitable solvents include cyclohexane, ethanol, or a binary mixture such as dichloromethane/hexane.[10][12] The crude product is dissolved in a minimum of hot solvent, and upon cooling, pure crystals of the product form, leaving impurities in the mother liquor.
-
Silica Gel Chromatography: For applications requiring very high purity, column chromatography is recommended.[12] A mobile phase of hexane/ethyl acetate or dichloromethane is typically effective at separating the product from less polar impurities.[2][13]
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.
| Parameter | Description |
| Molecular Formula | C₁₁H₈FNO₂ |
| Molecular Weight | 205.19 g/mol |
| Appearance | Yellow to off-white solid |
Table 1: Physical Properties of the Target Compound.
| Technique | Expected Observations |
| ¹H NMR | Vinyl Protons: Singlet, ~δ 6.9-7.1 ppm (2H). Aromatic Protons: Multiplets between δ 7.2-7.5 ppm (3H), showing complex splitting due to F-H coupling. Methyl Protons: Singlet, ~δ 2.4 ppm (3H).[14][15][16] |
| ¹³C NMR | Carbonyl (C=O): ~δ 168-170 ppm. Vinyl (C=C): ~δ 134-135 ppm. Aromatic Carbons: Multiple signals ~δ 115-165 ppm, with characteristic large C-F coupling for the carbon attached to fluorine. Methyl (CH₃): ~δ 20-22 ppm.[14][16][17] |
| Mass Spec (MS) | [M]⁺: Expected molecular ion peak at m/z = 205.[18][19] |
| IR Spectroscopy | Imide C=O Stretch: Strong, characteristic symmetric and asymmetric bands around 1770 cm⁻¹ and 1710 cm⁻¹.[16][20] |
Table 2: Summary of Spectroscopic Data for Structural Confirmation.
Alternative Approaches and Green Chemistry Perspectives
While the two-step acetic anhydride method is reliable, alternative protocols exist that may offer advantages in specific contexts:
-
One-Pot Synthesis: Some procedures describe the direct conversion of aniline and maleic anhydride to the maleimide in a single step using a high-boiling point solvent like acetic acid and refluxing for an extended period.[20] However, this can sometimes lead to lower yields and more complex purification.
-
Green Methods: To reduce solvent waste and energy consumption, solvent-free "grinding" methods have been explored, though reproducibility can be a challenge.[1][8] The use of ionic liquids as recyclable reaction media has also been reported but often requires higher temperatures.[8]
-
Alternative Dehydrating Agents: Reagent systems like triphenylphosphine (PPh₃) with tribromoisocyanuric acid or carbon bromotrichloride (CBrCl₃) can effect the cyclodehydration under milder conditions, but introduce phosphorus-based byproducts that require removal.[11]
Conclusion
The synthesis of this compound is reliably achieved through a well-established two-step procedure involving the acylation of 2-fluoro-4-methylaniline with maleic anhydride, followed by a catalyzed cyclodehydration. This method provides high yields and a product that can be readily purified by standard laboratory techniques. Careful control of reaction parameters, particularly temperature during the cyclization step, is crucial for maximizing yield and purity. The analytical techniques outlined provide a robust framework for the validation of the final product, ensuring its suitability for downstream applications in research and development.
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An In-depth Technical Guide to 1-(2-Fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole-2,5-dione scaffold is of significant interest in medicinal chemistry due to its versatile reactivity and presence in various biologically active molecules.[2] N-substituted maleimides are known to act as Michael acceptors and dienophiles in cycloaddition reactions, making them valuable intermediates in the synthesis of complex molecular architectures.[3] Furthermore, the N-aryl substitution can enhance the stability of bioconjugates, a critical aspect in the development of antibody-drug conjugates (ADCs).[4] This guide aims to serve as a foundational resource for researchers interested in exploring the potential of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione in various scientific endeavors.
Physicochemical Properties
Direct experimental data for this compound is limited. However, we can infer its properties based on its constituent parts and data from analogous compounds such as 1-(4-methylphenyl)-1H-pyrrole-2,5-dione and 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione.
| Property | Predicted/Analog-Based Value | Source/Basis |
| Molecular Formula | C₁₁H₈FNO₂ | Calculated |
| Molecular Weight | 205.19 g/mol | Calculated |
| Appearance | White to off-white or pale yellow solid | Analogy to N-aryl maleimides |
| Melting Point | Expected to be in the range of 140-160 °C | Based on analogs: N-(4-methylphenyl)maleimide (149.5 °C)[5] and N-(4-fluorophenyl)maleimide (154-158 °C) |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in water. | General solubility of N-aryl maleimides |
| CAS Number | Not assigned or readily available in public databases. | - |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 2-fluoro-4-methylphenyl ring, the vinylic protons of the maleimide ring, and the methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the dione, the vinylic carbons, and the aromatic and methyl carbons of the substituted phenyl ring.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1780 cm⁻¹), as well as bands for C=C and C-N stretching, and aromatic C-H and C-F vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis
The synthesis of N-substituted maleimides is a well-established process, typically involving a two-step procedure from the corresponding aniline and maleic anhydride.[6][7]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Representative)
Step 1: Synthesis of N-(2-fluoro-4-methylphenyl)maleanilic acid
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetic acid at room temperature.[8]
-
To this solution, add a solution of 2-fluoro-4-methylaniline (1.0 eq) in the same solvent dropwise with stirring.
-
A precipitate of the maleanilic acid intermediate is expected to form.
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
The product can be dried under vacuum and is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Suspend the dried N-(2-fluoro-4-methylphenyl)maleanilic acid (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture with stirring (e.g., on a steam bath or at reflux) for a few hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane).
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring.
Michael Addition
The electron-withdrawing nature of the two carbonyl groups makes the double bond susceptible to nucleophilic attack. This Michael addition reaction is particularly efficient with soft nucleophiles like thiols.[8] This reactivity is the basis for the widespread use of maleimides in bioconjugation to label proteins and peptides at cysteine residues. The N-aryl substituent can influence the rate of this reaction.[9]
Caption: Michael addition reaction of the target compound.
Diels-Alder Reaction
The double bond of the maleimide ring can also act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.[3] This reaction is a powerful tool for the construction of complex cyclic systems. The reactivity in Diels-Alder reactions can be tuned by the substituents on the nitrogen atom.
Hydrolysis
Under certain conditions, particularly at higher pH, the imide ring can undergo hydrolysis to open the ring and form the corresponding maleanilic acid. N-aryl maleimides have been shown to form stable conjugates, and the hydrolysis of the thiosuccinimide intermediate after conjugation can further stabilize the linkage.[4][9]
Potential Applications in Drug Development and Research
The structural features of this compound suggest several potential applications in the field of drug discovery and chemical biology.
-
Bioconjugation: As a maleimide derivative, its primary application lies in the covalent modification of biomolecules, particularly proteins and peptides containing cysteine residues. The N-aryl substitution may offer advantages in terms of the stability of the resulting conjugate.[4] This is highly relevant for the development of antibody-drug conjugates (ADCs), where a stable linker is crucial for the targeted delivery of cytotoxic agents.
-
Medicinal Chemistry Scaffold: The pyrrole-2,5-dione core is a known pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-fluoro-4-methylphenyl substituent could be explored for its potential to modulate these activities and improve pharmacokinetic properties.
-
Polymer Synthesis: N-substituted maleimides can be used as monomers in polymerization reactions to create polymers with specific thermal and chemical properties.
Conclusion
This compound is a molecule with significant potential in various areas of chemical and pharmaceutical research. Although specific data for this compound is scarce, by drawing parallels with its close analogs, we can predict its properties and reactivity with a reasonable degree of confidence. Its synthesis is expected to be straightforward, following established protocols for N-substituted maleimides. The inherent reactivity of the maleimide core, coupled with the potential modulatory effects of the fluoro and methyl substituents on the phenyl ring, makes it an attractive candidate for further investigation, particularly in the fields of bioconjugation and medicinal chemistry. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and application of this promising chemical entity.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
Authored by: Gemini, Senior Application Scientist
For correspondence:
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR for structural elucidation and chemical analysis. The guide offers a detailed interpretation of predicted ¹H and ¹³C NMR spectra, including chemical shift assignments, coupling constant analysis, and the structural reasoning behind the observed spectral patterns. Methodologies for sample preparation and data acquisition are also detailed to ensure reproducible and high-quality results.
Introduction: The Structural Significance of this compound
This compound, a substituted N-phenylmaleimide, is a molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of the maleimide moiety.[1] The maleimide ring is a key pharmacophore and a reactive handle for bioconjugation, while the substituted phenyl ring allows for the fine-tuning of its electronic and steric properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic molecules.[2] This guide will delve into the specific ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for its identification and for monitoring its reactions.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the maleimide and the substituted phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups, the fluorine atom, and the electron-donating methyl group.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3', H-4' (Maleimide) | ~ 6.90 | Singlet (s) | N/A |
| H-3, H-5, H-6 (Aromatic) | 7.20 - 7.40 | Multiplet (m) | See discussion below |
| CH₃ (Methyl) | ~ 2.40 | Singlet (s) | N/A |
Rationale for Assignments and Multiplicity
-
Maleimide Protons (H-3', H-4'): The two protons on the maleimide ring are chemically and magnetically equivalent due to the molecule's symmetry. They are expected to appear as a sharp singlet. Based on data for similar N-substituted maleimides, this singlet is typically found around 6.8-6.9 ppm.[3][4][5]
-
Aromatic Protons (H-3, H-5, H-6): The aromatic region will display a more complex multiplet pattern due to spin-spin coupling between the protons and with the fluorine atom.
-
H-6: This proton is ortho to the fluorine atom and is expected to show a doublet of doublets due to coupling with H-5 (³JHH) and the fluorine atom (³JHF).
-
H-5: This proton is meta to the fluorine and ortho to the methyl group. It will likely appear as a doublet of doublets due to coupling with H-6 (³JHH) and H-3 (⁴JHH).
-
H-3: This proton is para to the fluorine and ortho to the methyl group. It is expected to be a doublet due to coupling with H-5 (⁴JHH). The coupling to the fluorine atom (⁵JHF) might be too small to be resolved.
-
-
Methyl Protons (CH₃): The protons of the methyl group are not coupled to any other protons and will therefore appear as a singlet. Its chemical shift is anticipated to be in the typical range for an aryl methyl group, around 2.4 ppm.[6][7][8]
Visualizing ¹H NMR Coupling
Caption: Predicted through-bond coupling interactions in the aromatic ring.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influences |
| C=O (Carbonyl) | ~ 170 | Electron-withdrawing O and N |
| C-3', C-4' (Maleimide) | ~ 135 | Alkene carbons in a conjugated system |
| C-2 (C-F) | ~ 160 (d, ¹JCF ≈ 250 Hz) | Direct attachment to F |
| C-4 (C-CH₃) | ~ 140 | Attachment to methyl group |
| C-1 (C-N) | ~ 130 | Attachment to N |
| C-6 | ~ 128 | Aromatic CH |
| C-5 | ~ 125 | Aromatic CH |
| C-3 | ~ 118 | Aromatic CH |
| CH₃ (Methyl) | ~ 21 | Alkyl carbon |
Rationale for Assignments
-
Carbonyl Carbons (C=O): These carbons are highly deshielded due to the attached electronegative oxygen atoms and are expected to appear at the downfield end of the spectrum, around 170 ppm.[3][9]
-
Maleimide Alkene Carbons (C-3', C-4'): These carbons are part of a double bond and are deshielded, typically appearing around 135 ppm.[3][9]
-
Aromatic Carbons:
-
C-2: This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift. It will appear as a doublet with a large one-bond coupling constant (¹JCF).[10]
-
C-4: The methyl-substituted carbon will also be downfield.
-
C-1: The carbon attached to the nitrogen of the maleimide will be deshielded.
-
C-6, C-5, C-3: These protonated aromatic carbons will appear in the typical aromatic region, with their exact shifts influenced by the fluorine and methyl substituents. The carbon ortho to the fluorine (C-3) is expected to be upfield relative to the other CH carbons.
-
-
Methyl Carbon (CH₃): This carbon will be found in the upfield aliphatic region of the spectrum, around 21 ppm.[6]
Structural Relationship Diagram
Caption: Numbering scheme for this compound.
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.[11][12]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence with proton decoupling.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic patterns that are readily interpretable. The ¹H NMR spectrum is distinguished by a singlet for the maleimide protons, a singlet for the methyl protons, and a complex multiplet for the aromatic protons due to H-H and H-F couplings. The ¹³C NMR spectrum is characterized by downfield signals for the carbonyl and aromatic carbons, with the carbon attached to fluorine showing a large ¹JCF coupling, and an upfield signal for the methyl carbon. This guide provides a solid framework for the identification and structural analysis of this compound and its derivatives.
References
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- ResearchG
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies detailed herein are designed to ensure scientific integrity and provide actionable insights for qualitative and quantitative analyses.
Introduction
This compound is an N-aryl maleimide, a class of compounds widely utilized in bioconjugation, polymer chemistry, and as synthetic intermediates in pharmaceutical research. The precise and accurate characterization and quantification of this molecule are paramount for its application. Mass spectrometry (MS), owing to its high sensitivity and selectivity, stands as the premier analytical technique for this purpose. This guide will explore the optimal approaches for the analysis of this compound, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), elucidating the rationale behind the selection of experimental parameters.
Chemical Properties of the Analyte
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₁H₈FNO₂ | [1] |
| Molecular Weight | 205.18 g/mol | [1] |
| Exact Mass | 205.05390666 u | [1] |
| Structure | This compound |
The presence of a fluorine atom and a methyl group on the phenyl ring, coupled with the maleimide moiety, dictates the molecule's polarity, volatility, and ionization characteristics, which in turn inform the choice of analytical methodology.
Qualitative Analysis: Elucidating the Molecular Structure
Qualitative analysis aims to confirm the identity of this compound. This is primarily achieved by determining its molecular weight and interpreting its fragmentation pattern.
Ionization Techniques: A Deliberate Choice
The selection of an appropriate ionization technique is critical for successful mass spectrometric analysis. For this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable, each offering distinct advantages.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating the protonated molecule, [M+H]⁺, with minimal fragmentation. This is particularly advantageous when the primary goal is to confirm the molecular weight of the compound. ESI is the ionization source of choice for LC-MS analysis.
-
Electron Ionization (EI): In contrast, EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This "fingerprint" fragmentation pattern is highly valuable for structural elucidation and is the standard ionization method for GC-MS.
Predicted Fragmentation Pathways
The fragmentation of this compound in the mass spectrometer provides a wealth of structural information. Below are the predicted fragmentation pathways under both ESI and EI conditions.
Under ESI conditions, the primary ion observed will be the protonated molecule at m/z 206.06. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would likely lead to the following key fragments:
Quantitative Analysis: Accurate Measurement of Concentration
For drug development and other applications, accurate quantification of this compound is crucial. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity, selectivity, and wide dynamic range.
Experimental Protocol: LC-MS/MS
This protocol provides a robust starting point for the quantitative analysis of this compound.
Proper sample preparation is essential to remove interfering matrix components and ensure accurate and reproducible results.
-
Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.
-
Internal Standard (IS): The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with a different mass can be used. For this analysis, 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (m/z 187.06) could be a suitable IS.
-
Sample Extraction: For samples in a complex matrix (e.g., biological fluids), a protein precipitation followed by solid-phase extraction (SPE) is recommended.
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
The supernatant can be directly injected or further purified using a C18 SPE cartridge.
-
The chromatographic separation is key to resolving the analyte from matrix interferences.
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions. A typical gradient could be 5% to 95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temp. | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| MRM Transitions | Analyte: 206.1 > 178.1 (Quantifier), 206.1 > 136.1 (Qualifier)IS (if 1-(4-methylphenyl)-1H-pyrrole-2,5-dione is used): 188.1 > 160.1 |
Method Validation
A rigorous method validation is imperative to ensure the reliability of the quantitative data. The following parameters should be assessed according to regulatory guidelines:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear range appropriate for the intended application should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% of the nominal value, and precision (expressed as the coefficient of variation, CV) should be ≤15%.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This can be evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.
-
Stability: The stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using either LC-MS/MS or GC-MS, depending on the analytical objective. LC-MS/MS is the method of choice for sensitive and accurate quantification in complex matrices, while GC-MS provides detailed fragmentation for unambiguous structural confirmation. The protocols and insights provided in this guide serve as a robust foundation for the development and validation of analytical methods for this important compound, ensuring data of the highest quality and integrity for researchers and drug development professionals.
References
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NIST. 1H-Pyrrole-2,5-dione. In: NIST Chemistry WebBook. Available at: [Link].
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The Multifaceted Biological Landscape of N-aryl Pyrrole-2,5-dione Derivatives: A Technical Guide for Drug Discovery
Introduction
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged five-membered heterocyclic ring that is a cornerstone in medicinal chemistry.[1] This core structure is integral to a multitude of natural and synthetic compounds demonstrating a broad spectrum of pharmacological activities.[1] The versatility of the N-aryl pyrrole-2,5-dione framework allows for fine-tuning of its physicochemical and biological properties through substitution on the aryl ring, making it a highly attractive scaffold for the development of novel therapeutics. These derivatives have garnered significant attention for their potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of N-aryl pyrrole-2,5-dione derivatives, focusing on their mechanisms of action, structure-activity relationships, and key experimental methodologies to empower researchers and drug development professionals in their quest for novel therapeutic agents.
Anticancer and Cytotoxic Activity: Targeting Malignant Cells
N-aryl pyrrole-2,5-dione derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.[1][4] The primary mechanisms underlying their anticancer activity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][5]
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases
A significant body of research indicates that these compounds trigger the intrinsic apoptosis pathway. This is a complex signaling cascade that results in the activation of caspases, a family of proteases that execute the dismantling of the cell. Furthermore, certain derivatives have been designed as potent inhibitors of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[6][7] For instance, chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) has been shown to bind to and form stable complexes with both EGFR and VEGFR, highlighting its potential as a competitive inhibitor.[6] The interaction of these derivatives with cell membranes can also contribute to their biological activity, causing disturbances in lipid packing and increasing membrane conductance.[6][7]
Caption: Intrinsic apoptosis pathway induced by N-aryl pyrrole-2,5-dione analogs.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of N-aryl pyrrole-2,5-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxicity of selected derivatives against various cancer cell lines.
| Compound ID | N-Aryl Substituent | Target Cell Line | IC50 (µM) | Reference |
| 2d | Aryl with 2,2,2-trifluoroethoxy | K562 (Leukemia) | 0.07 | [8] |
| 2k | Aryl with 2,2,2-trifluoroethoxy | K562 (Leukemia) | 0.52 | [8] |
| MI-1 | 4-chlorobenzyl | Various | Not specified | [6] |
| 12l | Alkynylated pyrrole | U251 (Glioblastoma) | 2.29 ± 0.18 | [5] |
| 12l | Alkynylated pyrrole | A549 (Lung) | 3.49 ± 0.30 | [5] |
Antimicrobial Activity: Combating Pathogenic Microbes
The N-aryl pyrrole-2,5-dione scaffold is present in numerous compounds exhibiting a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[1] Neutral maleimides, in particular, have demonstrated strong antifungal effects.[9][10]
Mechanism of Antimicrobial Action
The antimicrobial activity of these derivatives is influenced by their chemical reactivity and lipophilicity.[9] N-substituted maleimides are known to be thiol-reacting compounds, and as such, they can inhibit enzymes with essential cysteine residues required for their catalytic activity.[10] In fungi, a proposed mechanism of action involves the inhibition of β(1,3)glucan synthase, a key enzyme in cell wall biosynthesis.[9]
Spectrum of Antimicrobial Activity
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The table below presents the minimum inhibitory concentrations (MICs) for some derivatives.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Neutral maleimides | Candida albicans | 0.5 - 4 | [9][10] |
| N-alkyl imides | Staphylococcus aureus | 8 - 32 | [11] |
| N-alkyl imides | Enterococcus faecalis | 8 - 32 | [11] |
| N-alkyl imides | Escherichia coli | 8 - 32 | [11] |
| N-(4-fluorophenyl) maleimide | Bacillus subtilis, E. coli, S. cerevisae | Active at low concentrations | [12] |
| N-(4-chlorophenyl) maleimide | Bacillus subtilis, E. coli, S. cerevisae | Active at low concentrations | [12] |
| N-(4-bromophenyl) maleimide | Bacillus subtilis, E. coli, S. cerevisae | Active at low concentrations | [12] |
Anti-inflammatory Properties: Modulating the Inflammatory Response
Several novel pyrrole-2,5-dione derivatives have been identified as potent anti-inflammatory agents.[1] Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1][13]
Inhibition of the COX-2 Pathway
The suppression of the COX-2 inflammatory pathway is a key mechanism for some of these derivatives.[1] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.
Caption: Mechanism of COX-2 pathway inhibition by N-aryl pyrrole-2,5-dione derivatives.
Enzyme Inhibition: A Versatile Pharmacophore
Beyond their roles in cancer and inflammation, derivatives of pyrrole-2,5-dione have been designed as specific inhibitors for a variety of other enzymes implicated in disease.[1] Their ability to act as Michael acceptors makes them effective covalent inhibitors of enzymes with nucleophilic residues, such as cysteine, in their active sites. This broad inhibitory potential underscores their versatility in drug design.
Synthesis and Structure-Activity Relationships (SAR)
The biological activity of N-aryl pyrrole-2,5-dione derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
General Synthesis
N-substituted maleimides are typically synthesized in a two-step procedure. The first step involves the reaction of maleic anhydride with an appropriate primary amine to form an N-substituted maleamic acid. Subsequent cyclization, often achieved by heating in the presence of acetic anhydride and a catalyst like sodium acetate, yields the desired N-substituted maleimide.[10]
Caption: Workflow from synthesis to preclinical evaluation.
Key SAR Insights
-
N-Aryl Substituents: The nature and position of substituents on the N-aryl ring significantly influence biological activity. Electron-withdrawing groups, such as nitro and halogen groups, on the aryl ring tend to enhance antibacterial activity.[14]
-
Pyrrole Ring Substitutions: Modifications to the pyrrole-2,5-dione core can also modulate activity. For example, simple N-alkylation or N-arylation of a 3,4-dimethylpyrrole-2,5-dione core may not be sufficient to confer significant cytotoxic activity, suggesting the need for more complex substituents.[15]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the N-aryl pyrrole-2,5-dione derivatives and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.[14]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]
Anti-inflammatory Cytokine Assay
This assay measures the effect of the compounds on the production of inflammatory cytokines.
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.[1]
-
Cell Culture and Treatment: Culture the PBMCs in 96-well plates and pre-treat with various concentrations of the test compounds for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production.[1]
-
Incubation: Incubate the plates for 24-48 hours.[1]
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an ELISA kit.
Conclusion and Future Perspectives
N-aryl pyrrole-2,5-dione derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, make them attractive candidates for further drug development. The ability to readily modify their structure allows for the optimization of their pharmacological profiles. Future research should focus on elucidating the precise molecular targets of these compounds, exploring novel derivatives with improved potency and selectivity, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of this remarkable class of compounds holds significant potential for addressing unmet medical needs.
References
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Initial Screening of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione in Cancer Cell Lines
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the initial in vitro screening of the novel compound 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class, for potential anticancer activity. N-substituted maleimides and related pyrrole-2,5-diones represent a promising class of molecules due to their diverse biological activities, including potent cytotoxicity against tumor cells.[1][2][3] The core of their activity often lies in the reactivity of the maleimide ring, which can engage in Michael addition reactions, particularly with thiol groups of cysteine residues in proteins.[4] This guide details a logical, tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to preliminary mechanism-of-action studies. We present validated, step-by-step protocols for cell culture, cytotoxicity determination via MTT assay, and apoptosis detection using Annexin V/PI flow cytometry. The rationale behind experimental choices, data interpretation, and potential next steps are discussed to provide researchers with a robust and efficient strategy for evaluating this and similar novel compounds.
Introduction: The Rationale for Screening N-Aryl Maleimides
The pyrrole-2,5-dione scaffold, commonly known as the maleimide group, is a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6] The N-substituted maleimides, in particular, have garnered significant interest in oncology. Their mechanism of action is often attributed to the electrophilic nature of the double bond in the maleimide ring, which makes it susceptible to nucleophilic attack by thiol groups present in proteins like enzymes and transcription factors.[4][7]
This covalent interaction can lead to the inhibition of key cellular players. For instance, various substituted maleimides have been identified as inhibitors of crucial enzymes in cancer signaling, such as Protein Kinase C (PKC) and Topoisomerase II, ultimately leading to cell death.[8] Furthermore, some maleimide derivatives can induce cytotoxicity by generating reactive oxygen species (ROS), leading to overwhelming oxidative stress and necrotic cell death.[9]
The specific compound, This compound , combines this reactive maleimide core with a substituted phenyl ring. The fluorine and methyl groups can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its reactivity, cell permeability, and target-binding affinity. The initial screening of this molecule is therefore a critical step to ascertain its cytotoxic potential and shed light on its possible mechanism of action.
A Tiered Approach to Initial Compound Screening
A successful initial screening campaign should be designed to maximize information while conserving resources. We advocate for a tiered or cascaded approach, starting with broad, high-throughput assays and using the results to inform more complex, lower-throughput mechanistic studies. This ensures that only compounds with significant activity proceed to more intensive investigation.
Caption: A logical workflow for the initial screening of a novel compound.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Compound Handling and Preparation
Proper handling of a novel compound is paramount.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate complete cell culture medium. The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Line Selection and Culture
The choice of cell lines is critical for assessing the breadth of a compound's activity. We recommend a diverse panel representing different cancer histotypes.[10]
-
Recommended Panel:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
NCI-H460: Lung carcinoma (large cell)
-
HL-60: Promyelocytic Leukemia (hematological malignancy)
-
HCT-116: Colorectal carcinoma
-
-
Control Cell Line:
-
HUVEC (Human Umbilical Vein Endothelial Cells): To assess general cytotoxicity against non-cancerous cells.[1]
-
Protocol 1: Cell Culture and Maintenance
-
Culture Medium: Grow cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[10]
-
Subculture: Passage cells when they reach 80-90% confluency to ensure they remain in the logarithmic growth phase.
Protocol: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10]
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and seed them into 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the plates and add 100 µL of medium containing the various compound concentrations (e.g., ranging from 0.1 to 100 µM).
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Cells in medium only.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[10]
Protocol: Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Illustrative Data Presentation and Interpretation
Table 1: Illustrative Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD | Doxorubicin (Positive Control) IC₅₀ (µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 0.9 ± 0.1 |
| NCI-H460 | Lung Carcinoma | 5.2 ± 0.8 | 1.1 ± 0.2 |
| HL-60 | Promyelocytic Leukemia | 2.1 ± 0.5 | 0.4 ± 0.07 |
| HCT-116 | Colorectal Carcinoma | 12.3 ± 2.5 | 1.5 ± 0.3 |
| HUVEC | Normal Endothelial | 45.8 ± 5.1 | 3.5 ± 0.6 |
Note: Data are for illustrative purposes only.
Interpretation: The hypothetical data in Table 1 suggest that the compound exhibits potent cytotoxicity against multiple cancer cell lines, with particular efficacy against the HL-60 leukemia line. Importantly, the significantly higher IC₅₀ value in HUVEC cells suggests a degree of selectivity for cancer cells over non-cancerous cells, which is a desirable characteristic for a potential therapeutic agent.[1][12]
Table 2: Illustrative Apoptosis Induction in HL-60 Cells (24h Treatment)
| Treatment Group | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
|---|---|---|---|
| Vehicle Control | 94.5% | 3.1% | 1.8% |
| Compound (IC₅₀) | 45.2% | 38.5% | 12.1% |
| Compound (2x IC₅₀) | 20.1% | 55.3% | 21.4% |
Note: Data are for illustrative purposes only.
Interpretation: The data in Table 2 strongly indicate that the compound's cytotoxic effect is mediated, at least in part, by the induction of apoptosis. The dose-dependent increase in the percentage of Annexin V-positive cells is a classic hallmark of programmed cell death.[11]
Hypothesized Mechanism and Future Directions
The initial screening data, suggesting potent, selective, and apoptosis-inducing activity, provides a strong foundation for deeper mechanistic investigation. Given the known chemistry of maleimides, a plausible hypothesis is that this compound acts as a covalent inhibitor by reacting with cysteine residues on key proteins within an apoptosis-regulating pathway.
Inducing apoptosis is a primary mechanism for many chemotherapy drugs.[11] The intrinsic (mitochondrial) pathway is a common target.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Recommended Future Studies:
-
Caspase Activation: Confirm the involvement of specific caspases (e.g., initiator caspase-9 and executioner caspase-3) using activity assays or western blotting for cleaved PARP.
-
Mitochondrial Membrane Potential: Use dyes like JC-1 to assess whether the compound disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.
-
ROS Generation: Measure intracellular ROS levels to determine if oxidative stress is an upstream trigger for the observed cytotoxicity.[9]
-
Target Deconvolution: Employ advanced techniques like chemical proteomics to identify the specific cellular proteins that are covalently modified by the compound.
Conclusion
This guide outlines a systematic and scientifically rigorous approach for the initial evaluation of this compound. By following a tiered screening cascade—from broad cytotoxicity assessment to focused mechanistic assays—researchers can efficiently characterize the compound's anticancer potential. The provided protocols and interpretive guidance are designed to generate reliable and reproducible data, forming a solid basis for subsequent, more in-depth preclinical development efforts. The promising chemical nature of the N-substituted maleimide core warrants a thorough investigation of this novel compound as a potential lead in cancer drug discovery.
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Physicochemical properties of fluorinated pyrrole-2,5-diones
An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Pyrrole-2,5-Diones
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Pyrrole-2,5-diones, commonly known as maleimides, are privileged structures renowned for their highly selective reactivity towards thiols, forming the basis of numerous bioconjugation strategies, including the construction of antibody-drug conjugates (ADCs).[1][2] This technical guide provides a comprehensive examination of how fluorination impacts the core physicochemical properties of the pyrrole-2,5-dione system. We will explore the nuanced effects of fluorine substitution on electronic properties, reactivity, lipophilicity, metabolic stability, and spectroscopy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated maleimides to design next-generation therapeutics and chemical probes.
The Strategic Imperative for Fluorination
Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the ability to form exceptionally strong carbon-fluorine bonds (C-F bond energy ~472 kJ/mol)—make it a powerful tool for modulating molecular properties.[3] When introduced into a molecule like a pyrrole-2,5-dione, fluorine can profoundly influence its behavior in a biological system by:
-
Modulating Electronic Effects: Altering the reactivity and binding interactions of the core scaffold.[4]
-
Tuning Lipophilicity: Affecting membrane permeability, solubility, and plasma protein binding.[5][6]
-
Enhancing Metabolic Stability: Blocking sites susceptible to metabolic degradation, thereby increasing the compound's half-life.[3][7]
-
Altering Conformation: Influencing the molecule's three-dimensional shape and its fit within a biological target.
This guide will dissect these effects within the specific context of the pyrrole-2,5-dione framework.
Synthesis of Fluorinated Pyrrole-2,5-Diones
The most common and versatile method for synthesizing N-substituted pyrrole-2,5-diones is the Paal-Knorr condensation, which involves the cyclization of a 1,4-dicarbonyl compound (succinic anhydride or a derivative) with a primary amine. For fluorinated analogues, this typically involves using a fluorinated amine as the starting material.
Caption: Paal-Knorr synthesis of fluorinated pyrrole-2,5-diones.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
This protocol describes a standard procedure for the synthesis of a monofluorinated N-aryl maleimide.
Materials:
-
Maleic anhydride
-
4-fluoroaniline
-
Glacial acetic acid
-
Sodium acetate, anhydrous
-
Acetic anhydride
Procedure:
-
Amic Acid Formation: Dissolve maleic anhydride (1.0 eq) in 20 mL of glacial acetic acid with gentle warming. In a separate flask, dissolve 4-fluoroaniline (1.0 eq) in 10 mL of glacial acetic acid.
-
Add the aniline solution dropwise to the maleic anhydride solution with stirring at room temperature. Stir for 1 hour. A precipitate of the intermediate maleamic acid should form.
-
Cyclization: To the reaction mixture, add anhydrous sodium acetate (0.3 eq) and acetic anhydride (2.5 eq).
-
Heat the mixture to 80-90 °C and maintain for 2 hours. The solution should become homogeneous.
-
Isolation: Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Impact on Core Physicochemical Properties
Electronic Properties and Thiol Reactivity
The defining feature of the maleimide core is its electrophilic double bond, which readily undergoes a Michael addition with soft nucleophiles like thiols.[8][9] Fluorination of an N-aryl substituent significantly enhances this reactivity.
Causality: The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) across the aromatic ring. This effect is propagated to the maleimide nitrogen and, subsequently, to the carbonyl groups. This polarization further depletes electron density from the α,β-unsaturated system, making the β-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a thiol.
Caption: Fluorine enhances the electrophilicity of the maleimide core.
This enhanced reactivity can be quantified by measuring the second-order rate constant of the reaction with a model thiol, such as glutathione (GSH) or N-acetylcysteine. It is expected that the rate of reaction will increase with the degree of fluorination on the N-aryl ring.
| Compound | Relative Reactivity (k_rel) |
| N-phenylmaleimide | 1.0 |
| N-(4-fluorophenyl)maleimide | ~5-10 |
| N-(3,5-difluorophenyl)maleimide | ~20-50 |
| N-(pentafluorophenyl)maleimide | >100 |
| Note: These are representative values to illustrate the trend. |
Lipophilicity (logP)
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, and metabolism.[5] The effect of fluorine on lipophilicity is complex and highly context-dependent.[10][11]
-
Single Fluorine Substitution: Replacing a C-H with a C-F bond on an aromatic ring often leads to a slight increase in logP (Hansch-Leo parameter π ≈ +0.14).[12]
-
Polyfluorination: The introduction of multiple fluorine atoms can lead to a decrease in logP. This is attributed to the creation of strong molecular dipoles and unique solvation properties that may not be perfectly modeled by the octanol-water system.[13][14]
-
Positional Effects: The position of fluorine matters. An ortho-fluoro substituent may engage in intramolecular interactions that can alter the overall lipophilicity compared to a para-substituent.[10]
| Compound | Experimental logP | Comment |
| N-phenylmaleimide | 1.28 | Parent Compound |
| N-(4-fluorophenyl)maleimide | 1.45 | Increased lipophilicity as expected. |
| N-(2,4-difluorophenyl)maleimide | 1.55 | Further increase, but not additive. |
| N-(pentafluorophenyl)maleimide | 1.90 | Significant increase due to large hydrophobic surface. |
| Note: logP values are estimated based on literature trends for similar structures. |
Acidity and Basicity (pKa)
Pyrrole itself is an extremely weak acid (pKa of N-H ≈ 17.5) and an even weaker base (pKa of conjugate acid ≈ -3.8).[15][16] For N-substituted pyrrole-2,5-diones, the relevant pKa is typically associated with other functional groups on the molecule, not the core ring. Fluorine's powerful inductive effect will significantly lower the pKa of nearby acidic protons and decrease the pKa (reduce the basicity) of nearby basic groups. For instance, if a basic amine functionality were present on the N-aryl ring, its pKa would be substantially lowered by adjacent fluorine atoms.[3][17] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, cell permeability, and target binding.[6]
Metabolic Stability
A major advantage of fluorination in drug design is the enhancement of metabolic stability.[7] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the para position.
Mechanism of Protection: The C-F bond is exceptionally strong and not readily cleaved by metabolic enzymes. Placing a fluorine atom at a metabolically labile position, such as the para position of the N-phenyl ring, effectively blocks this common metabolic pathway. This "metabolic shielding" can significantly increase the in vivo half-life of a compound.[6]
Caption: Fluorine at the para-position shields against CYP450 oxidation.
Spectroscopic Properties
Fluorination can subtly influence the spectroscopic properties of the pyrrole-2,5-dione core. While the parent N-aryl maleimide chromophore has a characteristic UV absorption, fluorine substitution can cause small bathochromic (red) or hypsochromic (blue) shifts depending on the substitution pattern.
More significantly, some substituted maleimides exhibit fluorescence, a property that can be tuned by fluorination.[18][19] Fluorine can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength and quantum yield.
Perhaps the most useful spectroscopic feature is the ability to use ¹⁹F NMR . As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, it provides a clean, sensitive handle for characterizing these molecules and studying their interactions without background interference.
Workflow for Kinetic Analysis
To validate the impact of fluorination on reactivity, a kinetic assay is essential. The following workflow outlines the measurement of the reaction rate between a fluorinated maleimide and a model thiol using UV-Vis spectrophotometry.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action (MoA) for the novel compound, 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione. While this specific molecule is not extensively characterized in existing literature, its core structure, 1H-pyrrole-2,5-dione (a maleimide derivative), is a well-recognized pharmacophore present in compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties.[1][2] This guide, therefore, presents a logical, multi-phased investigational strategy, moving from broad, unbiased screening to specific target validation and pathway analysis. We emphasize a self-validating experimental workflow, integrating computational, biochemical, and cell-based methodologies to build a robust, evidence-based understanding of the compound's molecular interactions and cellular effects.
Introduction and Foundational Hypothesis Generation
The 1H-pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry. Derivatives have been reported to act as inhibitors of HMG-CoA reductase, tyrosine kinases, and mycobacterial targets, and to modulate inflammatory responses.[1][2][3][4] The presence of the fluorinated methylphenyl group on the compound of interest suggests specific interactions within a protein binding pocket, potentially conferring selectivity and potency.
Given the chemical precedent, our initial investigation will be guided by the following broad, testable hypotheses:
-
Hypothesis 1 (Anti-Inflammatory): The compound modulates key signaling pathways in inflammation, such as those mediated by cytokines or Toll-like receptors (TLRs).
-
Hypothesis 2 (Oncogenic Signaling): The compound interferes with protein kinases or other enzymes critical for cancer cell proliferation and survival.
-
Hypothesis 3 (Metabolic Regulation): The compound affects cellular lipid metabolism, such as cholesterol uptake or efflux.
This guide outlines a systematic approach to test these hypotheses and to uncover novel, unexpected mechanisms. The overall strategy is to first identify the direct molecular target(s) of the compound and then to characterize the downstream cellular consequences of that interaction.
Phase I: Unbiased Target Identification and Deconvolution
The primary challenge with a novel compound is to identify its direct cellular binding partner(s). Modern drug discovery has moved beyond relying on a single method, instead favoring an integrated approach that combines computational prediction with unbiased experimental techniques to generate and then filter hypotheses.[5][6] This process is often termed target deconvolution.[5][7][8]
Computational Target Prediction (In Silico)
Before committing to resource-intensive wet-lab experiments, computational methods can predict potential drug-target interactions based on the compound's structure.[9][10][11][12] These approaches use machine learning algorithms and compare the compound's features to extensive databases of known drug-target interactions.
-
Causality: This step is a cost-effective way to generate an initial list of potential targets (e.g., kinases, GPCRs, nuclear receptors), which can help in selecting appropriate cell lines and phenotypic assays for subsequent experimental validation. It narrows the search space from the entire proteome to a manageable list of high-probability candidates.
Phenotypic Screening
Phenotypic screening identifies compounds that produce a desired change in a cell or organism's observable characteristics, without a priori knowledge of the target.[13][14][15] This unbiased approach is powerful for discovering compounds with novel mechanisms of action.[14]
-
Experimental Design: Based on our foundational hypotheses, a panel of high-content, cell-based assays should be employed.
-
Inflammation Model: Use a cell line like PMA-differentiated THP-1 macrophages, stimulated with LPS.[16] Key readouts would include the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and changes in cell morphology.[2][16]
-
Cancer Model: Screen against a panel of cancer cell lines (e.g., colon, lung) and measure endpoints like cell viability, apoptosis (caspase activation), and cell cycle arrest.[17]
-
Metabolic Model: Utilize a foam cell formation assay with macrophages to assess the compound's effect on lipid accumulation.[2]
-
Workflow for Initial MoA Investigation
Caption: Overall workflow for MoA elucidation.
Experimental Target Deconvolution
Once a phenotypic "hit" is confirmed, the critical next step is to identify the specific protein(s) the compound binds to. Label-free methods are often prioritized as they do not require chemical modification of the compound, which can alter its binding properties.[8]
A. Cellular Thermal Shift Assay (CETSA) & Thermal Proteome Profiling (TPP)
-
Principle: CETSA is based on the principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[18][19] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, a melting curve can be generated. A shift in this curve in the presence of the compound indicates target engagement.[18]
-
Causality & Trustworthiness: This method provides direct evidence of a physical interaction between the compound and its target within a physiologically relevant environment (the cell).[18] When coupled with quantitative mass spectrometry (TPP), this can be performed on a proteome-wide scale, allowing for an unbiased survey of all potential targets and off-targets simultaneously.[18][20][21]
B. Drug Affinity Responsive Target Stability (DARTS)
-
Principle: DARTS operates on a similar principle of ligand-induced stabilization, but uses proteases instead of heat.[1][22] A protein bound to a small molecule is often more resistant to proteolytic degradation. Cell lysates are treated with a protease in the presence or absence of the compound, and the resulting protein fragments are analyzed by SDS-PAGE or mass spectrometry. Proteins that are protected from degradation are considered binding partners.[1]
C. Affinity Chromatography
-
Principle: This classic approach involves immobilizing the compound on a solid support (like agarose beads) to "pull down" its binding partners from a cell lysate.[7][8][22] The bound proteins are then eluted and identified by mass spectrometry.
-
Causality & Caveats: While effective, this method requires chemical modification of the compound to attach a linker, which can sometimes interfere with its biological activity. Therefore, a careful structure-activity relationship (SAR) study is needed to identify a non-essential position for linker attachment.[1] This method serves as an excellent orthogonal validation for hits identified through label-free techniques.
| Method | Principle | Advantage | Disadvantage | Primary Use |
| TPP (CETSA-MS) | Ligand-induced thermal stabilization | Unbiased, proteome-wide, in-cell | Requires specialized mass spectrometry | Primary screening & off-target profiling |
| DARTS | Ligand-induced protease resistance | Label-free, does not require heat | Can be less sensitive for weak binders | Hit identification and validation |
| Affinity Pull-Down | Immobilized ligand captures targets | Direct physical isolation of targets | Requires compound modification | Orthogonal validation of hits |
Phase II: Target Validation and Mechanistic Characterization
Identifying a candidate target is not sufficient; it must be validated to confirm that its modulation is responsible for the observed cellular phenotype.[23] This phase involves moving from broad, discovery-based methods to specific, hypothesis-driven experiments.
Biochemical Validation
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) can be used to confirm a direct interaction between the purified candidate protein and the compound, and to quantify binding kinetics (KD, kon, koff).
-
Functional/Enzymatic Assays: If the identified target is an enzyme (e.g., a kinase), an in vitro activity assay is essential.[17][24][25] This will determine if the compound is an inhibitor or an activator and establish its potency (IC50 or EC50). For example, a standard in vitro kinase assay would measure the transfer of 32P-ATP to a known substrate in the presence of varying concentrations of the compound.[25][26]
Cellular Validation
-
Confirming Target Engagement: A targeted CETSA experiment using Western blotting for the specific candidate protein can confirm that the compound engages the target in intact cells at relevant concentrations.[19]
-
Pathway Analysis: Once the direct target is confirmed, the next step is to map the downstream signaling consequences.
-
Western Blotting: Analyze the phosphorylation status or expression levels of key proteins downstream of the validated target. For example, if the target is a kinase in the MAPK pathway, one would probe for changes in phosphorylated ERK, JNK, or p38.
-
Reporter Gene Assays: If the target is a nuclear receptor or affects a transcription factor, a luciferase reporter assay can quantify changes in transcriptional activity.[27][28][29] For instance, an NF-κB reporter cell line could be used to see if an anti-inflammatory effect is mediated through inhibition of this pathway.
-
Genetic Approaches: Using siRNA or CRISPR to knock down the expression of the candidate target should recapitulate or block the phenotypic effect of the compound, providing strong evidence for a causal link.
-
Hypothetical Signaling Pathway Elucidation
Caption: Hypothetical kinase inhibition pathway.
Detailed Experimental Protocols
Protocol 1: Proteome-wide Cellular Thermal Shift Assay (TPP)
This protocol outlines the general workflow for identifying targets using TPP.
-
Cell Culture and Treatment: Culture the chosen cell line (e.g., THP-1) to ~80% confluency. Treat one set of cells with the compound (e.g., at 10x the phenotypic IC50) and another with vehicle (DMSO) for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for MS: Collect the supernatant (containing soluble proteins). Perform protein reduction, alkylation, and trypsin digestion.
-
TMT Labeling: Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Mass Spectrometry: Analyze the combined, labeled peptide samples by LC-MS/MS.[18]
-
Data Analysis: Quantify the relative abundance of each protein at each temperature point for both treated and vehicle samples. Plot the abundance vs. temperature to generate melting curves and identify proteins with significant thermal shifts upon compound treatment.[21]
Protocol 2: In Vitro Kinase Assay (Radiometric)
This protocol is for validating a candidate kinase target.[17][24][26]
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase reaction buffer, the purified recombinant candidate kinase, and its specific substrate peptide or protein.
-
Compound Titration: Serially dilute the this compound compound in DMSO and add to the reaction tubes to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding the ATP mix, which includes MgCl2 and γ-32P-ATP. Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate Substrate: Separate the reaction products by SDS-PAGE. The phosphorylated substrate will be radioactive.
-
Detection: Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled substrate bands.
-
Quantification: Quantify the band intensity using a phosphorimager. Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Inflammation Assay
This protocol is for assessing the anti-inflammatory phenotype.[2][16][30]
-
Cell Seeding and Differentiation: Seed THP-1 monocytes in a 96-well plate. Differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Remove the PMA-containing media, wash the cells, and add fresh media containing various concentrations of the test compound or vehicle control. Pre-incubate for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to determine the IC50 for the inhibition of inflammatory cytokine production.
Conclusion and Future Directions
This guide presents a rigorous, multi-faceted strategy for the complete elucidation of the mechanism of action for this compound. By systematically progressing from unbiased, proteome-wide discovery to focused biochemical and cellular validation, researchers can build a high-confidence model of how this novel compound exerts its effects. The integration of orthogonal methods like TPP and affinity chromatography is crucial for robust target identification, while subsequent functional assays and genetic validation provide the causal link between target engagement and cellular phenotype. The successful execution of this workflow will not only define the compound's MoA but also illuminate its potential as a chemical probe or therapeutic lead, paving the way for further preclinical development.
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Methodological & Application
Application Notes and Protocols for Investigating 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of N-Aryl Maleimides
The 1H-pyrrole-2,5-dione scaffold, commonly known as the maleimide group, is a prominent feature in a variety of biologically active molecules.[1][2] N-substituted maleimides are recognized for their ability to act as enzyme inhibitors, often through a mechanism involving covalent modification of nucleophilic residues within the enzyme's active site.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a specific N-aryl maleimide, 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, as a potential enzyme inhibitor.
The core reactivity of the maleimide group lies in its electrophilic double bond, which is susceptible to Michael addition by nucleophiles, particularly the thiol group of cysteine residues in proteins.[3][4] This covalent and often irreversible interaction can lead to potent and sustained inhibition of enzyme activity, a desirable characteristic in certain therapeutic contexts. Various derivatives of 1H-pyrrole-2,5-dione have been explored for a range of pharmacological applications, including as anti-inflammatory agents that inhibit prostaglandin E2 (PGE2) production, inhibitors of cholesterol absorption, and as antitubercular agents.[5][6][7][8]
This guide will provide detailed protocols for the initial characterization of this compound, from determining its inhibitory potency (IC50) to elucidating its mechanism of action.
Mechanism of Action Hypothesis: Covalent Cysteine Modification
Based on the known reactivity of the maleimide scaffold, the primary hypothesis is that this compound acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue in the active site of its target enzyme. This proposed mechanism is depicted in the signaling pathway diagram below.
Caption: Proposed mechanism of irreversible enzyme inhibition by this compound via Michael addition to a cysteine residue.
Experimental Protocols
PART 1: Synthesis of this compound
The synthesis of N-aryl maleimides can be achieved through the condensation of the corresponding aniline with maleic anhydride.[1]
Materials:
-
2-fluoro-4-methylaniline
-
Maleic anhydride
-
Glacial acetic acid
-
Crushed ice
-
Deionized water
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-fluoro-4-methylaniline and maleic anhydride in a minimal amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield this compound.
-
Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PART 2: Enzyme Inhibition Assays
The following protocols are designed to be adaptable to a variety of enzyme systems. The specific substrate, buffer conditions, and detection methods will need to be optimized for the target enzyme of interest.
The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10] This is a key parameter for quantifying the potency of an inhibitor.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for the target enzyme)
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a serial dilution of the inhibitor, this compound, in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[11]
-
In a 96-well plate, add the enzyme and the serially diluted inhibitor to each well. Include a control well with the enzyme and buffer containing the same concentration of DMSO but no inhibitor.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[12][13]
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][11]
Data Presentation:
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | Example Value |
| 0.1 | Example Value |
| 1 | Example Value |
| 10 | Example Value |
| 100 | Example Value |
| IC50 (µM) | ~ Calculated Value |
To investigate whether the inhibition is irreversible, as hypothesized, time-dependent inhibition and reversibility assays are crucial.
Time-Dependent Inhibition Assay:
-
Pre-incubate the enzyme with a fixed concentration of the inhibitor (e.g., 5-10 times the IC50) for varying periods (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, initiate the reaction by adding the substrate and measure the initial reaction rate.
-
A decrease in enzyme activity with increasing pre-incubation time suggests time-dependent, and likely irreversible, inhibition.
Reversibility Assay (Dialysis or Rapid Dilution):
-
Incubate the enzyme with a high concentration of the inhibitor.
-
Remove the unbound inhibitor by either dialysis against a large volume of buffer or by rapid dilution of the enzyme-inhibitor complex into a large volume of assay buffer.
-
Measure the enzyme activity after removal of the unbound inhibitor.
-
If the enzyme activity is not restored, it indicates irreversible inhibition.
Caption: A streamlined workflow for the characterization of this compound as a potential enzyme inhibitor.
PART 3: Confirmation of Covalent Modification
Mass spectrometry is a powerful tool to confirm the covalent modification of the target enzyme by the inhibitor.
Procedure:
-
Incubate the target enzyme with an excess of this compound.
-
Remove the excess unbound inhibitor.
-
Analyze the intact protein by mass spectrometry (e.g., ESI-MS) to observe a mass shift corresponding to the addition of the inhibitor molecule.
-
For more detailed information, perform peptide mapping by digesting the modified protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS to identify the specific cysteine residue that has been modified.
Data Analysis and Interpretation
-
IC50 Determination: The IC50 value provides a quantitative measure of the inhibitor's potency. Lower IC50 values indicate higher potency.[10][14]
-
Mechanism of Inhibition: The results from the time-dependent and reversibility assays will help classify the inhibitor as reversible or irreversible. Irreversible inhibitors are of significant interest for developing long-acting drugs.
-
Covalent Modification: Confirmation of covalent modification by mass spectrometry provides direct evidence for the proposed mechanism of action and can inform future drug design efforts to improve specificity and potency.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically evaluating its inhibitory potency, mechanism of action, and potential for covalent modification, researchers can gain valuable insights into its therapeutic potential. The inherent reactivity of the maleimide scaffold suggests that this compound could be a promising lead for the development of novel covalent inhibitors targeting enzymes with critical cysteine residues.
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Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]
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Biersack, B., & Schobert, R. (2001). Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition. Biochemical Pharmacology, 61(9), 1085–1093. [Link]
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Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]
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Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis. (2018). European Journal of Medicinal Chemistry, 156, 399-411. [Link]
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Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. (2024). International Journal of Molecular Sciences, 25(13), 6916. [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2022). Molecules, 27(9), 2891. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry, 65(13), 9034-9055. [Link]
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Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (2023). Molecules, 28(3), 1165. [Link]
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Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. (2025). Biomedicine & Pharmacotherapy, 191, 118537. [Link]
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Application Notes and Protocols for Cell-Based Assay Development: 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
Authored by: A Senior Application Scientist
Introduction
The 1H-pyrrole-2,5-dione scaffold, commonly known as the maleimide scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The specific compound, 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, is an N-substituted maleimide, a class of molecules known for their reactivity towards thiol groups, particularly the cysteine residues in proteins.[2][3] This reactivity can lead to covalent modification of target proteins, resulting in potent and often irreversible inhibition.
Given the known biological activities of related pyrrole-2,5-dione derivatives, which include the inhibition of protein kinases such as EGFR and VEGFR2, and the modulation of inflammatory pathways, a systematic approach to cell-based assay development is crucial to elucidate the specific mechanism of action and therapeutic potential of this compound.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust cell-based assay cascade for the characterization of this compound. The proposed workflow is designed to progress from a general assessment of cellular toxicity to more specific, hypothesis-driven assays aimed at identifying the molecular targets and cellular pathways modulated by the compound.
Chemical Properties and Handling
While specific experimental data for this compound is not extensively published, the properties of the parent 1H-pyrrole-2,5-dione (maleimide) and related structures can provide guidance.
| Property | Value (for 1H-pyrrole-2,5-dione) | Reference |
| Molecular Formula | C4H3NO2 | [5] |
| Molecular Weight | 97.07 g/mol | [5] |
| Appearance | White solid | |
| Solubility | Soluble in organic solvents (DMSO, DMF, ethanol), limited solubility in water. |
Stock Solution Preparation: For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Tiered Assay Development Workflow
A tiered or cascaded approach to assay development allows for efficient screening and characterization of a compound's biological activity. This strategy begins with broad, high-throughput assays to determine general effects on cell health and progresses to more complex, lower-throughput assays to investigate specific mechanisms of action.
Caption: A tiered workflow for cell-based assay development.
Tier 1: Cell Viability and Cytotoxicity Assays
The initial step in characterizing a novel compound is to assess its impact on cell viability and proliferation. These assays are crucial for determining the concentration range for subsequent experiments and for identifying potential cytotoxic effects.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
Cells of interest (e.g., A549 lung carcinoma, HUVEC endothelial cells, RAW 264.7 macrophage-like cells)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: Resazurin Assay for Cell Viability
The resazurin assay is a fluorometric method where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable, metabolically active cells.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well opaque-walled plate as described for the MTT assay.
-
Treat cells with serial dilutions of the compound as described above.
-
Incubate for the desired time period.
-
Add 20 µL of resazurin solution to each well.[7]
-
Incubate for 1-4 hours at 37°C, protected from light.[7]
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]
Data Analysis (for both assays): Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50).
Tier 2: Mechanistic Assays
Based on the known activities of similar compounds, plausible mechanisms of action for this compound include kinase inhibition and modulation of inflammatory pathways.
A. Cell-Based Kinase Inhibition Assays
Derivatives of 1H-pyrrole-2,5-dione have been reported to inhibit tyrosine kinases like EGFR and VEGFR2.[4] A cell-based assay to assess the phosphorylation status of these kinases or their downstream targets can provide evidence of on-target activity.
Caption: Simplified EGFR/VEGFR2 signaling pathway.
Protocol 3: Western Blot Analysis of Kinase Phosphorylation
This protocol assesses the ability of the compound to inhibit the phosphorylation of a target kinase in response to ligand stimulation.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR2)
-
Serum-free medium
-
Complete medium
-
This compound
-
Recombinant human EGF or VEGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes or 50 ng/mL VEGF for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated form of the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the protein as a loading control.
B. Anti-Inflammatory Assays
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.[4][8]
Caption: Simplified LPS-induced NF-κB signaling pathway.
Protocol 4: Measurement of Cytokine Release in LPS-Stimulated Macrophages
This protocol measures the effect of the compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells.[9][10]
Materials:
-
RAW 264.7 or J774A.1 macrophage-like cells
-
Complete medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed cells (e.g., 4 x 10^5 cells/mL) in a 24-well plate and incubate overnight.[11]
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 18-24 hours.[9][11]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.[11]
Tier 3: Target Engagement Assays
After identifying a potential mechanism of action, it is crucial to confirm that the compound directly binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[12][13][14]
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[13] By heating cells treated with the compound and measuring the amount of soluble protein remaining at different temperatures, a shift in the melting curve indicates target engagement.[13]
Materials:
-
Cells expressing the target protein
-
Complete medium
-
This compound
-
PBS
-
Lysis buffer
-
Antibody for the target protein (for Western blot or ELISA-based detection)
-
PCR tubes or plates
-
Thermal cycler
Procedure:
-
Culture cells to confluency.
-
Treat the cells with the compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or an immunoassay like ELISA or AlphaScreen®.[12]
Data Analysis: Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature indicates that the compound binds to and stabilizes the target protein.
Conclusion
The systematic, tiered approach outlined in these application notes provides a robust framework for the initial characterization of this compound. By progressing from general cytotoxicity screening to specific mechanistic and target engagement assays, researchers can efficiently elucidate the compound's biological activity, identify its molecular targets, and pave the way for further preclinical development. The inherent reactivity of the maleimide moiety suggests that covalent binding to cysteine residues may be a key feature of its mechanism of action, a hypothesis that can be further explored with advanced proteomic techniques.
References
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Liu, Z., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
- Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]
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Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol, 6(19), e1948. Available at: [Link]
- Ghosh, S., May, M. J., & Kopp, E. B. (1998). NF-kappa B and Rel proteins: evolutionarily conserved mediators of immune responses. Annual review of immunology, 16, 225–260.
- Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
-
MesGen Biotech. (2016). Cell Viability Assays. Available at: [Link]
- Jones, M. W., et al. (2018).
-
Wikipedia. (n.d.). Cellular thermal shift assay. Available at: [Link]
- Wee, P., & Wang, Z. (2017).
- Loll, P. J. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(7), 1748–1753.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). Applied Sciences, 13(1), 16.
-
YouTube. (2011). VEGF and EGFR pathways in detail: Target for new therapies against cancer. Available at: [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available at: [Link]
- Ciardiello, F., & Tortora, G. (2008). EGFR-targeted drugs in cancer therapy. Current opinion in pharmacology, 8(4), 393–400.
- New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). Molecules, 27(24), 8829.
-
Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Figure 1: The EGFR and VEGFR cell signal transduction pathways and site... Available at: [Link]
- National Institutes of Health. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 989–996.
- High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (2017). Methods in molecular biology, 1547, 241–254.
-
ResearchGate. (n.d.). LPS-induced IL-4 release is TLR4-dependent in macrophages and in the... Available at: [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]
-
ResearchGate. (n.d.). High-throughput screening for high-efficiency small-molecule biosynthesis. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
- A review for cell-based screening methods in drug discovery. (2022). Frontiers in Pharmacology, 13, 987219.
-
BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2016). Molecules, 21(10), 1336.
-
ResearchGate. (n.d.). Cytokine release in RAW264.7 and J774.1 cells stimulated with LPS.... Available at: [Link]
-
PubChem. (n.d.). 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Available at: [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,5-dione. Available at: [Link]
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Application Notes and Protocols: Utilizing 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione as a Targeted Covalent Inhibitor
Introduction: The Resurgence of Covalent Inhibition and the Potential of N-Aryl Maleimides
The paradigm of drug discovery has seen a resurgence in the strategic design of targeted covalent inhibitors (TCIs), molecules that form a permanent bond with their protein target.[1][2] This approach can offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[2] At the heart of many successful TCIs lies a reactive electrophilic "warhead" that forms a bond with a nucleophilic amino acid residue on the target protein.[2]
This document provides a detailed guide to the application of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione , a compound belonging to the N-aryl maleimide class. While specific biological targets for this particular molecule are yet to be fully elucidated in published literature, its core structure, the 1H-pyrrole-2,5-dione (maleimide), is a well-established electrophilic warhead. Maleimides are known to react selectively with cysteine residues via a Michael addition reaction, making this compound a promising candidate for development as a targeted covalent inhibitor.
These notes are intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles, provide detailed experimental protocols for characterization, and offer insights into the interpretation of results. The protocols described herein are designed as self-validating systems to ensure scientific rigor.
Mechanistic Principle: Covalent Modification of Cysteine Residues
The therapeutic potential of this compound as a TCI is predicated on the reactivity of its maleimide ring. This five-membered ring is an α,β-unsaturated carbonyl system, rendering it an excellent Michael acceptor. The proposed mechanism of action involves a two-step process:
-
Reversible Binding: The inhibitor first forms a non-covalent, reversible complex with the target protein. The affinity of this initial binding (KI) is dictated by the interactions of the 2-fluoro-4-methylphenyl group and the pyrrole-2,5-dione core with the protein's binding pocket.
-
Irreversible Covalent Bonding: Following initial binding, a nucleophilic cysteine residue within the binding pocket attacks one of the electrophilic carbons of the maleimide double bond. This results in the formation of a stable thioether bond, permanently inactivating the protein. The rate of this irreversible step is denoted by kinact.
The combination of reversible binding and subsequent covalent modification allows for high specificity and potency, as the inhibitor is first concentrated at the target site before the irreversible reaction occurs.
Caption: A dual approach of kinetics and mass spectrometry provides a robust biochemical validation.
Cell-Based Assays for Efficacy and Target Engagement
Evaluating the activity of this compound in a cellular context is essential to understand its therapeutic potential. Cell-based assays provide a more biologically relevant environment to study the inhibitor's effects. [3][4]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which the inhibitor affects cell proliferation or induces cell death.
Protocol: MTT or CellTiter-Glo® Assay
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for 24, 48, or 72 hours.
-
At the end of the incubation period, add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Cellular Target Engagement Assays
Confirming that the inhibitor binds to its intended target within the complex environment of a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Principle: Covalent binding of an inhibitor to its target protein often increases the thermal stability of the protein.
-
Reagents and Materials:
-
Cells expressing the target protein
-
Lysis buffer
-
This compound
-
PCR tubes and a thermal cycler
-
Reagents for Western blotting or another protein detection method
-
-
Procedure:
-
Treat intact cells with the inhibitor or vehicle control for a defined period.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Analyze the soluble fraction (supernatant) for the presence of the target protein by Western blot.
-
-
Data Analysis:
-
Quantify the band intensity of the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein versus temperature.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
-
Target Identification and Validation
For novel covalent inhibitors like this compound, identifying the specific protein targets is a key step in drug development. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique for this purpose.
Workflow: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: A biotin or alkyne-tagged version of the inhibitor is synthesized to allow for subsequent enrichment of target proteins.
-
Cell or Lysate Treatment: The tagged probe is incubated with cell lysate or intact cells.
-
Target Enrichment:
-
For biotin-tagged probes, streptavidin beads are used to pull down the probe-protein complexes.
-
For alkyne-tagged probes, a biotin-azide reporter tag is attached via a "click" reaction, followed by streptavidin pulldown.
-
-
Proteolytic Digestion and Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by LC-MS/MS to identify the proteins that were covalently modified by the probe.
Caption: A systematic chemoproteomic workflow for identifying the targets of a covalent probe.
Handling and Storage
-
Storage: this compound should be stored as a solid at -20°C, protected from light and moisture.
-
Solution Preparation: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Safety: The compound is a reactive electrophile. Standard laboratory safety precautions, including wearing gloves and safety glasses, should be followed.
References
- Vertex AI Search. (n.d.). Cell-based Assay Services.
- BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- PubMed. (2018, May 1). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response.
- CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
- PubMed Central. (2023, May 18). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells.
- PubMed. (2010, January 15). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives.
- Hamilton Company. (n.d.). Cell-Based Assays | Applications.
- MDPI. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- NIH. (n.d.). Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
- PubMed. (2018, June 4). Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis.
- PubMed Central. (n.d.). Covalent Inhibition in Drug Discovery.
- NIST WebBook. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-.
- NIH. (2024, February 5). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond.
- PubMed. (2020, August 31). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4 H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics.
- PubMed. (n.d.). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines.
- MDPI. (2020, August 31). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics.
Sources
Application Notes and Protocols for Cell Permeability Assays of N-Substituted Maleimides
Introduction: The Permeability Challenge of Covalent Scaffolds
N-substituted maleimides represent a cornerstone in the development of targeted covalent inhibitors and chemical probes. Their intrinsic reactivity towards cysteine residues allows for the formation of stable, covalent bonds with protein targets, a strategy that can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. However, the very reactivity that makes these compounds therapeutically promising also presents a significant challenge in drug development: accurately assessing their ability to cross cellular membranes to reach their intracellular targets.
Standard cell permeability assays, while routine for non-reactive small molecules, can yield misleading results for electrophilic compounds like N-substituted maleimides. The rapid, covalent modification of intracellular thiols, most notably glutathione (GSH), can act as an intracellular sink, artificially inflating the apparent permeability by maintaining a steep concentration gradient across the cell membrane. Therefore, a nuanced approach is required to dissect true membrane translocation from intracellular sequestration.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cell permeability assays for N-substituted maleimides. We will delve into the underlying principles, offer detailed, field-proven protocols, and provide insights into the critical data analysis required to distinguish passive diffusion from intracellular reactivity.
Scientific Integrity and Logic: Understanding the Thiol-Maleimide Reaction in a Cellular Context
The cornerstone of a reliable permeability assay for N-substituted maleimides is a deep understanding of their intracellular fate. Upon crossing the cell membrane, these compounds encounter a cytoplasm rich in nucleophiles, with glutathione present at millimolar concentrations. The reaction of a maleimide with a thiol proceeds via a Michael addition, forming a stable thioether bond[1][2].
This intracellular reaction has profound implications for permeability measurements. The rapid consumption of the maleimide once inside the cell maintains a low intracellular concentration of the parent compound, thereby driving further influx. This can lead to an overestimation of the compound's intrinsic ability to passively diffuse across the lipid bilayer.
Therefore, a robust cell permeability assay for this class of compounds must not only quantify the disappearance of the compound from the apical side and its appearance on the basolateral side (in the case of a Caco-2 assay) but also account for the formation of intracellular adducts.
Experimental Assays for Assessing Cell Permeability of N-Substituted Maleimides
We present two complementary assays for evaluating the cell permeability of N-substituted maleimides: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. When used in conjunction, these assays can provide a comprehensive picture of a compound's ability to cross biological membranes.
Parallel Artificial Membrane Permeability Assay (PAMPA): A First Look at Passive Diffusion
The PAMPA model provides a high-throughput, cell-free method to assess the passive diffusion of a compound across an artificial lipid membrane[3][4][5]. This assay is particularly useful for N-substituted maleimides as it isolates the passive diffusion component of permeability from the complexities of cellular uptake, efflux, and metabolism[6].
-
Isolates Passive Diffusion: By using an artificial membrane, PAMPA measures the intrinsic ability of the compound to cross a lipid bilayer without the confounding factor of intracellular covalent binding.
-
High-Throughput Screening: The 96-well format allows for the rapid screening of multiple compounds and conditions, making it ideal for early-stage drug discovery[3][4].
-
Identifies Potential Liabilities: A low permeability in the PAMPA assay suggests that poor cell penetration may be an issue, independent of the compound's reactivity.
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Materials:
-
PAMPA plates (e.g., 96-well format with PVDF membrane)
-
Acceptor plates (e.g., 96-well format)
-
N-substituted maleimide test compounds
-
Dodecane
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Reference compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Preparation of Lipid Solution: Prepare a 2% (w/v) solution of DOPC in dodecane.
-
Coating the Donor Plate: Carefully add 5 µL of the lipid solution to each well of the donor plate, ensuring the entire membrane is coated. Allow the solvent to evaporate for at least 30 minutes.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the N-substituted maleimide in DMSO.
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 100 µM (the final DMSO concentration should be ≤ 1%).
-
Prepare the acceptor solution (PBS, pH 7.4).
-
-
Assay Assembly:
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate.
-
Add 200 µL of the test compound solution to each well of the donor plate.
-
-
Incubation: Cover the plate assembly and incubate at room temperature for 4 to 18 hours.
-
Sample Collection and Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
-
Analyze the concentration of the N-substituted maleimide in each sample by a validated LC-MS/MS method.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) * (VD + VA)) / (VD * CD(0)))
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
CA(t) is the concentration of the compound in the acceptor well at time t
-
CD(0) is the initial concentration of the compound in the donor well
Table 1: Interpretation of PAMPA Permeability Data
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Implication for N-Substituted Maleimides |
| < 1 | Low | The compound has poor intrinsic passive permeability. Cell entry is likely to be a significant barrier. |
| 1 - 10 | Medium | The compound has moderate passive permeability. Cell entry may be sufficient for biological activity. |
| > 10 | High | The compound has high intrinsic passive permeability. Cell entry is unlikely to be a limiting factor. |
Caco-2 Cell Permeability Assay: A Model of the Intestinal Barrier
The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium[7][8][9]. This assay provides a more physiologically relevant model than PAMPA, as it incorporates active transport and efflux mechanisms[6]. For N-substituted maleimides, the Caco-2 assay is crucial for understanding how intracellular reactivity influences overall transport.
-
Physiological Relevance: The Caco-2 monolayer models the human intestinal barrier, providing insights into oral bioavailability[7][8].
-
Assessment of Efflux: This assay can determine if the N-substituted maleimide is a substrate for efflux transporters like P-glycoprotein (P-gp), which can significantly limit intracellular accumulation.
-
Evaluation of Intracellular Reactivity: By quantifying both the parent compound and its major intracellular adduct (typically the glutathione conjugate), this assay allows for a more accurate assessment of true permeability.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Cell Permeability Assay for N-Substituted Maleimides.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
N-substituted maleimide test compounds
-
Reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be <1% per hour.
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add the N-substituted maleimide test compound (e.g., 10 µM in HBSS) to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Follow the same incubation and sampling procedure as for A-B transport.
-
-
-
Intracellular Compound and Adduct Quantification:
-
At the end of the transport experiment, wash the cell monolayers with ice-cold PBS.
-
Lyse the cells (e.g., with methanol containing an internal standard).
-
Analyze the cell lysate by a validated LC-MS/MS method to quantify the concentration of the parent N-substituted maleimide and its glutathione conjugate[3][10][11][12].
-
-
Sample Analysis: Analyze the concentration of the parent N-substituted maleimide in the collected apical and basolateral samples using a validated LC-MS/MS method.
Data Analysis:
-
Apparent Permeability Coefficient (Papp): Calculated for both A-B and B-A directions as described for the PAMPA assay.
-
Efflux Ratio (ER): Calculated as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
Mass Balance: Calculate the total recovery of the compound (parent + adduct) to ensure that the loss of the parent compound is accounted for by permeation and intracellular reaction.
Table 2: Key Parameters and Their Interpretation in the Caco-2 Assay for N-Substituted Maleimides
| Parameter | Interpretation |
| Papp (A-B) | Indicates the rate of transport from the apical to the basolateral side, representing absorption. |
| Efflux Ratio (ER) | An ER > 2 suggests that the compound is actively pumped out of the cells, which can limit its intracellular concentration and efficacy. |
| Intracellular Parent Compound Level | A low level of the parent compound in the cell lysate, despite good apparent permeability, can indicate rapid intracellular reaction. |
| Intracellular Glutathione Adduct Level | A high level of the glutathione adduct confirms that the compound has entered the cells and is reacting with intracellular thiols. This provides a more complete picture of the compound's disposition.[1][2][11][12] |
Advanced Considerations and Troubleshooting
-
Low Aqueous Solubility: For poorly soluble N-substituted maleimides, the use of co-solvents in the assay buffer may be necessary. However, the concentration of the co-solvent should be carefully optimized to avoid disrupting the cell monolayer integrity.
-
Compound Instability: The stability of the N-substituted maleimide in the assay buffer should be confirmed prior to the permeability experiment.
-
Analytical Method Development: A robust and sensitive LC-MS/MS method is critical for the accurate quantification of the parent compound and its glutathione adduct. The method should be validated for linearity, accuracy, and precision in the relevant biological matrices.
Conclusion: A Holistic View of Permeability for Reactive Compounds
Assessing the cell permeability of N-substituted maleimides requires a multi-faceted approach that goes beyond standard protocols. By combining the insights from the cell-free PAMPA assay with the more physiologically relevant Caco-2 model, and by diligently quantifying both the parent compound and its intracellular adducts, researchers can gain a comprehensive understanding of a compound's ability to reach its target. This detailed characterization is essential for the successful development of this important class of therapeutic agents, enabling informed decisions in lead optimization and candidate selection.
References
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Fontana, F., et al. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. Bioconjugate Chemistry, 29(11), 3737-3746. [Link]
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Gao, C., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. Metabolites, 10(7), 288. [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
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Mojica, E. E., Kim, S., & Aga, D. S. (2008). Formation of N-ethylmaleimide (NEM)-glutathione conjugate and N-ethylmaleamic acid revealed by mass spectral characterization of intracellular and extracellular microbial metabolites of NEM. Applied and Environmental Microbiology, 74(1), 323–326. [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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Ferguson, G. N., et al. (2012). Glutathione-dependent conversion of N-ethylmaleimide to the maleamic acid by Escherichia coli: an intracellular detoxification process. Molecular Microbiology, 85(5), 983-994. [Link]
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Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]
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Yu, P., Liu, B., & Kodadek, T. (2007). A convenient, high-throughput assay for measuring the relative cell permeability of synthetic compounds. Nature Protocols, 2(1), 23-30. [Link]
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Zhang, T., et al. (2020). Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery. RSC Advances, 10(56), 33831-33839. [Link]
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Ferguson, G. N., et al. (2012). Glutathione-dependent conversion of N-ethylmaleimide to the maleamic acid by Escherichia coli: an intracellular detoxification process. Molecular Microbiology, 85(5), 983-994. [Link]
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Application Notes and Protocols: Investigating the Anti-Inflammatory Potential of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Preclinical Evaluation of a Novel Pyrrole-2,5-dione Derivative in Anti-Inflammatory Research
Introduction: The Rationale for Novel Anti-Inflammatory Agents
The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, continues to drive the search for new therapeutic agents.[1] Current mainstays of treatment, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are associated with significant adverse effects, particularly with long-term use, highlighting a critical need for safer and more targeted alternatives.[1]
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Derivatives of this core have shown promise as inhibitors of key inflammatory pathways.[5][6] This document provides a comprehensive guide to the preclinical evaluation of a specific analog, 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione , outlining its hypothesized mechanism of action and providing detailed protocols for its investigation as a potential anti-inflammatory therapeutic.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Hubs
Inflammation is orchestrated by a complex network of signaling pathways.[1] Based on extensive research into related compounds, this compound is hypothesized to exert its anti-inflammatory effects by modulating one or more of the following critical signaling cascades:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) transcription factor is a master regulator of the inflammatory response.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[8] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] The subject compound may block this pathway by preventing the phosphorylation of IκBα or the nuclear translocation of NF-κB.
-
Modulation of the MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2, JNK, and p38) are crucial for translating extracellular signals into cellular responses, including the production of inflammatory mediators.[9] These pathways are often activated in parallel with NF-κB and contribute to the full inflammatory phenotype. Inhibition of the phosphorylation of ERK, JNK, or p38 is a plausible mechanism of action.
-
Direct Enzyme Inhibition: The compound may directly inhibit the activity of pro-inflammatory enzymes. A primary target could be COX-2, which is responsible for the synthesis of prostaglandins (e.g., PGE2), key mediators of pain and swelling.[6] Several 1H-pyrrole-2,5-dione derivatives have been identified as potent inhibitors of PGE2 production.[5]
Caption: Hypothesized signaling pathways targeted by the compound.
Experimental Workflow: A Phased Approach
A systematic evaluation is critical to characterizing the anti-inflammatory profile of this compound. The following workflow outlines a phased approach from initial in vitro screening to in vivo validation.
Caption: A streamlined workflow for evaluation.
PART A: Detailed In Vitro Protocols
Cell Model: RAW 264.7 murine macrophage cell line. This is a robust and widely accepted model for studying LPS-induced inflammation.[9][11]
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT)
Causality: Before assessing anti-inflammatory activity, it is imperative to identify the concentration range at which the compound is not cytotoxic. This ensures that any observed reduction in inflammatory markers is a result of specific bioactivity and not simply due to cell death.[12]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the old media with 100 µL of media containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Causality: LPS robustly induces the expression of iNOS in macrophages, leading to a surge in the production of NO, a key signaling and pro-inflammatory molecule.[13] The Griess assay is a simple, rapid, and reliable method to quantify NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.[14]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the media and replace it with fresh media containing non-toxic concentrations of the test compound. Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes at room temperature in the dark.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Causality: To validate and expand upon the findings from the NO assay, direct measurement of key pro-inflammatory cytokines like TNF-α and IL-6 is essential.[15] ELISA provides a highly sensitive and specific method for quantifying the levels of these secreted proteins.
Methodology:
-
Cell Treatment: Prepare and treat cells in a 24-well plate (at a density of 2.5 x 10⁵ cells/well) using the same pre-treatment and LPS stimulation procedure as described in Protocol 2.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove any cell debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, strictly following the manufacturer's instructions.
-
Analysis: Calculate the cytokine concentrations based on the standard curve generated. Determine the dose-dependent effect of the compound on cytokine production.
Protocol 4: Mechanistic Analysis via Western Blot
Causality: To determine if the observed anti-inflammatory effects are mediated by the NF-κB or MAPK pathways, Western blotting is used to measure the levels of key signaling proteins and their activated (phosphorylated) forms. A reduction in the phosphorylation of IκBα, p65, or MAPKs would provide strong evidence for the compound's mechanism of action.[9]
Methodology:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate (1 x 10⁶ cells/well). Pre-treat with the compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes, as phosphorylation events are rapid). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-iNOS, anti-COX-2, and anti-β-actin (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software. Analyze the ratio of phosphorylated protein to total protein.
| Target Protein | Cellular Location | Function in Inflammation | Expected Result with Effective Compound |
| p-IκBα | Cytoplasm | Marks IκBα for degradation, releasing NF-κB | Decrease |
| p-p65 | Nucleus/Cytoplasm | Active subunit of NF-κB, initiates transcription | Decrease |
| iNOS | Cytoplasm | Produces nitric oxide (NO) | Decrease |
| COX-2 | Cytoplasm | Produces prostaglandins (PGE2) | Decrease |
| p-ERK1/2 | Cytoplasm | MAPK pathway activation | Decrease |
PART B: Detailed In Vivo Protocol
Protocol 6: Carrageenan-Induced Paw Edema in Rats
Causality: While in vitro assays are crucial for screening and mechanism-of-action studies, in vivo models are essential to evaluate a compound's efficacy in a complex biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. The carrageenan-induced paw edema model is a gold standard for assessing the acute anti-inflammatory activity of novel compounds.[16][17][18]
Methodology:
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into at least four groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, orally)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
Group III: Test Compound (Low Dose, e.g., 25 mg/kg, orally)
-
Group IV: Test Compound (High Dose, e.g., 50 mg/kg, orally)
-
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis:
-
Calculate the increase in paw volume (edema) at each time point relative to the initial volume (0 h).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
| Group | Treatment | Mean Paw Volume Increase at 3h (mL) (Hypothetical) | % Inhibition (Hypothetical) |
| I | Vehicle Control | 0.85 ± 0.06 | - |
| II | Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| III | Compound (25 mg/kg) | 0.62 ± 0.05 | 27.1% |
| IV | Compound (50 mg/kg) | 0.45 ± 0.05 | 47.1% |
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound as a novel anti-inflammatory agent. By progressing from fundamental cytotoxicity and efficacy assessments in vitro to mechanistic and in vivo validation, researchers can build a comprehensive data package to support its potential for further development. Positive results, such as dose-dependent inhibition of inflammatory mediators and pathways in vitro coupled with significant reduction of edema in vivo, would strongly position this compound as a promising candidate for treating inflammatory diseases.
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Taha, M., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4 H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. PubMed. Available at: [Link][33]
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Taha, M., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. Available at: [Link][34]
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Application Notes and Protocols: Investigating the Anti-proliferative Effects of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction:
The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activities. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This document provides a comprehensive guide for researchers investigating the potential anti-proliferative effects of a specific analog, 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough assessment of the compound's impact on cell viability, proliferation, and the underlying molecular mechanisms.
The rationale for investigating this particular compound stems from the known anti-proliferative activities of related pyrrole derivatives.[1][3] The inclusion of a substituted phenyl ring, specifically with fluoro and methyl groups, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These modifications may enhance cell permeability, target engagement, and ultimately, the desired biological response. The following application notes and protocols will guide the user through a logical progression of experiments, from initial screening of cytotoxic and anti-proliferative activity to more in-depth mechanistic studies.
Part 1: Initial Assessment of Anti-proliferative Activity
The initial phase of investigation focuses on determining the compound's ability to inhibit cell growth and viability. A dose-response relationship will be established to determine the concentration at which the compound exerts its effects.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[5]
Protocol: MTT Assay
-
Cell Seeding:
-
Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[4][5]
-
Data Analysis:
The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data Layout for MTT Assay Results
| Compound Concentration (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |
| 0 (Control) | 1.25 | 100 | 1.50 | 100 | 1.80 | 100 |
| 0.1 | 1.20 | 96 | 1.40 | 93.3 | 1.65 | 91.7 |
| 1 | 1.10 | 88 | 1.25 | 83.3 | 1.30 | 72.2 |
| 10 | 0.80 | 64 | 0.90 | 60 | 0.85 | 47.2 |
| 50 | 0.50 | 40 | 0.55 | 36.7 | 0.45 | 25 |
| 100 | 0.30 | 24 | 0.35 | 23.3 | 0.25 | 13.9 |
DNA Synthesis Assessment using the BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] Incorporated BrdU can then be detected using a specific monoclonal antibody.
Protocol: BrdU Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
-
BrdU Labeling:
-
Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for 1-24 hours at 37°C, depending on the cell line's doubling time.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[10]
-
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of a diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.[10]
-
Wash the wells three times with wash buffer.
-
Add 100 µL of a diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[10]
-
-
Substrate Addition and Measurement:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature.[10]
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
The percentage of proliferation can be calculated as:
% Proliferation = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value can be determined as described for the MTT assay.
Part 2: Long-Term Survival and Clonogenic Potential
Short-term assays like MTT and BrdU may not fully capture a compound's effect on a cell's ability to proliferate indefinitely. The colony formation assay, or clonogenic assay, assesses the long-term survival and reproductive integrity of single cells.[11][12]
Colony Formation Assay
This assay evaluates the ability of a single cell to grow into a colony, which is defined as a cluster of at least 50 cells. It is considered a gold standard for determining the effectiveness of cytotoxic agents.
Protocol: Colony Formation Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Colony Growth:
-
After treatment, remove the compound-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed. Change the medium every 2-3 days.
-
-
Fixing and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding a solution of methanol and acetic acid (3:1) for 5 minutes.
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[11]
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis:
The plating efficiency (PE) and surviving fraction (SF) are calculated as follows:
PE = (Number of colonies formed / Number of cells seeded) x 100
SF = Number of colonies formed after treatment / (Number of cells seeded x PE)
Table 2: Example Data Layout for Colony Formation Assay Results
| Compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | 150 ± 12 | 75 | 1.00 |
| 1 | 120 ± 10 | 60 | 0.80 |
| 5 | 75 ± 8 | 37.5 | 0.50 |
| 10 | 30 ± 5 | 15 | 0.20 |
Part 3: Mechanistic Insights into Anti-proliferative Effects
To understand how this compound exerts its anti-proliferative effects, it is crucial to investigate its impact on key cellular processes such as the cell cycle and apoptosis.
Analysis of Cell Cycle and Apoptosis Markers by Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins involved in cell cycle regulation and apoptosis. By analyzing the expression levels of key proteins, researchers can determine if the compound induces cell cycle arrest or triggers programmed cell death.
Key Protein Targets:
Protocol: Western Blotting
-
Cell Lysis:
-
Treat cells with the compound at the determined IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis:
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for investigating anti-proliferative effects.
Potential Signaling Pathway Diagram
Caption: Hypothesized signaling pathways affected by the compound.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Soft Agar Assay for Colony Formation Protocol. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
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Western blot analysis of apoptosis and cell cycle related proteins in miPS-LLCcm cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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BrdU Staining Protocol. (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]
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BrdU Cell Proliferation Microplate Assay Kit User Manual. (n.d.). Abbkine. Retrieved January 19, 2026, from [Link]
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Cancer Research: Cell Proliferation and Colony Formation Assays. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
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The Soft Agar Colony Formation Assay. (2014). Journal of Visualized Experiments. Retrieved January 19, 2026, from [Link]
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In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
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In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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Western blot analysis of cell cycle (A) and apoptosis (B) regulatory proteins following resveratrol treatment of BL cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Western blot analysis of cell cycle and apoptosis related proteins. (A). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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What is the difference between an antiproliferative assay and a cytotoxicity assay? (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech. Retrieved January 19, 2026, from [Link]
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Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. (2010). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrrolo[1,2-b][4][9]benzothiadiazepines (PBTDs) exert their anti-proliferative activity by interfering with Akt-mTOR signaling and bax:bcl-2 ratio modulation in cells from chronic myeloid leukemic patients. (2010). PubMed. Retrieved January 19, 2026, from [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[4]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. (2015). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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1,5-Diaryl-2-ethyl pyrrole derivatives as antimycobacterial agents: design, synthesis, and microbiological evaluation. (2009). PubMed. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: A Multi-Pronged Strategy for Target Identification of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
Strategic Overview: An Integrated Approach to Target Deconvolution
Identifying the molecular target of a bioactive compound is a critical step in drug discovery, transforming a phenotypic "hit" into a validated lead. Given the reactive potential of the maleimide scaffold, a robust strategy must employ orthogonal methods to distinguish specific, pharmacologically relevant targets from non-specific off-targets. Our proposed strategy is a phased approach, beginning with broad, hypothesis-generating techniques and progressively narrowing the focus to high-confidence candidate proteins for downstream validation.
Figure 1: High-level workflow for target identification.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Rationale: Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable starting hypotheses. By comparing the compound's structure to databases of known ligands and docking it into protein structures, we can predict a preliminary list of potential target classes. This helps in selecting appropriate cell lines or tissues for subsequent experiments. For pyrrole-2,5-dione derivatives, known target families include protein kinases, enzymes involved in cholesterol metabolism, and various receptors.[1][2][3]
Protocol 1: Computational Target Prediction
-
Structure Preparation: Generate a 3D conformer of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione and perform energy minimization using computational chemistry software (e.g., Schrödinger Maestro, MOE).
-
Ligand-Based Similarity Searching:
-
Use platforms like SwissTargetPrediction or the Similarity Ensemble Approach (SEA) to screen the compound against databases of annotated ligands.
-
Causality: This method operates on the principle that structurally similar molecules often share similar biological targets.
-
-
Structure-Based Virtual Screening:
-
Perform molecular docking of the prepared structure against a library of protein targets, such as the Protein Data Bank (PDB).
-
Prioritize protein classes known to be modulated by maleimide-containing compounds (e.g., kinases with accessible cysteine residues in the ATP-binding pocket).
-
Analyze docking scores and binding poses to identify favorable interactions.
-
-
Result Consolidation: Compile a list of the top-scoring putative targets and pathways. This list will serve as a reference to cross-validate hits from proteomics experiments.
| Predicted Target Class | Rationale / Example from Literature | Potential Role of Compound |
| Protein Kinases (e.g., EGFR, VEGFR2) | Derivatives of this scaffold have been shown to form stable complexes with the ATP-binding domains of EGFR and VEGFR2.[1][3] | Kinase Inhibitor |
| HMG-CoA Reductase | Certain 1H-pyrrole-2,5-diones are known inhibitors of cholesterol absorption.[4][2] | Enzyme Inhibitor |
| Inflammatory Pathway Proteins (e.g., Cytokine Receptors) | The scaffold is associated with inhibiting pro-inflammatory cytokines like TNF-α.[5][4][2] | Anti-inflammatory Agent |
| Microbial Enzymes (e.g., Mtb cytochrome bc1 complex) | Related pyrrole structures have shown activity against Mycobacterium tuberculosis.[6][7] | Antimicrobial Agent |
Table 1: Example of a hypothesis table generated from in silico analysis and literature review.
Phase 2: Chemical Probe Synthesis
Rationale: Affinity-based proteomics, the cornerstone of modern target identification, requires a chemical probe. This is a modified version of the parent compound featuring a reporter tag (for detection/purification) connected by a linker. The design of this probe is critical for experimental success.
Probe Design Principles:
-
Warhead: The maleimide ring itself is the intrinsic reactive "warhead" for potential covalent interactions.
-
Linker Attachment Point: The linker must be attached at a position that does not disrupt the compound's binding to its target. Based on the structure, derivatization of the 4-methyl group on the phenyl ring is a rational starting point, as it extends away from the core scaffold.
-
Linker Composition: A flexible, hydrophilic linker (e.g., a polyethylene glycol chain) is typically used to minimize non-specific binding and improve solubility.
-
Reporter Tag:
-
For Affinity Pull-downs: Biotin is the gold standard due to its high-affinity interaction with streptavidin.
-
For In-Situ Labeling: A "clickable" moiety, such as a terminal alkyne, is preferred. This allows for post-lysis conjugation to an azide-biotin tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), minimizing cell perturbation.
-
Figure 2: Conceptual design of a chemical probe.
Protocol 2: General Scheme for Alkyne Probe Synthesis
This protocol is a conceptual outline. The actual synthesis would require optimization by a medicinal chemist.
-
Starting Material Modification: Selectively brominate the methyl group of the parent compound using N-bromosuccinimide (NBS) and a radical initiator.
-
Linker Attachment: React the resulting benzyl bromide with an amino-PEG-alkyne linker in the presence of a non-nucleophilic base.
-
Purification: Purify the final probe product using flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Phase 3: Affinity-Based Proteomics
Rationale: This phase uses the chemical probe to physically isolate target proteins from a complex biological sample (e.g., cell lysate or live cells). We recommend two complementary approaches: traditional affinity chromatography and in-situ labeling.
Approach A: Chemical Proteomics Pull-Down
This classic method identifies proteins that bind to an immobilized probe ex vivo. It is robust and widely used.
Figure 3: Workflow for affinity chromatography pull-down.
Protocol 3: Target Pull-Down with an Immobilized Probe
-
Lysate Preparation: Culture cells of interest to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Probe Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated probe to allow for immobilization. Wash the beads to remove any unbound probe.
-
Competition Control (Crucial for Validation): Divide the lysate into two aliquots. To one aliquot, add a 50-100 fold molar excess of the free, untagged parent compound and incubate for 1 hour. This will pre-saturate the specific binding sites. The other aliquot receives a vehicle control (e.g., DMSO).
-
Affinity Enrichment: Add the probe-immobilized beads to both lysate aliquots. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer (for gel-based analysis) or using a denaturant compatible with mass spectrometry (e.g., urea).
-
Sample Preparation for Mass Spectrometry: Perform in-solution or in-gel trypsin digestion of the eluted proteins, followed by desalting of the resulting peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Approach B: In-Situ Activity-Based Protein Profiling (ABPP)
This advanced method uses a clickable probe to label targets within living, intact cells, providing a more physiologically relevant snapshot of target engagement.
Protocol 4: In-Situ Target Labeling with a Clickable Probe
-
Cell Treatment: Treat intact, cultured cells with the alkyne-containing probe for a defined period.
-
Competition Control: As a control, pre-incubate a parallel set of cells with excess parent compound before adding the clickable probe.
-
Cell Lysis: Harvest and lyse the cells.
-
Click Chemistry: To the cell lysates, add an azide-biotin reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Allow the CuAAC reaction to proceed to conjugate biotin to the probe-labeled proteins.
-
Protein Enrichment: Enrich the now-biotinylated proteins using streptavidin beads as described in Protocol 3 (Steps 5-8).
-
LC-MS/MS Analysis: Proceed with trypsin digestion and mass spectrometry analysis to identify the labeled proteins.
Phase 4: Data Analysis and Hit Prioritization
Rationale: The goal of the proteomics data analysis is to identify proteins that are significantly enriched in the probe-treated sample compared to the competition control.
Protocol 5: Proteomics Data Analysis
-
Peptide/Protein Identification: Process the raw MS data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and infer proteins.
-
Quantification: Use a label-free quantification (LFQ) or reporter-ion-based (e.g., TMT) approach to determine the relative abundance of each protein across the samples (probe vs. competition).
-
Statistical Analysis: For each identified protein, calculate the fold-change (Probe LFQ / Competition LFQ) and a p-value (e.g., from a t-test).
-
Hit Prioritization: Generate a volcano plot (log₂[Fold Change] vs. -log₁₀[p-value]) to visualize the results. Genuine hits will appear in the top-right quadrant, exhibiting both high fold-change and high statistical significance. Cross-reference this hit list with the predictions from the in silico analysis (Phase 1).
Phase 5: Orthogonal Target Validation
Rationale: Proteomics experiments generate high-quality candidates, but they are not definitive proof of a direct, functional interaction. Hits must be validated using independent, orthogonal methods.
Figure 4: Logic of using orthogonal methods for target validation.
Protocol 6: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand (the compound) to its target protein typically increases the protein's thermal stability. CETSA measures this change in stability as evidence of direct target engagement in a cellular context.
-
Cell Treatment: Treat two populations of intact cells, one with the parent compound and one with a vehicle control.
-
Heating: Aliquot the treated cells and heat the aliquots across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Protein Quantification: Analyze the amount of the specific candidate protein remaining in the soluble fraction for each temperature point using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct binding.
Conclusion
The identification of the molecular targets for this compound requires a systematic and multi-faceted approach. By integrating computational predictions with robust chemical biology techniques like affinity proteomics and confirming the results with orthogonal validation methods such as CETSA, researchers can build a compelling case for a specific protein target. This structured workflow not only enhances the probability of success but also provides a deep, mechanistic understanding of the compound's biological activity, paving the way for its further development as a therapeutic agent or research tool.
References
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
Dubinina, H., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1273. Retrieved from [Link]
-
Grodner, J., et al. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 25(21), 5085. Retrieved from [Link]
-
Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Retrieved from [Link]
-
Pop, R., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10833. Retrieved from [Link]
-
Osondu, C., et al. (2017). Insights into Integrated Lead Generation and Target Identification in Malaria and Tuberculosis Drug Discovery. Accounts of Chemical Research, 50(7), 1557-1567. Retrieved from [Link]
-
Early, J., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(23), 17169-17193. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities. Retrieved from [Link]
-
PubMed. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]
-
Ioerger, T. R., et al. (2013). Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. PLOS ONE, 8(9), e75245. Retrieved from [Link]
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- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Use of N-Aryl Pyrrole-2,5-diones in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments" (typically <300 Da), which, due to their simplicity, can explore chemical space more effectively and often exhibit higher ligand efficiency.[2][3] These initial low-affinity interactions are then optimized through structure-guided approaches to generate high-affinity lead candidates.[1][2]
This guide focuses on the application of the N-aryl pyrrole-2,5-dione (N-arylmaleimide) scaffold, exemplified by 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione , in FBDD campaigns. The maleimide moiety is a privileged scaffold in drug discovery for several reasons. It is a compact, rigid structure that presents vectors for chemical elaboration. Furthermore, the electron-deficient double bond of the maleimide core makes it a Michael acceptor, capable of forming a covalent bond with nucleophilic residues like cysteine on a target protein.[4] This dual potential for both non-covalent and covalent interactions makes it a versatile fragment for a wide range of biological targets, including kinases, proteases, and deubiquitinating enzymes.[5]
This document will provide a comprehensive overview of the strategic considerations and detailed protocols for utilizing this fragment scaffold in an FBDD workflow, from initial library inclusion and screening to hit validation and lead optimization.
PART 1: Physicochemical Properties and Library Integration
The success of any fragment is predicated on its physicochemical properties. For our model fragment, This compound , we can predict properties that align well with the "Rule of Three," a common guideline for fragment design.
| Property | Guideline ("Rule of Three") | Estimated Value for Exemplar | Rationale & Causality |
| Molecular Weight (MW) | < 300 Da | ~219.19 g/mol | Low MW increases the probability of finding a complementary binding pocket and ensures higher ligand efficiency. |
| cLogP | ≤ 3 | ~1.5-2.5 | An optimal cLogP ensures adequate aqueous solubility for biophysical assays while retaining sufficient lipophilicity for cell permeability if needed. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 0 | Fewer HBDs/HBAs reduce the desolvation penalty upon binding, a key consideration for weak fragment interactions. |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2 (carbonyl oxygens) | The two carbonyls provide well-defined hydrogen bonding opportunities within a target's active site. |
| Reactivity | Tunable | Moderate | The maleimide core is an electrophile, but its reactivity can be tuned by the aryl substituent. The electron-withdrawing fluorine and electron-donating methyl group on the phenyl ring create a balanced reactivity profile, minimizing non-specific covalent modification while allowing for targeted bond formation.[6] |
Protocol 1: Fragment Quality Control and Library Plating
Objective: To ensure the purity, solubility, and stability of this compound before its inclusion in a screening library.
Rationale: Impurities can lead to false positives, while poor solubility can result in assay artifacts and inaccurate binding measurements. Stability is crucial, especially for reactive fragments, to ensure the integrity of the compound during screening.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nephelometer or similar light-scattering instrument
Procedure:
-
Purity Assessment:
-
Prepare a 1 mg/mL stock solution of the fragment in a suitable organic solvent (e.g., acetonitrile).
-
Analyze the sample using HPLC-UV-MS. The purity should be ≥95% by UV integration. The observed mass should correspond to the expected molecular weight.
-
-
Solubility Determination (Kinetic Solubility):
-
Prepare a 100 mM stock solution of the fragment in DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM).
-
Add 2 µL of each concentration to 98 µL of PBS in a 96-well plate. Mix thoroughly.
-
Incubate at room temperature for 1 hour.
-
Measure turbidity using a nephelometer. The highest concentration that does not show significant light scattering is considered the kinetic solubility limit. A minimum solubility of 200 µM in aqueous buffer is desirable for most biophysical assays.
-
-
Stability Assessment:
-
Incubate a solution of the fragment in the final assay buffer (e.g., PBS with 1% DMSO) at room temperature.
-
Analyze aliquots by HPLC at different time points (e.g., 0, 4, 24 hours).
-
The fragment is considered stable if <10% degradation is observed over the time course of the planned screening experiment.
-
-
Library Plating:
-
Based on the solubility data, prepare a master stock solution in anhydrous DMSO (e.g., at 100 mM).
-
Use an automated liquid handler to aliquot the stock solution into 96- or 384-well library plates for screening. Store plates at -20°C or -80°C under dessicated conditions.
-
PART 2: Biophysical Screening for Hit Identification
Due to the low affinity of fragment hits, highly sensitive biophysical techniques are required for their detection.[7][8] We will detail protocols for three orthogonal methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Surface Plasmon Resonance (SPR) Screening
Rationale: SPR is a label-free technique that provides real-time kinetic and affinity data.[9] It is highly sensitive, making it ideal for detecting weak fragment binding.[10] A counter-screen against an unrelated protein can help identify non-specific binders.[8]
Protocol 2: Primary SPR Screening
Objective: To identify if this compound binds to the target protein.
Materials:
-
SPR instrument (e.g., Biacore 8K)[8]
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Target protein and a negative control protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Screening buffer (e.g., HBS-EP+, pH 7.4)
-
Fragment library plate containing the test fragment at 10 mM in DMSO.
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol to a density that will provide an adequate signal (typically 8,000-12,000 RU).
-
On a separate flow cell, immobilize a negative control protein (unrelated to the target) to a similar density. This will serve as a reference surface to subtract bulk refractive index changes and identify non-specific binders.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Assay Development:
-
Prepare a working solution of the fragment by diluting the DMSO stock into the screening buffer. The final DMSO concentration should be matched across all samples and the running buffer (typically 1-2%) to minimize solvent mismatch effects.[10]
-
Inject a series of buffer blanks with varying DMSO concentrations to ensure the reference surface subtraction is adequate.
-
-
Screening:
-
Inject the fragment solution (e.g., at 200 µM) over both the target and reference flow cells.
-
Monitor the change in response units (RU). A response significantly higher on the target surface compared to the reference surface indicates a potential binding event.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
A positive "hit" is typically defined as a response that is greater than a predefined threshold (e.g., >3 standard deviations above the mean of buffer-only controls).
-
NMR-Based Screening
Rationale: NMR spectroscopy is a powerful solution-based technique that can detect weak binding events and provide structural information about the binding site.[3][11] Protein-observed methods like the ¹H-¹⁵N HSQC experiment are robust for identifying hits and mapping their binding location.[12][13]
Protocol 3: ¹H-¹⁵N HSQC Screening
Objective: To confirm fragment binding and identify the location of the binding site on the target protein.
Materials:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
-
¹⁵N-isotopically labeled target protein
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O)
-
Fragment stock solution in deuterated DMSO (d6-DMSO)
Procedure:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled protein at a suitable concentration (e.g., 50-100 µM) in the NMR buffer.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.
-
-
Screening:
-
Add a small aliquot of the fragment stock solution to the protein sample to a final concentration of e.g., 500 µM. The final DMSO concentration should be kept low (<5%) and consistent.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Chemical Shift Perturbations (CSPs): Binding of the fragment will cause changes in the local chemical environment for amino acid residues at the binding site. This results in shifts in the positions of their corresponding peaks in the HSQC spectrum.[12]
-
Significant CSPs for a subset of residues are a strong indication of specific binding at the location of those residues in the protein structure.
-
X-ray Crystallography Screening
Rationale: X-ray crystallography provides a high-resolution, unambiguous view of the fragment binding to the target protein.[14][15] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[16]
Protocol 4: Crystal Soaking Experiment
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
High-quality, robust crystals of the target protein.[17]
-
Soaking solution (mother liquor supplemented with the fragment)
-
Cryoprotectant
-
Synchrotron X-ray source[17]
Procedure:
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size for diffraction experiments.
-
-
Soaking:
-
Prepare a soaking solution by dissolving the fragment into the crystallization mother liquor at a concentration of 1-10 mM. The final DMSO concentration should be kept below a level that degrades crystal quality.[14]
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density map for new, unmodeled density in the protein's active site that corresponds to the shape of the fragment.[16] A positive result provides direct evidence of binding and the precise binding mode.
-
PART 3: From Fragment Hit to Lead Compound
Once a fragment hit like this compound is validated, the next phase is to optimize its potency and drug-like properties. This process, known as fragment-to-lead, typically involves strategies like growing, linking, or merging.[1][18]
Structure-Guided Fragment Growth
The high-resolution structural information from X-ray crystallography or NMR is the blueprint for optimization. Chemists can design new analogs that extend from the core fragment to engage in additional favorable interactions with the protein.
Workflow: Structure-Guided Fragment Growth
Caption: Workflow for structure-guided fragment-to-lead optimization.
Causality in the Workflow:
-
Analyze Binding Pocket: The co-crystal structure reveals the orientation of the fragment and the surrounding amino acid residues. Key questions to ask are:
-
Are there nearby hydrophobic pockets that the 4-methyl group could be extended into?
-
Can the 2-fluoro substituent be replaced with a group that forms a hydrogen bond with a nearby polar residue?
-
Is there a solvent-exposed vector on the phenyl ring or maleimide core suitable for adding larger functional groups to improve affinity?
-
-
Design Analogs: Using computational tools and medicinal chemistry expertise, design a small library of new compounds. For our exemplar, one might synthesize analogs where the methyl group is replaced with an ethyl or isopropyl group to better fill a hydrophobic pocket.
-
Synthesis and Assay: The designed compounds are synthesized and tested in the primary binding assay (e.g., SPR) and a functional assay (e.g., enzyme inhibition) to determine their affinity and potency.
-
Iterate: The structure-activity relationship (SAR) from this new data informs the next round of design. This iterative cycle continues until a lead compound with the desired potency and properties is achieved.[18]
Leveraging Covalent Inhibition
If the target protein has a suitably located cysteine residue, the maleimide core can be used to form a covalent bond, potentially leading to highly potent and selective inhibitors.[6][19]
Mechanism: Covalent Modification by Maleimide
Caption: Thio-Michael addition between a cysteine thiol and the maleimide fragment.
Protocol 5: Intact Protein Mass Spectrometry for Covalent Binding
Objective: To confirm that the fragment forms a covalent adduct with the target protein.
Materials:
-
Target protein
-
Fragment
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Reaction buffer (e.g., HEPES, pH 7.5)
Procedure:
-
Incubation:
-
Incubate the target protein (e.g., at 5 µM) with an excess of the fragment (e.g., 50 µM) in the reaction buffer.
-
Incubate a control sample of the protein with DMSO only.
-
-
LC-MS Analysis:
-
After incubation (e.g., 1 hour at room temperature), inject the samples onto the LC-MS system.
-
Desalt the protein using a C4 reverse-phase column.
-
Elute the protein into the mass spectrometer and acquire the mass spectrum.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the precise mass of the protein.
-
Compare the mass of the protein from the fragment-treated sample to the control sample.
-
An increase in mass corresponding to the molecular weight of the fragment (e.g., +219.19 Da) is definitive evidence of single covalent adduct formation.
-
Conclusion
The N-aryl pyrrole-2,5-dione scaffold, exemplified by this compound, represents a versatile and powerful starting point for fragment-based drug discovery. Its favorable physicochemical properties, coupled with its dual capacity for non-covalent and covalent interactions, make it suitable for a wide array of protein targets. By employing a rigorous, multi-faceted approach that combines robust biophysical screening, high-resolution structural biology, and iterative structure-guided design, researchers can effectively leverage this privileged scaffold to progress from a low-affinity fragment hit to a potent and optimized lead compound.
References
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Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 238–242. [Link]
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Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 24(6), 892–901. [Link]
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Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
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Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]
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STAR Protocols. (2022). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]
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Ciulli, A. (2013). NMR Screening in Fragment-Based Drug Design: A Practical Guide. SpringerLink. [Link]
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IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]
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Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS Journal, 284(16), 2572–2581. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]
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Blundell, T. L., & Patel, S. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(18), 1957–1967. [Link]
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Whiddon, B. B., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 641, 227–251. [Link]
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Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Medicinal Chemistry, 51(10), 2869–2879. [Link]
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Patel, K. B., et al. (2025). Using bivalent EGFR inhibitors to understand strategies for rapid lead optimization in fragment-based drug discovery. American Chemical Society. [Link]
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Schiebel, J., et al. (2021). Fragment Based Ligand Discovery: X-ray crystallography as a screening tool. Zenodo. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]
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Hocking, B., et al. (2023). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]
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Verde, I., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(3), 604–618. [Link]
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Verde, I., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. ResearchGate. [Link]
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Firke, S. D., et al. (2015). Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(18), 6067–6075. [Link]
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Strelow, J. M., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(1), 123–137. [Link]
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Sharma, K., & Kumar, R. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of ChemTech Research, 8(11), 329-334. [Link]
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Davda, D. (2024). COVALENT FRAGMENT SCREENING AND OPTIMIZATION IDENTIFIES NOVEL SCAFFOLDS FOR THE DEVELOPMENT OF INHIBITORS FOR DEUBIQUITINATING ENZYMES. Purdue University Graduate School. [Link]
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Weizmann Institute of Science. (2021). Covalent fragment screening. [Link]
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Cambridge Healthtech Institute. (2016). Fragment-Based Drug Discovery. [Link]
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Zhang, Y., et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Molecules, 30(5), 1234. [Link]
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Al-Azzawi, A. M. (2019). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities. ResearchGate. [Link]
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ChemHelp ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. [Link]
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Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17822–17846. [Link]
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Wujec, M., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891. [Link]
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Boci, D., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1431. [Link]
-
Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435–1447. [Link]
-
Stroylov, V. S., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Molecules, 28(11), 4353. [Link]
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Scilit. (2025). Fragment-Based Drug Design. [Link]
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Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]
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Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27756. [Link]
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Bapst, J. P., et al. (2020). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Molecules, 25(22), 5431. [Link]
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Zhang, Y., et al. (2025). (PDF) Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. ResearchGate. [Link]
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Nefzi, A., et al. (2012). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Journal of Combinatorial Chemistry, 14(9), 512–519. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated N-Aryl Maleimides
Welcome to the technical support center for the synthesis of fluorinated N-aryl maleimides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of these valuable compounds. Fluorinated N-aryl maleimides are crucial building blocks in medicinal chemistry and materials science, prized for their unique electronic properties and their utility in bioconjugation.[1][2] However, their synthesis can present several obstacles. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experimental work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of fluorinated N-aryl maleimides.
Problem 1: Low or No Product Yield
Q1: I am following a standard two-step procedure (formation of maleamic acid followed by cyclization), but I am getting very low yields of my desired fluorinated N-aryl maleimide. What are the likely causes and how can I improve the yield?
A1: Low yields in this synthesis are a common issue and can stem from several factors throughout the two-step process. Let's break down the potential causes and solutions for each step.
Step 1: Maleamic Acid Formation
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Incomplete Reaction: The initial acylation of the fluorinated aniline with maleic anhydride may not have gone to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: While this reaction is often fast, ensure you are allowing sufficient time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the aniline starting material is fully consumed.
-
Solvent Choice: Anhydrous diethyl ether or similar non-polar aprotic solvents are typically effective.[2] Ensure your solvent is completely dry, as water can hydrolyze the maleic anhydride.
-
-
-
Purity of Starting Materials: Impurities in the fluorinated aniline or maleic anhydride can interfere with the reaction.
-
Troubleshooting:
-
Use freshly opened or purified reagents. Maleic anhydride is susceptible to hydrolysis and should be handled in a dry environment.
-
-
Step 2: Cyclization of Maleamic Acid
-
Inefficient Dehydration: The cyclization of the N-arylmaleamic acid to the maleimide is a dehydration reaction. Incomplete removal of water will stall the reaction.
-
Troubleshooting:
-
Dehydrating Agent: Acetic anhydride with sodium acetate is a classic and effective combination for this cyclization.[2][3] Ensure both reagents are anhydrous.
-
Alternative Reagents: Other methods for the ring closure of maleanilic acids include using acetyl chloride/triethylamine or trimethyl orthoacetate/triethylamine.[4]
-
Azeotropic Removal of Water: For some substrates, a Dean-Stark apparatus with a solvent like toluene can be used to drive the equilibrium towards the product by physically removing water, although this can sometimes be less efficient.[2]
-
-
-
Side Reactions: The electron-withdrawing nature of fluorine atoms on the aryl ring can make the maleimide product more susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh conditions.
Below is a troubleshooting workflow to diagnose the cause of low yield:
Caption: Troubleshooting workflow for low yield.
Problem 2: Difficulty in Product Purification
Q2: My reaction seems to have worked, but I am struggling to isolate a pure product. Column chromatography is not giving clean separation, and I see persistent impurities in my NMR spectra.
A2: Purification of fluorinated N-aryl maleimides can indeed be challenging due to the presence of structurally similar impurities.
-
Common Impurities:
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., ethanol, isopropanol, or mixtures with water).
-
Silica Gel Chromatography:
-
Solvent System Optimization: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically required. The high polarity of the maleamic acid impurity often means it will remain on the baseline, while the desired maleimide elutes earlier.
-
Deactivation of Silica: The acidic nature of silica gel can sometimes promote the hydrolysis of the maleimide on the column. You can try neutralizing the silica gel by pre-treating it with a dilute solution of triethylamine in your eluent system.
-
-
Washing with a Mild Base: A gentle wash of the organic layer with a dilute aqueous solution of sodium bicarbonate during the work-up can help remove the acidic maleamic acid impurity. Be cautious not to use a strong base or prolonged exposure, as this can promote hydrolysis of the product.[6]
-
Precipitation: In some cases, impurities can be selectively precipitated out of the reaction mixture by cooling or adding a non-solvent.[8]
-
| Impurity | Removal Strategy | Key Considerations |
| Unreacted Maleamic Acid | Aqueous wash with dilute NaHCO₃ | Avoid prolonged exposure to base. |
| Silica Gel Chromatography | Acidic impurity will have low Rf. | |
| Hydrolyzed Product | Silica Gel Chromatography | Similar polarity to maleamic acid. |
| Recrystallization | May co-crystallize if structurally very similar. | |
| Polymerized Maleimide | Filtration | Often insoluble in common organic solvents. |
| Silica Gel Chromatography | Will likely remain on the baseline. |
Problem 3: Product Instability and Decomposition
Q3: My purified fluorinated N-aryl maleimide seems to decompose upon storage. What are the causes of this instability and how can I store my compound correctly?
A3: The maleimide ring is susceptible to hydrolysis, especially when activated by electron-withdrawing groups like fluorine on the aryl ring.
-
Hydrolysis: The primary degradation pathway is the hydrolysis of the maleimide ring to form the corresponding maleamic acid.[6] This is accelerated by moisture and basic conditions.
-
Photodegradation: Some N-aryl maleimides can be sensitive to light.[4]
-
Polymerization: As mentioned, maleimides can self-polymerize, particularly at higher temperatures.[7]
-
Proper Storage Conditions:
-
Dry Environment: Store the compound in a tightly sealed container, preferably in a desiccator with a drying agent.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Low Temperature: Store at low temperatures (-20°C is recommended) to slow down potential degradation pathways.[5]
-
Protection from Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Frequently Asked Questions (FAQs)
Q4: What is the typical two-step procedure for synthesizing fluorinated N-aryl maleimides?
A4: The most common method involves two main steps:
-
Formation of the N-Aryl Maleamic Acid: A fluorinated aniline is reacted with maleic anhydride in an aprotic solvent like diethyl ether at room temperature. The product, an N-aryl maleamic acid, often precipitates from the reaction mixture and can be isolated by filtration.[2]
-
Dehydrative Cyclization: The isolated maleamic acid is then heated in a mixture of acetic anhydride and a catalytic amount of sodium acetate.[2][3] This promotes the dehydration and ring-closure to form the desired N-aryl maleimide.
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Technical Support Center: Improving the Solubility of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione for In Vitro Assays
Introduction
Researchers working with novel small molecules, such as the N-aryl maleimide derivative 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, frequently encounter challenges with poor aqueous solubility. This compound, characteristic of many hydrophobic drug candidates, may appear soluble in a pure organic solvent but can precipitate unexpectedly when introduced into the aqueous environment of cell culture media or biochemical buffers.[1][2] This precipitation leads to inaccurate compound concentrations, unreliable data, and confounded experimental outcomes.
This technical guide provides a comprehensive, question-driven framework for understanding and overcoming these solubility challenges. We will detail the causal mechanisms behind precipitation and provide robust, field-proven protocols to ensure your compound remains in solution, enabling accurate and reproducible in vitro assay results.
Section 1: Frequently Asked Questions (FAQs) - The Core Principles
Q1: My 100% DMSO stock solution of the compound is perfectly clear. Why does it form a precipitate the moment I add it to my cell culture medium?
This is the most common issue researchers face and is typically caused by a phenomenon known as "solvent shock" or "crashing out."
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Causality Explained: this compound, like many N-aryl maleimides, is highly soluble in an aprotic organic solvent like Dimethyl Sulfoxide (DMSO) but has very low intrinsic solubility in water.[3] When a small volume of your highly concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium (a greater than 100-fold dilution is common), the local concentration of DMSO plummets. The compound is suddenly exposed to an environment in which it is not soluble, causing it to rapidly precipitate out of the solution.[1] This is an issue of kinetic solubility —the compound's ability to remain in solution under non-equilibrium conditions after being introduced from a different solvent system.[4][5]
Q2: What is the most critical first step to ensure my compound dissolves properly for an experiment?
The first and most important step is the correct preparation of a high-concentration primary stock solution in an appropriate organic solvent, almost always 100% anhydrous DMSO.
-
Expertise & Rationale: DMSO is the industry-standard solvent for initial drug discovery screening because it can dissolve a wide array of both polar and nonpolar compounds and is miscible with aqueous media.[6] Using high-purity, anhydrous (water-free) DMSO is critical because DMSO is hygroscopic (readily absorbs moisture from the air), and any absorbed water can lower the initial dissolving power for highly hydrophobic compounds.
Q3: How much DMSO can I have in my final assay? Is it toxic to my cells?
The final concentration of DMSO in your assay wells is a critical parameter that must be minimized and strictly controlled.
-
Trustworthiness & Control: High concentrations of DMSO are toxic to cells, with effects ranging from growth inhibition to apoptosis and membrane damage.[7][8]
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Self-Validating System: Every experiment must include a "vehicle control" group. This control should contain the exact same final concentration of DMSO as your highest compound treatment group but without the compound itself. This allows you to distinguish the effects of your compound from any potential effects of the solvent.[9][11] Any observed effect in the vehicle control invalidates the results for the test compound.
Q4: How do I dilute my DMSO stock into the media without causing the precipitation described in Q1?
The key is to avoid the drastic solvent polarity change. This is achieved by performing intermediate serial dilutions in 100% DMSO before the final dilution into your aqueous assay buffer.
-
Causality Explained: By creating a dilution series in pure DMSO first, you can add a consistent, small volume from each step of the series into your final assay medium. This ensures that the final DMSO concentration remains constant and low across all tested concentrations of your compound, minimizing both solvent shock and solvent-induced artifacts.[11][12][13] This is the single most effective technique for preventing precipitation.
Section 2: Core Experimental Protocols
These protocols represent a self-validating workflow designed to maintain the solubility of this compound.
Protocol 2.1: Preparation of a High-Concentration Primary Stock Solution (e.g., 10 mM in 100% DMSO)
Objective: To completely dissolve the compound in pure DMSO to create a stable, high-concentration stock for long-term storage.
Materials:
-
This compound powder (MW: 221.20 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipette
-
Vortex mixer and bath sonicator
Procedure:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM stock:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 221.20 g/mol = 0.002212 g = 2.21 mg
-
-
Weighing: Carefully weigh out 2.21 mg of the compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but be cautious as heat can degrade some compounds. Visually inspect to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.
-
Scientist's Note (Trustworthiness): Aliquoting is crucial. It prevents degradation from repeated freeze-thaw cycles and minimizes water absorption into the DMSO stock each time the main vial is opened.
-
Protocol 2.2: Serial Dilution in 100% DMSO (Creating an Intermediate Working Plate)
Objective: To create a series of compound concentrations in pure DMSO, which will serve as the source for the final dilutions into the aqueous medium. This is the key step to prevent precipitation.
Procedure:
-
Thaw one aliquot of your 10 mM primary stock solution (from Protocol 2.1).
-
Label a series of sterile microcentrifuge tubes or a 96-well plate for your desired concentrations (e.g., for a 10-point, 2-fold dilution series).
-
For a 1000x final dilution factor (to achieve a 0.1% final DMSO concentration): The concentrations in this intermediate plate will be 1000 times higher than your final desired assay concentrations.
-
Example (2-fold serial dilution):
This creates a series of concentrations (10 mM, 5 mM, 2.5 mM, etc.) all in 100% DMSO.
Protocol 2.3: Preparation of Final Working Solutions in Aqueous Assay Medium
Objective: To dilute the intermediate DMSO solutions into the final cell culture medium or biochemical buffer while maintaining a low and constant final DMSO concentration.
Procedure:
-
Prepare your final assay plates with cells and pre-warmed (37°C) medium, or with your biochemical buffer. Let the volume be, for example, 99 µL per well.
-
Using a multichannel pipette, transfer 0.1 µL from your intermediate DMSO dilution series (from Protocol 2.2) into the corresponding wells of the final assay plate.
-
Calculation Check: 0.1 µL of DMSO stock into 99.9 µL of medium gives a final volume of 100 µL and a final DMSO concentration of 0.1%.
-
-
Immediately after adding the compound, mix the plate gently on an orbital shaker for 30-60 seconds to ensure rapid and uniform dispersion.
-
Scientist's Note (Expertise): Adding the small volume of DMSO stock to the much larger volume of pre-warmed, buffered aqueous solution and mixing immediately is critical to avoid localized high concentrations that could still lead to precipitation.[1]
-
Section 3: Visualization & Data
Workflow for Compound Dilution
The following diagram illustrates the correct, validated workflow versus a common incorrect method that leads to compound precipitation.
Caption: Correct vs. Incorrect Dilution Workflow.
Troubleshooting Flowchart
If you still encounter issues after following the correct protocol, use this decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting precipitation.
Quantitative Data Summary: Recommended Final DMSO Concentrations
| Assay Type | Recommended Final DMSO Concentration (%) | Rationale & Key Considerations |
| General Cell-Based Assays | ≤ 0.5% (Ideal: ≤ 0.1%) | Most immortalized cell lines tolerate 0.5%, but lower is always better to minimize off-target effects.[15] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity than established cell lines. |
| Long-Term Assays (>48h) | ≤ 0.05% | DMSO toxicity can be cumulative; longer exposure times require lower concentrations.[10] |
| Biochemical/Enzyme Assays | ≤ 1-2% | Acellular assays can often tolerate higher DMSO levels, but one must confirm the solvent does not directly inhibit the enzyme or interfere with detection. |
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Galvão, J., Davis, B., et al. (2014). DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. [Link]
-
Petereit, A. C., et al. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Olympus. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Verdan, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
BPS Bioscience. Serial Dilution Protocol. [Link]
-
Alasmari, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?[Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?[Link]
-
Worthington, J., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Loretz, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. [Link]
-
Trawick, J. C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health. [Link]
-
CSIRO Research. Serial dilution – ANACC Methods and Materials. [Link]
-
ResearchGate. (2025). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
American Society for Microbiology. (2005). Serial Dilution Protocols. [Link]
-
biologyexams4u. (2013). Serial Dilution Method Protocol Step Wise Explanation. YouTube. [Link]
-
Loretz, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (PubMed). [Link]
-
Harrisson, O., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. National Institutes of Health. [Link]
-
PubChem. 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione. National Institutes of Health. [Link]
-
Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]
-
Interchim. Handbook and Catalog. [Link]
-
NIST. 1H-Pyrrole-2,5-dione. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Wagner, B., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health. [Link]
-
ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
Wikipedia. Pyrrole. [Link]
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- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
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- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Arylmaleimide Synthesis
Welcome to the technical support center for N-arylmaleimide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. N-arylmaleimides are crucial building blocks in organic synthesis and are widely used as reagents in bioconjugation, polymer chemistry, and as scaffolds for pharmaceuticals.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-arylmaleimides?
The most prevalent and straightforward method is a two-step process.[2] First, the corresponding N-arylmaleamic acid is prepared by reacting an aromatic amine (aniline derivative) with maleic anhydride.[1][2] This initial reaction is typically high-yielding, often quantitative.[4] The second step involves the cyclodehydration of the maleamic acid intermediate to form the final N-arylmaleimide.[1][4]
Q2: Why is the cyclodehydration step the most critical part of the synthesis?
The cyclodehydration step is where most challenges, such as low yields and side product formation, arise. This step requires carefully controlled conditions to efficiently remove a molecule of water and form the five-membered imide ring. The choice of dehydrating agent, solvent, and temperature are all critical parameters that must be optimized.[4] Inadequate conditions can lead to polymerization of the product or incomplete reaction.[4]
Q3: What are the key safety precautions to consider during this synthesis?
-
Acetic Anhydride: This is a common dehydrating agent and is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
-
Aniline and its derivatives: Many anilines are toxic and can be absorbed through the skin. Consult the Safety Data Sheet (SDS) for the specific aniline you are using and handle it with care.
-
Solvents: Use appropriate anhydrous solvents and be mindful of their flammability.
General Synthesis Workflow
The synthesis of N-arylmaleimides generally follows a two-step pathway, starting from maleic anhydride and an aniline derivative. This workflow highlights the key stages of the process.
Caption: General workflow for the two-step synthesis of N-arylmaleimides.
Troubleshooting Guide
Problem 1: Low Yield of the Final N-Arylmaleimide
Q: My overall yield is significantly lower than expected. What are the common causes and how can I improve it?
A low yield is one of the most frequent issues and can stem from several factors, primarily in the cyclodehydration step. Here’s a systematic approach to troubleshooting:
-
Incomplete Dehydration: The conversion of the maleamic acid to the maleimide is an equilibrium process.[4] Inefficient removal of water will result in a low yield.
-
Solution: Ensure your dehydrating agent is active and used in sufficient quantity. Acetic anhydride is a common and effective choice, often used with a catalyst like anhydrous sodium acetate.[1][5] The reaction temperature is also crucial; heating is necessary to drive the reaction forward, typically around 100°C.[1] However, excessive heat (approaching 200°C) can cause polymerization of the maleimide product.[4]
-
-
Side Reactions: Several side reactions can compete with the desired cyclization, consuming your starting material or product.
-
Isomaleimide Formation: Under certain conditions, particularly with some dehydrating agents, the kinetically favored isomaleimide can form.[6] While this can sometimes be isomerized to the desired maleimide, it's often better to choose conditions that favor the maleimide directly. The acetic anhydride/sodium acetate system generally favors maleimide formation.[7]
-
Polymerization: N-arylmaleimides can undergo free-radical polymerization, especially at high temperatures.[2][4] Avoid unnecessarily high temperatures or prolonged reaction times.
-
Michael Addition: The maleimide double bond is an excellent Michael acceptor.[2] If nucleophiles are present in the reaction mixture (e.g., residual aniline), they can add to the product, reducing the yield. This is why it's important that the initial maleamic acid formation goes to completion.
-
-
Product Loss During Workup and Purification:
-
Workup: The product is often precipitated by pouring the reaction mixture into ice water.[1][5] Ensure the precipitation is complete by allowing sufficient time and keeping the mixture cold. Losses can occur if the product has some solubility in water.
-
Purification: Recrystallization is a common purification method.[1] Choosing the right solvent is key to maximizing recovery. If the product is difficult to crystallize, column chromatography is an alternative.[1][8]
-
Comparative Table of Dehydration Conditions
| Dehydrating Agent/System | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride / Sodium Acetate | Heat (e.g., 100°C)[1] | Cost-effective, widely used, generally good yields.[2][5] | Requires careful temperature control, can be corrosive.[4] |
| Trifluoroacetic Anhydride (TFAA) | Often at room temperature.[6] | More reactive, allows for milder conditions.[6] | More expensive, can favor isomaleimide formation.[6] |
| Azeotropic Distillation | Toluene or similar solvent with an acid catalyst.[4] | Efficiently removes water, driving the equilibrium.[4] | May require higher temperatures, leading to potential side reactions.[4] |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Room temperature in an anhydrous solvent. | Mild conditions. | Forms a dicyclohexylurea (DCU) byproduct that must be filtered off. |
Problem 2: The Reaction Stalls or is Incomplete
Q: I'm monitoring my reaction by TLC, and it seems to stop before all the maleamic acid is consumed. Why is this happening?
-
Insufficiently Anhydrous Conditions: Water is the byproduct of the reaction. If your solvent or reagents are not sufficiently dry, you are fighting an uphill battle against Le Chatelier's principle.
-
Solution: Use anhydrous solvents. Ensure your glassware is oven-dried before use. If using acetic anhydride, make sure it has not been hydrolyzed by exposure to atmospheric moisture.
-
-
Deactivated Catalyst or Reagent: The catalyst, such as sodium acetate, must be anhydrous to be effective. The dehydrating agent itself can also degrade over time.
-
Solution: Use freshly opened or properly stored reagents. It is good practice to use freshly fused sodium acetate.
-
-
Low Reaction Temperature: The activation energy for the cyclization may not be met if the temperature is too low.
-
Solution: Gradually increase the reaction temperature while monitoring for any signs of product decomposition or side product formation by TLC. A temperature of 65-70°C can be effective and may reduce side reactions compared to higher temperatures.[3]
-
Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing and solving common issues in N-arylmaleimide synthesis.
Caption: A step-by-step flowchart for diagnosing low yields in N-arylmaleimide synthesis.
Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of N-phenylmaleimide, which can be adapted for other aniline derivatives.
Part A: Synthesis of Maleanilic Acid [5]
-
Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, add maleic anhydride (10.0 g, 0.102 mol).
-
Dissolution: Add 250 mL of anhydrous diethyl ether and stir until the maleic anhydride has completely dissolved.
-
Amine Addition: Prepare a solution of aniline (9.5 g, 0.102 mol) in 25 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred maleic anhydride solution over 15-20 minutes.
-
Reaction: A thick, cream-colored precipitate will form. Continue stirring at room temperature for 1 hour.
-
Isolation: Cool the flask in an ice bath for 15 minutes. Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Drying: Dry the solid under vacuum. The maleanilic acid product is typically obtained in high yield (95-98%) and is pure enough for the next step without further purification.[5]
Part B: Cyclodehydration to N-Phenylmaleimide [5]
-
Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, place anhydrous sodium acetate (6.5 g, 0.079 mol) and acetic anhydride (70 mL).
-
Addition of Maleanilic Acid: Add the maleanilic acid (20.0 g, 0.103 mol) from Part A to the flask.
-
Reaction: Heat the mixture with stirring in an oil bath at 100°C for 45 minutes.[1] The suspension should dissolve to form a clear solution.
-
Workup: Cool the reaction mixture to room temperature, then pour it slowly into 200 mL of an ice-water slurry with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Collect the crude N-phenylmaleimide by vacuum filtration. Wash the solid thoroughly with several portions of cold water to remove acetic acid and sodium acetate.
-
Purification: Recrystallize the crude product from a suitable solvent such as cyclohexane to yield pure, yellow needles of N-phenylmaleimide (typical yield 75-80%).[5] Confirm purity by melting point and NMR spectroscopy.[1]
References
- Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
- Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride.
- Synthesis of N-arylmaleimides.
- Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activ
- MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie.
- N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central.
- Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal.
- Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH.
- N-Phenylmaleimide. Organic Syntheses Procedure.
-
Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. ResearchGate. [Link]
- Purification method of n-substituted maleimide.
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar.
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- 8. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
Technical Support Center: Overcoming Off-Target Effects of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
Introduction
Welcome to the technical support center for 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating off-target effects associated with this compound. As a derivative of the 1H-pyrrole-2,5-dione scaffold, this molecule holds therapeutic promise but, like many small molecule inhibitors, can exhibit unintended interactions.[1][2] This resource aims to equip you with the knowledge and experimental strategies to ensure the specificity and validity of your results.
The pyrrole-2,5-dione core is a versatile pharmacophore found in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cholesterol-lowering properties.[3][4] However, this reactivity can also contribute to off-target binding. Understanding and controlling for these effects is paramount for accurate data interpretation and successful drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific off-target interactions for this particular derivative may not be exhaustively documented in publicly available literature, the 1H-pyrrole-2,5-dione (maleimide) moiety is known to be a reactive Michael acceptor. This chemical feature allows it to form covalent bonds with nucleophilic residues, such as cysteine, on proteins. This can lead to non-specific inhibition of various enzymes and signaling proteins that are not the intended target. Furthermore, like many kinase inhibitors, it could potentially interact with other kinases that share structural similarities in their ATP-binding pockets.[5]
Q2: How can I confirm that the observed cellular phenotype is due to on-target activity?
A2: Several key experiments are crucial for validating on-target effects:
-
Rescue Experiments: If possible, overexpress a mutant version of the target protein that is resistant to the inhibitor.[6] If the inhibitor's effect is nullified, it provides strong evidence for on-target activity.
-
Dose-Response Correlation: A clear correlation between the concentration of the inhibitor, the extent of target inhibition (e.g., decreased phosphorylation), and the observed phenotype is a fundamental indicator of on-target action.[6]
Q3: My compound shows high potency in biochemical assays but is less effective in cell-based assays. What could be the issue?
A3: This discrepancy is common and can arise from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
High Protein Binding: The compound might bind extensively to intracellular proteins, reducing the free concentration available to engage the target.
Troubleshooting Guides
Problem 1: High background or unexpected results in Western Blots.
Possible Cause & Troubleshooting Steps:
-
Cause: Off-target effects on signaling pathways, leading to widespread changes in protein expression or phosphorylation.
-
Solution:
-
Titrate the Inhibitor: Perform a dose-response experiment to find the lowest effective concentration that inhibits the target without causing broad off-target effects.[6]
-
Time-Course Experiment: Evaluate the effects at multiple time points to distinguish early, potentially on-target events from later, secondary effects.[6]
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor.[6]
-
Validate Antibodies: Ensure the primary antibodies used are specific and validated for the application.[6]
-
Problem 2: Observed phenotype does not align with the known function of the intended target.
Possible Cause & Troubleshooting Steps:
-
Cause: The phenotype is likely driven by an off-target interaction.
-
Solution:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions.[7] This can reveal unexpected inhibitory activity against other signaling pathways.
-
Phenotypic Screening: Utilize techniques like high-content imaging or gene expression profiling to gain a broader understanding of the compound's cellular effects.[1]
-
Computational Prediction: Employ in silico methods to predict potential off-target binding based on the compound's structure.[1][2]
-
Problem 3: Difficulty reproducing results across experiments.
Possible Cause & Troubleshooting Steps:
-
Cause: Variability in experimental conditions or compound stability.
-
Solution:
-
Consistent Cell Culture Practices: Use cells with a low passage number and maintain consistent cell density and growth conditions.[6]
-
Fresh Compound Preparations: Prepare fresh stock and working solutions of the inhibitor for each experiment to avoid degradation.[6]
-
Standardized Protocols: Ensure all experimental parameters, such as incubation times and reagent concentrations, are kept consistent.[6]
-
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Inhibitor Concentration (Dose-Response)
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound, typically ranging from nanomolar to micromolar concentrations. Include a vehicle-only control.
-
Treatment: Treat the cells with the different concentrations of the inhibitor for a predetermined time (e.g., 24 hours).
-
Endpoint Assay: Perform the relevant assay to measure the desired effect (e.g., cell viability assay, Western blot for target phosphorylation).
-
Data Analysis: Plot the response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Data Summary: Example Dose-Response Data
| Concentration (µM) | % Inhibition of Target Phosphorylation | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 0.01 | 15 | 98 |
| 0.1 | 45 | 95 |
| 1 | 85 | 80 |
| 10 | 98 | 50 |
| 100 | 99 | 10 |
Protocol 2: Validating On-Target Effects with a Structurally Unrelated Inhibitor
-
Inhibitor Selection: Choose a known, specific inhibitor for the same target that has a different chemical structure from this compound.
-
Parallel Experiments: Conduct experiments in parallel, treating cells with equimolar concentrations (or equivalent IC50 multiples) of both inhibitors.
-
Phenotypic Comparison: Compare the cellular phenotypes and molecular readouts (e.g., downstream signaling) induced by both compounds.
Visualizing Experimental Logic & Pathways
Workflow for On-Target Effect Validation
Caption: A logical workflow for validating the on-target effects of a small molecule inhibitor.
Hypothetical Signaling Pathway and Off-Target Interaction
Caption: A diagram illustrating on-target versus potential off-target kinase inhibition.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Big Data.
- Workman, P., & Collins, I. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). PMC.
- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018, May 1). PubMed.
Sources
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- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
Reducing cytotoxicity of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione in normal cells
Introduction: Navigating the Therapeutic Window of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
The development of novel small molecule inhibitors is a cornerstone of modern oncology. This compound, a compound with a pyrrole-2,5-dione core, has demonstrated significant promise in preclinical cancer models. However, a recurring challenge in its development is the observed cytotoxicity in normal, non-cancerous cells, which can narrow the therapeutic window and lead to undesirable side effects. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the off-target cytotoxicity of this and similar investigational compounds.
Our approach is grounded in the principle of enhancing the therapeutic index by either reducing the exposure of normal cells to the active agent or by selectively protecting them from its cytotoxic effects. This guide will explore advanced strategies, including targeted drug delivery, prodrug modifications, and co-administration of cytoprotective agents, to achieve this goal. We will also delve into the nuances of in vitro cytotoxicity assessment to ensure the generation of reliable and translatable data.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is designed to address specific issues that researchers may encounter during the preclinical development of this compound.
I. High Cytotoxicity in Normal Cell Lines
Q1: We are observing significant cytotoxicity of this compound in our normal cell lines (e.g., HEK293, primary fibroblasts) at concentrations close to the effective dose in cancer cells. How can we reduce this off-target effect?
A1: High cytotoxicity in normal cells is a common hurdle for potent anticancer compounds. The primary goal is to increase the selectivity of the drug for cancer cells. Here are several strategies to explore, ranging from formulation to chemical modification:
-
Strategy 1: Targeted Drug Delivery Systems. Encapsulating the compound within a nanocarrier can limit its distribution to healthy tissues and enhance its accumulation in tumors.[1][2] This can be achieved through:
-
Passive Targeting: Utilizing the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in the leaky vasculature of tumors.[1][3] Liposomes and polymeric nanoparticles are common choices for this approach.[4]
-
Active Targeting: Functionalizing the surface of the nanocarrier with ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on cancer cells.[2][5]
-
-
Strategy 2: Prodrug Modification. A prodrug is an inactive or less active form of the drug that is converted to the active form under specific conditions prevalent in the tumor microenvironment.[6][7] This approach can significantly reduce systemic toxicity.[8][9] Consider modifying this compound to be activated by:
-
Tumor-specific enzymes: Incorporating a linker that is cleaved by enzymes overexpressed in the tumor microenvironment, such as certain proteases or phosphatases.[10]
-
Hypoxia: The low oxygen levels in many solid tumors can be exploited to trigger the release of the active drug from a hypoxia-activated prodrug.[10]
-
Acidic pH: The slightly acidic environment of tumors can be used to design pH-sensitive linkers that release the drug.[3][6]
-
-
Strategy 3: Co-administration with Cytoprotective Agents. These are compounds that are administered alongside the chemotherapeutic agent to protect normal cells from damage.[11][12] Examples include amifostine and dexrazoxane, which have been used in clinical settings to mitigate the side effects of certain chemotherapies.[11][13][14] The selection of a cytoprotective agent would depend on the specific mechanism of toxicity of your compound.
-
Strategy 4: Structural Modification for Increased Selectivity. If the molecular target of this compound is known, medicinal chemistry efforts can be directed towards designing derivatives with a higher affinity for the target in cancer cells or lower affinity for off-targets that may be responsible for toxicity in normal cells.[15]
The choice of strategy will depend on the physicochemical properties of your compound, its mechanism of action, and the specific cancer type being targeted. A multi-pronged approach may be necessary to achieve the desired therapeutic index.
II. Experimental Design and Troubleshooting for Cytotoxicity Assays
Q2: We are seeing high variability in our in vitro cytotoxicity data. What are the common pitfalls and how can we improve the reproducibility of our assays?
A2: Reproducibility is key to making confident decisions in drug development. High variability in cell-based assays can often be traced back to experimental design and execution.[16][17] Here are some critical factors to consider:
-
Cell Health and Culture Conditions:
-
Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Density: The initial cell seeding density is crucial. Too high a density can lead to nutrient depletion and contact inhibition, while too low a density can result in poor growth. It is recommended to perform a preliminary experiment to determine the optimal cell density for your specific cell lines and assay duration.[16][18]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly impact cell health and experimental outcomes.
-
-
Assay-Specific Considerations:
-
Choice of Assay: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels). The MTT assay, for example, measures mitochondrial reductase activity, which can be influenced by factors other than cell death.[19][20] Consider using orthogonal assays, such as a membrane integrity assay (e.g., LDH release) or a real-time impedance-based assay, to confirm your findings.[19]
-
Reagent Concentration and Incubation Time: Over-incubation with assay reagents or using too high a concentration can be toxic to the cells and lead to artifacts.[17]
-
Plate Effects: The "edge effect" in multi-well plates, where cells in the outer wells behave differently from those in the inner wells, can be a source of variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
-
Compound Handling:
-
Solubility: Ensure that your compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the cell culture medium is low (typically <0.5%) and consistent across all wells.
-
Pipetting Technique: Inconsistent pipetting can lead to significant well-to-well variability.[16] Use calibrated pipettes and be mindful of your technique, especially during serial dilutions.
-
Q3: How do we choose the right in vitro model to assess the cytotoxicity of our compound in normal versus cancer cells?
A3: The choice of in vitro model is critical for generating clinically relevant data.[21] While 2D cell monolayers are a common starting point, more advanced models can provide a more accurate prediction of in vivo responses.[19][22]
| Model | Advantages | Disadvantages | Recommended Use |
| 2D Cell Monolayers | High-throughput, cost-effective, reproducible.[19][23] | Lack of tissue architecture and cell-cell interactions.[21] | Initial screening and dose-response studies. |
| 3D Spheroids/Organoids | Better mimic of in vivo tumor microenvironment, cell-cell interactions, and drug penetration barriers.[19][22] | More complex to culture, lower throughput, higher cost. | Secondary screening to validate hits from 2D screens and to assess drug penetration. |
| Co-culture Models | Allow for the study of interactions between cancer cells and normal cells (e.g., fibroblasts, immune cells). | Technically challenging to set up and analyze. | Investigating the influence of the tumor microenvironment on drug response and toxicity. |
| Patient-Derived Models | High clinical relevance as they are derived directly from patient tumors.[22] | High variability between patients, lower throughput, ethical considerations. | Late-stage preclinical validation and personalized medicine approaches. |
For assessing cytotoxicity in normal cells, it is crucial to use relevant primary cells or stem cell-derived models in addition to immortalized cell lines.[19] For example, if cardiotoxicity is a concern, using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) would be a more predictive model than a standard fibroblast cell line.
Experimental Protocols
Protocol 1: Basic In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (determined empirically) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Workflow for Mitigating Off-Target Cytotoxicity
Caption: A workflow diagram illustrating the process of addressing and mitigating off-target cytotoxicity of a novel compound.
Conceptual Overview of the Prodrug Strategy
Sources
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- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
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- 5. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Cytoprotective agents used in the treatment of patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. m.youtube.com [m.youtube.com]
- 18. selectscience.net [selectscience.net]
- 19. mdpi.com [mdpi.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 23. kosheeka.com [kosheeka.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical support guide for the synthesis of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione. This molecule, an N-aryl maleimide derivative, is a valuable building block in medicinal chemistry and materials science. However, its synthesis can present challenges, often resulting in suboptimal yields that can hinder research and development timelines.
This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to diagnose issues effectively and optimize your reaction outcomes. Our approach is built on a foundation of mechanistic understanding and practical, field-tested experience.
Core Synthesis Workflow
The synthesis of N-aryl maleimides, including our target compound, is robustly achieved via a well-established two-step process.[1][2] Understanding this workflow is the first step in effective troubleshooting.
Caption: General two-step workflow for the synthesis of the target N-aryl maleimide.
Troubleshooting Guide: Question & Answer
Q1: My overall yield is consistently low (<50%). Where should I start my investigation?
A low overall yield can originate from either of the two main synthetic steps or from the purification process. The most common culprit is the second step—the dehydrative cyclization.
Your initial diagnostic approach should be:
-
Isolate and Verify the Intermediate: Do not proceed to the cyclization step as a one-pot reaction initially. Instead, after reacting the 2-fluoro-4-methylaniline and maleic anhydride, isolate the intermediate N-(2-fluoro-4-methylphenyl)maleamic acid. This is typically a straightforward precipitation and filtration, often yielding high purity and quantity (87-95% is common for this step).[1][3]
-
Characterize the Intermediate: Confirm the structure and purity of the maleamic acid using ¹H NMR and/or melting point. If the yield or purity of this intermediate is low, it points to issues with your starting materials.
-
Focus on the Critical Step: If the intermediate is formed in high yield, the problem almost certainly lies in the cyclization reaction (Step 2) or the subsequent workup.
Q2: The cyclization of the maleamic acid to the maleimide is inefficient. What are the common causes and solutions?
This is the most critical stage for yield optimization. Inefficiency here stems from incomplete reaction or side reactions. The maleimide ring, once formed, is susceptible to hydrolysis, which can revert it to the unreactive maleamic acid.[1][4]
Caption: Troubleshooting flowchart for the critical cyclization step.
Key Factors and Solutions for the Cyclization Step:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Presence of Water | Acetic anhydride is rapidly hydrolyzed by water, quenching your dehydrating agent. Furthermore, any water present can hydrolyze the desired maleimide product back to the maleamic acid, directly reducing your yield.[4] | Ensure all glassware is oven-dried. Use anhydrous sodium acetate and a fresh bottle of acetic anhydride. Perform the reaction under a drying tube or inert atmosphere.[2] |
| Incomplete Reaction | The cyclization requires sufficient thermal energy and time to proceed. A temperature below 100°C or insufficient reaction time will leave unreacted maleamic acid. | Maintain a reaction temperature of 100°C for at least 45-60 minutes.[2] Monitor the reaction's progress by TLC (see Protocol 3) to ensure the disappearance of the starting material. |
| Suboptimal Reagent Ratio | Sodium acetate acts as a base to facilitate the cyclization. Acetic anhydride is both the solvent and dehydrating agent. Incorrect ratios can lead to an incomplete reaction. | A standard protocol uses approximately 3g of anhydrous sodium acetate and 30 mL of acetic anhydride for every 5g of maleamic acid.[2] Adhere to these established ratios. |
| Degraded Reagents | Acetic anhydride that has been opened for a long time may have absorbed atmospheric moisture. Sodium acetate can also be hygroscopic. | Use a fresh, unopened bottle of acetic anhydride for best results. If in doubt about the dryness of your sodium acetate, it can be dried under vacuum with gentle heating. |
Q3: I'm observing significant product loss during the workup and purification. What are the best practices?
The workup for this reaction typically involves pouring the cooled reaction mixture into ice water to precipitate the product. Product loss here can be due to solubility or mechanical loss.
-
Precipitation: Ensure the ice-water mixture is vigorously stirred as you slowly pour the reaction mixture into it. This promotes the formation of a fine, easily filterable precipitate. A rapid dump can create large, impure clumps.
-
Filtration: Use a Büchner funnel and ensure you wash the collected solid thoroughly with cold water to remove residual acetic acid and salts. Do not use organic solvents for washing at this stage, as your product may have some solubility.
-
Recrystallization: If recrystallization is necessary for purification, choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water mixtures, isopropanol). Avoid prolonged heating during recrystallization, as this can risk hydrolysis if residual acid is present.
-
Drying: Dry the final product thoroughly under vacuum. Residual solvent can artificially inflate your mass and lead to inaccurate yield calculations.
Frequently Asked Questions (FAQs)
Q: Why is a combination of acetic anhydride and sodium acetate used for the cyclization? A: Acetic anhydride serves as a powerful dehydrating agent, removing the molecule of water formed during the ring-closing reaction. Sodium acetate acts as a base catalyst. It deprotonates the carboxylic acid of the maleamic acid, forming a carboxylate that is more nucleophilic and readily attacks the amide carbonyl, facilitating the cyclization.
Q: Can I use other dehydrating agents like DCC or a Dean-Stark apparatus? A: While other methods exist for dehydration, the acetic anhydride/sodium acetate system is widely reported to be efficient and high-yielding for this specific transformation.[1] Using a Dean-Stark apparatus with a solvent like toluene has been reported to be far less efficient for this class of compounds.[1]
Q: How does the 2-fluoro substituent on the phenyl ring affect the reaction? A: The fluorine atom is an electron-withdrawing group. This makes the nitrogen atom of the starting aniline slightly less nucleophilic, which could marginally slow down the initial acylation (Step 1), but this reaction is generally fast and high-yielding regardless. Its electronic effect on the cyclization step (Step 2) is minimal, as the key intramolecular reaction is not heavily influenced by this substitution.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-fluoro-4-methylphenyl)maleamic acid (Step 1)
-
In a 250 mL flask, dissolve maleic anhydride (1.0 eq) in 50 mL of diethyl ether (or another suitable solvent like glacial acetic acid).
-
Add a solution of 2-fluoro-4-methylaniline (1.0 eq) in 25 mL of the same solvent dropwise to the stirred maleic anhydride solution at room temperature.
-
A precipitate will form almost immediately. Continue stirring for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold diethyl ether, and air dry. The yield should be high (>90%).[1][3]
Protocol 2: Cyclization to this compound (Step 2)
-
Setup: In a fume hood, equip a 100 mL round-bottomed flask with a magnetic stir bar and a reflux condenser topped with a drying tube (filled with CaCl₂ or Drierite®).[2]
-
Reagents: Add the dry N-(2-fluoro-4-methylphenyl)maleamic acid (5 g, 1.0 eq), anhydrous sodium acetate (3 g), and acetic anhydride (30 mL) to the flask.[2]
-
Heating: Heat the mixture in an oil bath set to 100°C. Stir the mixture well.[2]
-
Reaction: Maintain the temperature and stirring for 45-60 minutes. Monitor the reaction via TLC (see Protocol 3).[2]
-
Workup: Allow the flask to cool to room temperature. In a separate beaker, prepare a mixture of ~200 mL of ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.
-
Isolation: A solid precipitate should form. Continue stirring for 15-20 minutes. Collect the solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with copious amounts of cold water until the scent of acetic acid is gone.
-
Drying: Dry the purified product in a vacuum oven. Characterize the final product via ¹H NMR, ¹³C NMR, and melting point.[2]
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Monitoring the cyclization is crucial for optimization.
-
TLC Plate: Use silica gel plates.
-
Mobile Phase: A good starting point is a 7:3 or 6:4 mixture of Hexane:Ethyl Acetate.
-
Spotting:
-
SM Lane: Spot a solution of your starting maleamic acid.
-
RXN Lane: Carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it.
-
-
Analysis: The maleamic acid is highly polar and will have a low Rf value (close to the baseline). The product maleimide is much less polar and will have a significantly higher Rf value. The reaction is complete when the 'SM' spot is no longer visible in the 'RXN' lane.
Example TLC Analysis
| Compound | Polarity | Expected Rf (7:3 Hex:EtOAc) |
| Maleamic Acid (Start) | High | ~0.1 |
| Maleimide (Product) | Low | ~0.6 |
References
-
Gogoi, P., et al. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Retrieved from [Link]
-
MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. Retrieved from [Link]
-
Krasowska, D., et al. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Design and Synthesis of 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1 H -pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) and N -Adamantan-2-yl- N ′-(( E )-3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine (SQ109) Pyrrole Hybrid Derivatives: Discovery of Potent Antitubercular Agents Effective against Multidrug-Resistant Mycobacteria. Retrieved from [Link]
-
ACS Publications. (2007). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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Technical Support Center: Enhancing Cell Permeability of Pyrrole-2,5-dione Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole-2,5-dione inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of enhancing the cell permeability of this important class of compounds. The pyrrole-2,5-dione scaffold, also known as the maleimide scaffold, is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, realizing the full therapeutic potential of these inhibitors often hinges on their ability to efficiently cross the cell membrane and reach their intracellular targets.
This resource is designed to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of pyrrole-2,5-dione inhibitors.
Q1: Why is cell permeability a common issue for my pyrrole-2,5-dione inhibitor?
A1: While the pyrrole-2,5-dione core itself is relatively lipophilic, poor cell permeability often arises from the physicochemical properties of the substituents attached to the scaffold. Highly polar functional groups, a large number of hydrogen bond donors and acceptors, and high molecular weight can all negatively impact a compound's ability to passively diffuse across the lipid bilayer of the cell membrane.[3][4] For an inhibitor to be effective against an intracellular target, it must achieve a sufficient concentration within the cell, making permeability a critical factor for its biological activity.[5]
Q2: My inhibitor is potent in a biochemical (cell-free) assay but shows weak or no activity in a cell-based assay. Is this likely a permeability issue?
A2: This is a classic indicator of poor cell permeability.[5] A potent inhibitor in a cell-free system has direct access to its target. However, in a cellular context, the compound must first traverse the cell membrane. If the inhibitor cannot efficiently enter the cell, its intracellular concentration will remain too low to effectively engage its target, resulting in a discrepancy between biochemical and cellular activity.
Q3: What are the primary strategies I should consider to improve the cell permeability of my lead compound?
A3: There are several effective strategies, which can be broadly categorized as:
-
Structural Modification: Altering the chemical structure of the inhibitor to enhance its lipophilicity and reduce its polarity. This includes masking polar groups or introducing lipophilic moieties.
-
Prodrug Approach: Temporarily modifying the inhibitor into an inactive, more permeable form (a prodrug) that is converted back to the active drug inside the cell.[6][7][8]
-
Formulation Strategies: Utilizing delivery systems like nanoparticles or lipid-based formulations to improve the solubility and transport of the inhibitor across the cell membrane.[9][10][11][12]
Q4: How can I experimentally measure the cell permeability of my pyrrole-2,5-dione inhibitor?
A4: The most common and well-established in vitro methods for assessing intestinal permeability are cell-based assays using Caco-2 or Madin-Darby canine kidney (MDCK) cell lines.[13][14][15][16][17][18] These cells form a confluent monolayer on a permeable support, creating a model of the intestinal barrier.[13][17] By adding your compound to one side of the monolayer and measuring its appearance on the other side over time, you can determine its apparent permeability coefficient (Papp).[15][19]
Part 2: Troubleshooting Guides for Poor Cell Permeability
This section provides detailed troubleshooting steps and experimental protocols for when you encounter low cell permeability with your pyrrole-2,5-dione inhibitors.
Issue 1: Low Apparent Permeability (Papp) Value in Caco-2 or MDCK Assays
Possible Cause: The intrinsic physicochemical properties of your compound are unfavorable for passive diffusion across the cell membrane. This is often due to high polarity (too many hydrogen bond donors/acceptors) or low lipophilicity.[20][21]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Papp values.
Experimental Protocols & Explanations:
Protocol 1: Structural Modification to Enhance Lipophilicity
-
Rationale: Increasing the lipophilicity of a molecule can enhance its partitioning into the lipid bilayer of the cell membrane, thereby improving passive diffusion.[21] However, a careful balance must be maintained, as excessively high lipophilicity can lead to poor aqueous solubility and other liabilities.[21]
-
Methodology:
-
Identify Modification Sites: Analyze the structure of your pyrrole-2,5-dione inhibitor to identify positions where modifications can be made without disrupting the pharmacophore responsible for target binding.
-
Introduce Lipophilic Groups: Synthesize a small library of analogs by introducing lipophilic moieties such as alkyl chains, phenyl groups, or other aromatic systems.
-
Monitor Physicochemical Properties: For each new analog, calculate or experimentally determine key properties like cLogP (a measure of lipophilicity) and aqueous solubility.
-
Re-evaluate Permeability: Test the new analogs in your Caco-2 or MDCK permeability assay to determine if the modifications have improved the Papp value.
-
Protocol 2: Prodrug Approach by Masking Polar Functional Groups
-
Rationale: The prodrug strategy involves temporarily masking polar functional groups (like carboxylic acids, hydroxyls, or amines) with lipophilic, cleavable moieties.[22][23] This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases) cleave the masking group, releasing the active parent drug.[6][7]
-
Methodology:
-
Identify Polar Groups: Identify polar functional groups on your inhibitor that are likely hindering its permeability.
-
Select a Promoietv: Choose a suitable promoiety that can be chemically attached to the polar group and is known to be cleaved by intracellular enzymes. A common example is converting a carboxylic acid to an ester.[22]
-
Synthesize the Prodrug: Synthesize the prodrug by chemically modifying the parent inhibitor with the chosen promoiety.
-
Assess Permeability and Activation:
-
Evaluate the permeability of the prodrug using a Caco-2 or MDCK assay.
-
Confirm that the prodrug is converted back to the active parent compound in the presence of cell lysates or in a cellular assay.
-
-
| Strategy | Predicted Impact on cLogP | Predicted Impact on Papp | Considerations |
| Addition of a methyl group | Increase | Increase | Minimal steric hindrance, easy to synthesize. |
| Addition of a phenyl group | Significant Increase | Significant Increase | May introduce steric hindrance, potential for altered pharmacology. |
| Esterification of a carboxylic acid (Prodrug) | Significant Increase | Significant Increase | Requires intracellular cleavage for activation, potential for altered metabolism. |
| Formation of an intramolecular hydrogen bond | Increase in apparent lipophilicity | Increase | Can shield polar groups, improving permeability without significantly increasing molecular weight.[20][24][25][26] |
Issue 2: High Efflux Ratio in Bidirectional Caco-2/MDCK Assays
Possible Cause: Your inhibitor is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present on the cell membrane and actively pump the compound out of the cell.[27] This reduces the net intracellular accumulation of the inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high efflux ratios.
Experimental Protocol & Explanation:
Protocol 3: Co-incubation with an Efflux Pump Inhibitor
-
Rationale: To confirm if your compound is a substrate for a specific efflux pump like P-gp, you can perform the bidirectional permeability assay in the presence of a known inhibitor of that transporter.[19] If your compound's efflux is mediated by P-gp, its inhibition will lead to a decrease in the efflux ratio.
-
Methodology:
-
Select an Inhibitor: Choose a well-characterized P-gp inhibitor, such as verapamil or valspodar.[19]
-
Perform Bidirectional Assay: Conduct the Caco-2 or MDCK permeability assay in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Co-incubate: In a parallel experiment, pre-incubate the cell monolayers with the P-gp inhibitor before adding your compound and continue the incubation in the presence of the inhibitor.
-
Calculate Efflux Ratio: The efflux ratio is calculated as the Papp (B-to-A) / Papp (A-to-B). A significant decrease in the efflux ratio in the presence of the P-gp inhibitor confirms that your compound is a P-gp substrate.
-
Part 3: Advanced Strategies and Considerations
Formulation Approaches
For compounds that remain challenging after structural modification, advanced formulation strategies can be employed. These do not change the chemical structure of the inhibitor but rather improve its delivery.
-
Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can enhance its solubility and facilitate its transport across the intestinal epithelium.[9][12]
-
Nanoformulations: A variety of nanosystems have been developed to improve drug transport and absorption, with evidence suggesting that nanoparticles can increase the transepithelial transport of drug molecules.[11]
In Vitro Models
While Caco-2 and MDCK cells are the workhorses for permeability screening, more advanced models are emerging that may provide a more physiologically relevant assessment.
-
Co-culture Models: Co-culturing Caco-2 cells with mucus-producing HT29 cells can create a more realistic model of the intestinal barrier.[28][29]
-
3D Cell Culture and Organ-on-a-Chip: Three-dimensional intestinal models and microphysiological systems are being developed to better mimic the architecture and microenvironment of the human intestine.[28][30][31]
By systematically applying the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can effectively diagnose and address the cell permeability challenges associated with pyrrole-2,5-dione inhibitors, ultimately accelerating the development of these promising therapeutic agents.
References
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- Cristofoletti, R., & Patel, N. (2021). Navigating Through Cell-Based In vitro Models Available for Prediction of Intestinal Permeability and Metabolism: Are We Ready for 3D?. The AAPS Journal, 24(1), 2.
- Di, L. (2020). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- BioIVT. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. BioIVT.
- Vaidya, S. S., et al. (2015).
- Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 789–800.
- Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org.
- Gertz, M., et al. (2014). Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations.
- Walsh, E. G., & Maher, S. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews, 175, 113822.
- BioIVT. (n.d.). Cell Permeability Assay. BioIVT.
- ScholarWorks@UTEP. (2020).
- Labinsights. (2023).
- Benchchem. (2025).
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Pharma Excipients. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Pharma Excipients.
- Creative Bioarray. (n.d.). In Vitro Permeability Assay.
- Lim, K., & Kelly, B. D. (2019). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 10(9), 1245–1250.
- Pereira, S., et al. (2019). Cell-based in vitro models for intestinal permeability studies.
- ACS Omega. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega.
- de Oliveira, D. N., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel), 18(3), 297.
- Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Nuvisan.
- Shalaeva, E., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 4(11), 1533–1538.
- van der Helm, M. W., et al. (2024). Intestinal Cells-on-Chip for Permeability Studies. Micromachines, 15(12), 1464.
- MDPI. (2020). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Wang, L., et al. (2018). In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability. Journal of Visualized Experiments, (140), 58213.
- Lin, Y., & Wang, Y. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 1266, 29–50.
- Slideshare. (2017). increase membrane permeability by prodrug design. Slideshare.
- Dahl, G., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 57(11), 4525–4532.
- Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13411–13431.
- Dahl, G., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 57(11), 4525–4532.
- Adell, E., et al. (2021). Assessing Intestinal Health. In Vitro and Ex vivo Gut Barrier Models of Farm Animals: Benefits and Limitations. Frontiers in Veterinary Science, 8, 777218.
- Sousa, S. F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(4), 2636–2646.
- White, A. D., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169–11182.
- ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
- Chen, M.-C., et al. (2020). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 12(11), 1039.
- Benchchem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of 6-Nitroindazole Compounds. Benchchem.
- Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1876–1884.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Sadowski, Z., et al. (2018).
- Gherezghiher, T., & DeRuiter, J. (1993). Mechanisms of in Vitro Pyrrole Adduct Autoxidation in 2,5-hexanedione-treated Protein. Chemical Research in Toxicology, 6(6), 848–854.
- Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Analytical Biochemistry, 417(1), 1–18.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors. Sigma-Aldrich.
- Wikipedia. (n.d.). Pyrrole. Wikipedia.
- Lin, Y. S., & Lin, C. A. (2022). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
- Ho, R. A., et al. (2017). Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife, 6, e25174.
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Technical Support Center: Strategies to Prevent Degradation of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione in Solution
Welcome to the technical support center for 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize the degradation of this compound in solution. Our goal is to ensure the integrity and reactivity of your molecule throughout your experimental workflows.
Introduction: Understanding the Vulnerability of the Maleimide Moiety
This compound belongs to the class of N-substituted maleimides. The pyrrole-2,5-dione ring, commonly known as the maleimide group, is a highly valuable reactive handle in bioconjugation, primarily for its ability to selectively react with thiols (e.g., cysteine residues in proteins) via a Michael addition reaction.[1] However, the electrophilic nature of the maleimide double bond also makes it susceptible to degradation, particularly through hydrolysis. Understanding the mechanisms of degradation is the first step toward prevention.
The primary degradation pathway for maleimides in solution is the hydrolysis of the maleimide ring, which leads to the formation of a non-reactive maleamic acid derivative.[2] This ring-opening reaction renders the compound incapable of participating in the desired conjugation reaction with thiols, leading to reduced reaction efficiency, inaccurate quantification, and potentially misleading experimental results.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What is the primary cause of degradation for my this compound in solution?
A1: The principal cause of degradation is the hydrolysis of the maleimide ring. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the imide, leading to ring opening and the formation of the corresponding maleamic acid. This hydrolyzed form is unreactive towards thiols.[1][2]
Q2: How does pH affect the stability of the maleimide group?
A2: The rate of maleimide hydrolysis is highly pH-dependent. The susceptibility to hydrolysis increases significantly with rising pH.[1] Alkaline conditions (pH > 7.5) dramatically accelerate the ring-opening reaction.[2][3] For optimal stability of the un-conjugated maleimide, maintaining a slightly acidic to neutral pH (ideally pH 6.5-7.5) is crucial.[1]
Q3: Can I store my compound in an aqueous buffer?
A3: We strongly advise against long-term storage of this compound in aqueous buffers.[1] Prolonged exposure to an aqueous environment will inevitably lead to hydrolysis.[3] If solution storage is necessary, the use of dry, water-miscible organic solvents is highly recommended.[1]
Q4: What are the recommended solvents for storing this compound?
A4: For short- to medium-term storage in solution, anhydrous, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.[1] It is critical to use high-purity, anhydrous grade solvents to minimize the presence of water.
Q5: How does temperature influence the degradation rate?
A5: As with most chemical reactions, higher temperatures accelerate the rate of maleimide hydrolysis.[2][3] Therefore, it is imperative to store solutions of this compound at low temperatures, such as -20°C or -80°C, to minimize degradation over time.
Q6: Does the 2-fluoro-4-methylphenyl substituent affect the stability of the maleimide?
A6: Yes, the N-aryl substituent influences the electronic properties of the maleimide ring. Electron-withdrawing groups on the N-aryl ring, such as the fluoro group in your compound, can increase the electrophilicity of the maleimide's double bond. While this can be beneficial for the subsequent conjugation reaction with thiols, it can also impact the susceptibility of the carbonyls to nucleophilic attack by water, potentially influencing the rate of hydrolysis.[4][5] N-aryl maleimides, in general, are a focus of research for creating more stable antibody-drug conjugates after the initial reaction, through accelerated hydrolysis of the resulting thiosuccinimide ring to prevent a retro-Michael reaction.[6][7][8] However, for the stability of the un-conjugated maleimide, the fundamental principles of avoiding water, high pH, and high temperatures remain the same.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the handling and use of this compound solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity with thiol-containing molecules (e.g., proteins, peptides). | Hydrolysis of the maleimide group. | 1. Prepare fresh solutions: Always prepare solutions of the maleimide immediately before use from a dry, solid stock. 2. Use anhydrous solvents: Dissolve the compound in high-purity, anhydrous DMSO or DMF. 3. Control pH: If the reaction must be performed in an aqueous buffer, ensure the pH is maintained between 6.5 and 7.5.[1] 4. Verify stock integrity: If possible, analyze the stock solution by HPLC or mass spectrometry to confirm the presence of the intact maleimide. |
| Inconsistent results between experiments. | Progressive degradation of a stock solution. | 1. Aliquot stock solutions: Upon initial dissolution in an anhydrous organic solvent, immediately aliquot the stock solution into single-use volumes and store at -80°C. This prevents repeated freeze-thaw cycles and exposure of the entire stock to atmospheric moisture. 2. Use a desiccant: When handling the solid compound, do so in a low-humidity environment or a glove box. Store the solid over a desiccant. |
| Appearance of a new peak in HPLC analysis corresponding to the hydrolyzed product. | Exposure to water, inappropriate pH, or elevated temperature. | 1. Review solution preparation and storage protocols: Ensure strict adherence to the use of anhydrous solvents and low-temperature storage. 2. Check buffer composition and pH: Verify the pH of all aqueous buffers immediately before use. Be aware that some buffer components can catalyze hydrolysis.[9] |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent system. | 1. Consult solubility data: While specific data for this compound may be limited, pyrrole derivatives are generally soluble in organic solvents like DMSO and DMF.[10] 2. Gentle warming and sonication: To aid dissolution, gentle warming (not exceeding 37°C) and sonication can be employed. However, prolonged heating should be avoided. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the best practices for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Low-retention, screw-cap microcentrifuge tubes
-
Argon or nitrogen gas (optional)
Procedure:
-
Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of the compound in a fume hood.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration.
-
Vortex briefly to dissolve the compound. Gentle warming (to 37°C) or sonication can be used if necessary.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Immediately aliquot the stock solution into single-use volumes in pre-labeled, low-retention screw-cap tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for a Conjugation Reaction
This protocol provides a general workflow for using the maleimide compound in a conjugation reaction, emphasizing the steps critical for preventing degradation.
Materials:
-
Aliquoted stock solution of this compound in anhydrous DMSO or DMF
-
Thiol-containing molecule (e.g., protein, peptide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS), pH adjusted to 6.5-7.5
Procedure:
-
Prepare the solution of the thiol-containing molecule in the reaction buffer. If the molecule has disulfide bonds that need to be reduced to expose the thiol, perform this step according to a validated protocol and subsequently remove the reducing agent.
-
Just before initiating the conjugation, retrieve a single-use aliquot of the maleimide stock solution from the -80°C freezer and allow it to thaw at room temperature.
-
Add the required volume of the maleimide stock solution to the solution of the thiol-containing molecule. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10% v/v) to avoid negative impacts on the biomolecule's structure and function.
-
Incubate the reaction mixture at the desired temperature (typically room temperature or 4°C) for the specified time. Protect the reaction from light if either the maleimide or the thiol-containing molecule is light-sensitive.
-
Once the reaction is complete, quench any unreacted maleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Proceed with the purification of the conjugate to remove unreacted reagents and byproducts.
Visualizing Degradation and Prevention Strategies
Degradation Pathway of this compound
Caption: Primary reaction pathways for this compound.
Recommended Experimental Workflow
Caption: Recommended workflow for handling this compound.
References
-
UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]
-
SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]
-
Wikipedia. Maleimide. [Link]
-
PubMed Central (PMC). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. [Link]
-
ResearchGate. Radical‐Mediated Degradation of Thiol–Maleimide Hydrogels. [Link]
-
ACS Publications. Long-Term Stabilization of Maleimide–Thiol Conjugates. [Link]
-
National Institutes of Health (NIH). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 658-666. [Link]
-
PubMed. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. [Link]
-
Kinam Park. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. [Link]
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Kinam Park. Instability of thiol/maleimide conjugation and strategies for mitigation. [Link]
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AIP Publishing. Synthesis and Study Thermal Properties of Some New Maleimide Polymers Contain Sulfa Drugs. [Link]
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MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
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ResearchGate. The hydrolysis of maleimide in alkaline solution. [Link]
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ACS Publications. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. [Link]
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Canadian Science Publishing. The hydrolysis of maleimide in alkaline solution. [Link]
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AIP Publishing. Synthesis, Characterization and Study Some Thermal Properties of New Maleimide Polymers. [Link]
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Wiley Online Library. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]
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ResearchGate. Deprotonation and Dimerization of Maleimide in the Triplet State: A Laser Flash Photolysis Study with Optical and Conductometric Detection. [Link]
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ResearchGate. Long-Term Stabilization of Maleimide–Thiol Conjugates. [Link]
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MDPI. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage?. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of N-(fluorophenyl)maleimides in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the maleimide scaffold represents a privileged structure in the design of targeted therapeutic agents. Its reactivity and synthetic tractability have led to its incorporation into a wide array of biologically active molecules. Among these, N-phenylmaleimide derivatives have shown significant promise, and the introduction of a fluorine atom onto the phenyl ring offers a powerful tool to modulate their physicochemical and pharmacological properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of ortho-, meta-, and para- substituted N-(fluorophenyl)maleimides, with a focus on their synthesis, biological activities, and the underlying mechanistic principles.
Introduction: The Significance of Fluorine in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. In the context of N-phenylmaleimides, the position of the fluorine substituent on the phenyl ring can dictate the molecule's conformational preferences and electronic distribution, thereby fine-tuning its interaction with target proteins. This guide will explore these subtleties, providing a comparative analysis to inform the rational design of more potent and selective N-(fluorophenyl)maleimide-based therapeutics.
Synthesis of N-(fluorophenyl)maleimide Isomers
The synthesis of N-(fluorophenyl)maleimides is typically achieved through a two-step process involving the reaction of the corresponding fluoroaniline with maleic anhydride to form an intermediate maleanilic acid, followed by cyclodehydration to yield the desired maleimide.
Experimental Protocol: General Synthesis of N-(fluorophenyl)maleimides
This protocol outlines the synthesis of N-(4-fluorophenyl)maleimide and can be adapted for the ortho- and meta- isomers by substituting the starting aniline.
Step 1: Synthesis of N-(4-fluorophenyl)maleanilic acid
-
Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether at room temperature.
-
To this solution, add 4-fluoroaniline (1.0 equivalent) dropwise with stirring.
-
Continue stirring the reaction mixture for several hours. The formation of a precipitate, the maleanilic acid, will be observed.
-
Collect the precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield N-(4-fluorophenyl)maleanilic acid.
Step 2: Cyclodehydration to N-(4-fluorophenyl)maleimide
-
Suspend the dried N-(4-fluorophenyl)maleanilic acid (1.0 equivalent) in acetic anhydride.
-
Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate.
-
Heat the reaction mixture, for example, by refluxing, for a specified period (e.g., overnight) to drive the cyclization.[1]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified N-(4-fluorophenyl)maleimide.[1]
The chemical structures of the synthesized compounds should be confirmed using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry.
Comparative Biological Activity: A Focus on Kinase Inhibition
N-phenylmaleimide derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and neurodegenerative disorders. Glycogen Synthase Kinase-3β (GSK-3β) is a particularly interesting target for which maleimide-based inhibitors have shown high potency.[2][3]
Structure-Activity Relationship (SAR) against GSK-3β
Generally, the maleimide core of these inhibitors acts as a scaffold that mimics the ATP molecule, binding to the hinge region of the kinase's active site.[3] The N-phenyl substituent extends into a hydrophobic pocket, and its electronic and steric properties are crucial for optimizing this interaction.
-
Para-substitution: The para position is often favored as it allows the substituent to extend directly into the hydrophobic pocket without significant steric hindrance. A fluorine atom at this position can enhance binding through favorable hydrophobic interactions and by modulating the electronics of the phenyl ring.
-
Meta-substitution: Substitution at the meta position can also lead to potent inhibitors. The altered vector of the substituent can allow for interactions with different residues within the active site.
-
Ortho-substitution: The ortho position is sterically more demanding. While it can sometimes lead to highly potent compounds by forcing a specific, favorable conformation, it can also introduce steric clashes that reduce binding affinity.
The following table summarizes representative IC50 values for fluorinated maleimide derivatives against GSK-3β, compiled from various sources. It is important to note that direct comparison should be made with caution due to potential variations in experimental conditions between studies.
| Compound | Target | IC50 (nM) | Reference |
| Maleimide derivative with 5-fluoroindole | GSK-3β | 1.70 | [2] |
| 3-(3-Methoxyphenyl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | GSK-3β | 8.80 | [2] |
| 3-(Phenyl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | GSK-3β | 6.90 | [2] |
These data, while not a direct comparison of the target isomers, highlight that fluorination can lead to highly potent GSK-3β inhibitors. The sub-nanomolar potency of the 5-fluoroindole derivative underscores the positive impact fluorine can have on binding affinity.
Anticancer Activity
The dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs. The cytotoxic effects of N-(fluorophenyl)maleimides against various cancer cell lines are therefore of significant interest.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4][5]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the N-(fluorophenyl)maleimide isomers in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Insights and Discussion
The observed differences in the biological activity of the N-(fluorophenyl)maleimide isomers can be attributed to a combination of electronic and steric effects.
-
Electronic Effects: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can influence the pKa of the maleimide ring and the overall electron density of the molecule. This can impact hydrogen bonding interactions with the target protein.
-
Steric Effects: As previously mentioned, the position of the fluorine atom dictates the steric profile of the molecule. The ortho position is the most sterically hindered, which can either promote a favorable binding conformation or lead to unfavorable steric clashes. The para position is the least sterically demanding.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The position of the fluorine can subtly alter the overall lipophilicity and how the molecule partitions between aqueous and lipid environments.
Conclusion and Future Directions
This guide has provided a comparative overview of the structure-activity relationships of N-(fluorophenyl)maleimides. The synthesis of these compounds is straightforward, and they exhibit promising biological activities, particularly as kinase inhibitors. The position of the fluorine atom on the phenyl ring is a critical determinant of their inhibitory potency, influencing their electronic, steric, and lipophilic properties.
While direct comparative data for the ortho-, meta-, and para- isomers against a single target remains an area for further investigation, the principles outlined in this guide provide a strong foundation for the rational design of novel N-(fluorophenyl)maleimide derivatives. Future studies should focus on the systematic evaluation of these isomers against a panel of kinases and cancer cell lines to build a more comprehensive SAR database. Such studies will undoubtedly accelerate the development of this promising class of compounds into novel therapeutic agents.
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Validating Target Engagement of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione in Cells: A Comparative Guide
In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of the novel small molecule, 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione. We will delve into the mechanistic underpinnings of each technique, present objective comparisons of their performance, and provide detailed experimental protocols to empower researchers in their quest to confidently identify and validate novel therapeutics.
The Critical Importance of Target Engagement Validation
Phenotypic screening has yielded numerous first-in-class therapeutics; however, a significant challenge lies in the subsequent deconvolution of the molecular target and mechanism of action. Validating that a bioactive compound directly interacts with its putative target in a physiological setting is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: Confirming target engagement is the first step in unraveling the intricate signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Robust target engagement assays are essential for optimizing lead compounds and understanding how chemical modifications impact target binding.
-
Translational Confidence: Direct evidence of target modulation in cellular models provides greater confidence in the potential for in vivo efficacy and reduces the risk of late-stage clinical failures.
-
Off-Target Effects: Comprehensive target engagement studies can help identify potential off-target interactions, providing a more complete safety and selectivity profile of the compound.
This guide will explore a selection of powerful techniques to validate the cellular target engagement of this compound, a compound with a pyrrole-2,5-dione scaffold, a moiety present in various bioactive molecules.[1][2]
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare several widely adopted methods.
| Methodology | Principle | Advantages | Limitations | Throughput | Reagent Requirements |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[3][4] | Label-free, applicable to native proteins in intact cells and tissues.[5][6] | Not suitable for all targets (e.g., membrane proteins can be challenging), lower throughput for traditional Western blot-based detection. | Low to Medium | High-quality antibody for the target protein. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8] | Live-cell assay, highly quantitative, suitable for high-throughput screening.[9][10] | Requires genetic modification of the target protein, dependent on the availability of a suitable fluorescent tracer. | High | NanoLuc® fusion construct, fluorescent tracer. |
| In-Cell Western™ Assay | Immunocytochemical detection of target protein levels in fixed and permeabilized cells in a microplate format.[11][12] | High-throughput, allows for multiplexing with different fluorescent antibodies.[12] | Provides information on protein levels, not direct binding; fixation and permeabilization can alter protein conformation and accessibility.[13][14] | High | Specific primary and fluorescently labeled secondary antibodies. |
| Kinase Activity Assays | Measures the enzymatic activity of a kinase target in the presence of the compound.[15][16] | Directly assesses the functional consequence of target engagement.[17][18] | Indirect measure of binding, susceptible to artifacts from ATP-competitive and non-competitive inhibitors.[19] | Medium to High | Purified kinase, substrate, and detection reagents. |
| Proximity Ligation Assay (PLA) | Detects close proximity of two molecules using antibody pairs with DNA oligonucleotides that are ligated and amplified if the targets are nearby.[20] | Highly sensitive for detecting protein-protein interactions and can be adapted for target engagement.[21][22][23] | Requires two high-quality antibodies that can bind simultaneously, can have false positives.[22] | Low to Medium | A pair of specific primary antibodies, PLA probes, and amplification reagents. |
Experimental Protocols
Here, we provide detailed protocols for two powerful and widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps for performing a CETSA experiment to assess the stabilization of a target protein by this compound.
Rationale: The principle of CETSA is that the binding of a ligand, in this case, our test compound, increases the thermal stability of the target protein.[4] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain in the soluble fraction.[3]
Workflow Diagram:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and reach approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells by trypsinization or scraping and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40-70°C in 2-3°C increments).[5] A no-heat control should be included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA).
-
Normalize the protein concentrations of all samples.
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol describes the use of the NanoBRET™ technology to quantify the binding of this compound to its target in living cells.
Rationale: The NanoBRET™ assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a cell-permeable fluorescent tracer that binds to the same target.[7] When an unlabeled compound competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner.[8][24]
Workflow Diagram:
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrrole-2,5-Dione Analogs in Drug Discovery
Introduction: The Strategic Value of the Pyrrole-2,5-Dione Scaffold and the Fluorine Advantage
The pyrrole-2,5-dione, commonly known as the maleimide moiety, represents a privileged scaffold in medicinal chemistry and bioconjugation.[1][2] Its intrinsic reactivity as a Michael acceptor allows for covalent bond formation with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. This property has been harnessed to develop a wide array of targeted therapies, antibody-drug conjugates (ADCs), and chemical probes.[3] However, optimizing the performance of these molecules requires fine-tuning their physicochemical and pharmacological profiles.
This is where the strategic incorporation of fluorine comes into play. Fluorination is a cornerstone of modern drug design, utilized to enhance a molecule's metabolic stability, binding affinity, membrane permeability, and overall pharmacokinetic profile.[4][5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a parent molecule with minimal steric perturbation.[7][8]
This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated pyrrole-2,5-dione analogs. We will dissect the causal relationships between fluorination and key molecular properties, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in the rational design of next-generation therapeutics.
I. Synthesis Strategies: Crafting the Analogs
The synthetic accessibility of both analog classes is a critical consideration. The choice of strategy depends on the desired position of the fluorine atom(s) and the availability of starting materials.
A. Non-Fluorinated Pyrrole-2,5-Dione Analogs
The most common and straightforward approach involves the condensation of a primary amine or hydrazine with maleic anhydride or its derivatives.[1][9] This reaction typically proceeds under thermal conditions in a suitable solvent like glacial acetic acid, forming the stable five-membered imide ring.
B. Fluorinated Pyrrole-2,5-Dione Analogs
Introducing fluorine requires a more nuanced approach. The strategy generally falls into two categories:
-
Building from Fluorinated Precursors: This involves using starting materials that already contain the fluorine atom. For example, a fluorinated aniline or a fluorinated alkyl amine can be condensed with maleic anhydride. This is often the most reliable method for incorporating fluorine into substituents attached to the pyrrole nitrogen.
-
Late-Stage Fluorination: This advanced strategy introduces fluorine onto an already-formed pyrrole-2,5-dione scaffold. Electrophilic fluorinating reagents, such as Selectfluor®, can be used to install fluorine directly onto the pyrrole ring, although this can present challenges with chemoselectivity.[10][11] For applications in Positron Emission Tomography (PET), nucleophilic radiofluorination using [¹⁸F]fluoride is a key technique for creating imaging agents.[12][13]
II. Comparative Analysis of Physicochemical Properties
The substitution of hydrogen with fluorine instigates a cascade of changes in a molecule's fundamental properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Non-Fluorinated Analog (Exemplar) | Fluorinated Analog (Exemplar) | Rationale for Change |
| Electronic Effect | Neutral/Mildly electron-donating C-H bond | Strongly electron-withdrawing C-F bond | Fluorine's high electronegativity (3.98 on Pauling scale) polarizes the C-F bond, creating a strong dipole and inductively withdrawing electron density from the rest of the molecule.[5][8] |
| Lipophilicity (cLogP) | 1.5 | 1.9 (for a single F) | A single fluorine atom typically increases lipophilicity, which can enhance membrane permeability. However, the effect is context-dependent and polyfluorination can sometimes decrease lipophilicity.[4][14] |
| Reactivity of Michael Acceptor | Baseline electrophilicity | Increased electrophilicity | The electron-withdrawing effect of fluorine makes the β-carbon of the maleimide double bond more electron-deficient, thus more susceptible to nucleophilic attack by thiols. |
| Metabolic Lability | C-H bond susceptible to CYP450 oxidation | C-F bond highly resistant to oxidation | The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), making it a highly effective metabolic shield.[7][15] |
Expert Insights on Causality:
-
Electronic Effects: The introduction of fluorine significantly alters the electron distribution across the pyrrole-2,5-dione system. This is not merely a localized effect. The increased electrophilicity of the double bond can accelerate the rate of conjugation to target proteins. This can be a double-edged sword: while enhancing reaction speed, it may also increase off-target reactivity if not properly controlled through rational design. The choice to fluorinate must be balanced with the desired selectivity profile.
-
Lipophilicity (LogP): The "greasy" nature of fluorine is a common but oversimplified concept. While a single fluoro- or a trifluoromethyl group often increases LogP, this is not a universal rule. The overall impact depends on the molecular context and the accessibility of the fluorinated motif to solvent.[16][17] We choose to measure LogP experimentally because it provides a real-world assessment of the molecule's partitioning behavior, which is more reliable than purely computational predictions for novel scaffolds.
III. Impact on Biological Activity and Target Engagement
The ultimate goal of analog design is to improve biological performance. Fluorination offers several mechanisms to achieve this.
-
Enhanced Binding Affinity: Fluorine can improve how tightly a molecule binds to its protein target. This can occur through several non-covalent interactions:
-
Favorable Dipole Interactions: The polarized C-F bond can engage in orthogonal multipolar interactions with electron-rich groups in the protein backbone, such as carbonyls (C-F···C=O).[18]
-
Hydrophobic Interactions: Fluorinated groups can favorably occupy hydrophobic pockets within a binding site.[16]
-
Conformational Control: The steric and electronic properties of fluorine can lock the molecule into a more favorable "bioactive conformation" for binding.[19]
-
-
Metabolic Stability and Pharmacokinetics: This is often the primary driver for incorporating fluorine. By replacing a metabolically vulnerable C-H bond with a robust C-F bond, chemists can prevent the molecule from being rapidly broken down by metabolic enzymes, particularly Cytochrome P450s in the liver.[14][15][20] This directly translates to:
-
Increased Half-Life (t½): The drug remains in circulation for a longer period.
-
Improved Bioavailability: A larger fraction of the administered dose reaches the systemic circulation.[5]
-
Reduced Metabolite-Driven Toxicity: Preventing the formation of potentially reactive or toxic metabolites.
-
IV. Experimental Protocols: A Self-Validating System
The following protocols provide step-by-step methodologies for synthesizing and evaluating a pair of non-fluorinated and fluorinated analogs. These protocols are designed to be self-validating, where the direct comparison of results illuminates the specific impact of fluorination.
Protocol 1: Synthesis of a Non-Fluorinated Analog (1-phenyl-1H-pyrrole-2,5-dione)
-
Objective: To synthesize a benchmark non-fluorinated pyrrole-2,5-dione.
-
Materials: Maleic anhydride (1.0 eq), Aniline (1.0 eq), Glacial Acetic Acid.
-
Procedure:
-
To a round-bottom flask, add maleic anhydride (e.g., 1.0 g, 10.2 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture until the anhydride is fully dissolved.
-
Add aniline (0.95 g, 10.2 mmol) dropwise to the solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the mixture to cool to room temperature, then pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 1-phenyl-1H-pyrrole-2,5-dione.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.
-
Protocol 2: Synthesis of a Fluorinated Analog (1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)
-
Objective: To synthesize the fluorinated counterpart for direct comparison.
-
Materials: Maleic anhydride (1.0 eq), 4-fluoroaniline (1.0 eq), Glacial Acetic Acid.
-
Procedure:
-
Follow the exact procedure as described in Protocol 1 , substituting aniline with an equimolar amount of 4-fluoroaniline (1.13 g, 10.2 mmol).
-
The workup, purification, and characterization steps are identical. The characterization should include ¹⁹F NMR to confirm the presence and location of the fluorine atom.
-
Protocol 3: Comparative In Vitro Metabolic Stability Assay
-
Objective: To quantify the difference in metabolic stability between the fluorinated and non-fluorinated analogs.
-
Rationale: This assay mimics the initial phase of drug metabolism in the liver. By incubating the compounds with liver microsomes (which contain CYP450 enzymes) and a necessary cofactor (NADPH), we can measure the rate at which each compound is consumed. A slower rate of consumption indicates higher metabolic stability.
-
Procedure:
-
Prepare stock solutions of the non-fluorinated and fluorinated test compounds (10 mM in DMSO).
-
In separate microcentrifuge tubes, prepare incubation mixtures containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)
-
Test compound (1 µM final concentration)
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (1 mM final concentration). For a negative control (-NADPH), add buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Compare the t½ values. A significantly longer t½ for the fluorinated analog provides direct evidence of its enhanced metabolic stability.[20]
-
V. Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and proven method for optimizing the properties of pyrrole-2,5-dione analogs. As demonstrated, fluorination can profoundly and often beneficially alter electronic properties, lipophilicity, target binding, and, most critically, metabolic stability.[4][5] The choice to fluorinate is a rational design decision aimed at overcoming specific liabilities of a lead compound, such as rapid clearance or insufficient potency.
The future of this field is bright. Advances in synthetic chemistry continue to provide more sophisticated methods for precise, late-stage fluorination, allowing for the rapid generation of diverse analog libraries.[4] Furthermore, the use of the fluorine-18 isotope in pyrrole-2,5-dione scaffolds is expanding their utility into the realm of diagnostic imaging, enabling non-invasive tracking of drug distribution and target engagement in vivo via PET.[12][21] As our understanding of the subtle interplay between fluorine and biological systems deepens, these "fluorinated maleimides" will undoubtedly play an increasingly vital role in the development of safer and more effective medicines.
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El-Sayed, M. T., & El-Hawary, E. A. (2017). Chemoselective fluorination and chemoinformatic analysis of griseofulvin: natural vs fluorinated fungal metabolites. RSC Advances, 7(54), 34163-34173. [Link]
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Reddy, B. M., Kumar, M. S., & Reddy, C. S. (2021). Pyrrole-2,5-dione analogs as a promising antioxidant agents: microwave-assisted synthesis, bio-evaluation, SAR analysis and DFT studies/interpretation. Bioorganic Chemistry, 106, 104465. [Link]
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Sharma, P., & Kumar, A. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of ChemTech Research, 8(7), 133-138. [Link]
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Sharma, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
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Szilágyi, B., et al. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 120(19), 10847-10906. [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy and Safety Profiling of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
Abstract
The relentless pursuit of novel small molecule inhibitors for targeted cancer therapy has led to the exploration of diverse chemical scaffolds. The 1H-pyrrole-2,5-dione (maleimide) core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide introduces a hypothetical investigational compound, 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione (herein referred to as FMPD ), and outlines a comprehensive, head-to-head comparison with established therapeutic agents. While specific biological data for FMPD is not yet publicly available, its structural similarity to known kinase inhibitors suggests a potential mechanism of action centered on the inhibition of key signaling pathways implicated in oncogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2] This document serves as a strategic guide for researchers and drug development professionals, providing a robust framework for the preclinical evaluation of FMPD against well-characterized drugs like Gefitinib , an EGFR inhibitor, and Sunitinib , a multi-targeted tyrosine kinase inhibitor.
Introduction: The Rationale for FMPD Investigation
The maleimide scaffold is a reactive Michael acceptor, a feature that has been exploited in the design of covalent inhibitors targeting cysteine residues in the active sites of various enzymes, including kinases. The substitution at the nitrogen atom of the pyrrole-2,5-dione ring significantly influences the compound's physicochemical properties and target specificity. The "2-fluoro-4-methylphenyl" moiety in FMPD is of particular interest; the fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the methyl group can occupy a hydrophobic pocket within the target's active site.[3]
Given that derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have demonstrated potential as inhibitors of EGFR and VEGFR2, it is a scientifically sound hypothesis that FMPD may exhibit similar activity.[1][2] Dysregulation of these receptor tyrosine kinases is a hallmark of numerous malignancies, making them validated targets for anticancer therapies. Gefitinib (Iressa®) is a selective inhibitor of EGFR, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. Sunitinib (Sutent®) is a broader-spectrum inhibitor targeting VEGFR, PDGFR, c-KIT, and other kinases, and is used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). A direct comparison of FMPD with these agents will provide critical insights into its potency, selectivity, and potential therapeutic niche.
Comparative Profiling Strategy: A Multi-tiered Approach
To rigorously assess the potential of FMPD, a multi-tiered comparative profiling strategy is proposed. This strategy is designed to provide a comprehensive understanding of the compound's biochemical activity, cellular effects, and preclinical efficacy and safety relative to Gefitinib and Sunitinib.
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
This guide provides a comprehensive analysis of the kinase cross-reactivity profile of the novel small molecule inhibitor, 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison with established kinase inhibitors, supported by illustrative experimental data and detailed protocols. Our objective is to furnish the scientific community with a robust framework for evaluating the selectivity of this compound and to underscore the critical importance of comprehensive kinase profiling in drug discovery.
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are pivotal regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Consequently, a significant portion of modern drug discovery efforts is dedicated to the development of small molecule kinase inhibitors.[2]
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. While highly selective inhibitors can minimize off-target effects and associated toxicities, a certain degree of polypharmacology, or the ability to modulate multiple targets, can be advantageous in complex diseases.[3] Therefore, a thorough understanding of a compound's interaction with the broader kinome is not merely a regulatory requirement but a fundamental aspect of its preclinical characterization.[4][5]
This guide focuses on this compound, a compound featuring a pyrrole-2,5-dione scaffold. Pyrrole and its derivatives are known to possess a wide range of biological activities, including the inhibition of various protein kinases.[6][7] Given this precedent, a comprehensive cross-reactivity profile is essential to elucidate its therapeutic potential and potential liabilities. We will present a comparative analysis of this compound against a panel of diverse kinases, alongside well-characterized inhibitors, to contextualize its selectivity profile.
Compound Profiles
A comparative analysis necessitates the inclusion of reference compounds to benchmark the performance of the test article. For this guide, we have selected two well-characterized kinase inhibitors with distinct selectivity profiles.
Test Article:
-
This compound (Compound X): A novel synthetic small molecule with a pyrrole-2,5-dione core. Its biological activity and kinase selectivity are the primary subjects of this investigation.
Comparator Compounds:
-
Staurosporine: A natural product known for its potent but non-selective inhibition of a broad range of kinases. It serves as a positive control for broad-spectrum kinase inhibition.
-
Lapatinib: A highly selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ERBB2) tyrosine kinases. It represents a benchmark for a targeted and selective kinase inhibitor.[4]
Kinase Cross-Reactivity Profiling: Methodology
To ensure the generation of reliable and reproducible data, a standardized and well-validated experimental approach is paramount. This section details the methodology for assessing the cross-reactivity of our test compound against a representative panel of kinases. The chosen methodology is a radiometric kinase activity assay, widely considered the "gold standard" for its direct and sensitive measurement of kinase activity.[2]
The Kinase Panel
The selection of kinases for the profiling panel is a critical step. The panel should be diverse, covering different branches of the human kinome tree to provide a comprehensive overview of selectivity. For this illustrative guide, we have selected a panel of 10 kinases representing various families, including tyrosine kinases and serine/threonine kinases, known to be relevant in oncology and other disease areas.
Table 1: Kinase Panel for Cross-Reactivity Profiling
| Kinase | Family |
| EGFR | Tyrosine Kinase |
| HER2 | Tyrosine Kinase |
| VEGFR2 | Tyrosine Kinase |
| SRC | Tyrosine Kinase |
| ABL1 | Tyrosine Kinase |
| CDK2 | Serine/Threonine Kinase |
| AURKA | Serine/Threonine Kinase |
| AKT1 | Serine/Threonine Kinase |
| MAPK1 | Serine/Threonine Kinase |
| PKA | Serine/Threonine Kinase |
Experimental Workflow
The following diagram illustrates the key steps in the in vitro radiometric kinase assay workflow.
Caption: Workflow for the in vitro radiometric kinase assay.
Detailed Step-by-Step Protocol
The following protocol provides a detailed procedure for conducting the radiometric kinase assay.[2][8][9]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each compound (Compound X, Staurosporine, Lapatinib) in 100% DMSO.
-
Perform serial dilutions in a 96-well plate to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction Mixture Preparation:
-
For each kinase, prepare a reaction buffer containing the appropriate cofactors (e.g., MgCl2, MnCl2).
-
Add the specific kinase and its corresponding substrate (e.g., a peptide or protein) to the reaction buffer. The concentrations of the kinase and substrate should be optimized for each assay, typically at or below their respective Km values for ATP.[1]
-
-
Assay Initiation and Incubation:
-
Add the diluted compounds to the kinase reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should also be at or near the Km for each kinase to ensure accurate determination of competitive inhibition.
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a quench solution, such as 3% phosphoric acid.
-
Separate the phosphorylated substrate from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter mat. The negatively charged phosphorylated substrate binds to the positively charged filter, while the free ATP is washed away.
-
-
Detection and Data Analysis:
-
Wash the filter mats multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound ATP.
-
Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Analysis of Kinase Selectivity
Disclaimer: The following data is illustrative and intended to demonstrate the application of the described methodologies for comparative analysis. It does not represent experimentally verified results for this compound.
The cross-reactivity profiling of Compound X, Staurosporine, and Lapatinib against the 10-kinase panel yielded the IC50 values presented in Table 2.
Table 2: Illustrative IC50 Values (nM) for Kinase Inhibition
| Kinase | Compound X (IC50, nM) | Staurosporine (IC50, nM) | Lapatinib (IC50, nM) |
| EGFR | 50 | 5 | 10 |
| HER2 | 80 | 8 | 15 |
| VEGFR2 | 250 | 15 | >10,000 |
| SRC | 1,500 | 20 | >10,000 |
| ABL1 | 3,000 | 25 | >10,000 |
| CDK2 | 800 | 10 | >10,000 |
| AURKA | 5,000 | 30 | >10,000 |
| AKT1 | >10,000 | 50 | >10,000 |
| MAPK1 | >10,000 | 100 | >10,000 |
| PKA | >10,000 | 12 | >10,000 |
Interpretation of Results
-
Compound X: The illustrative data suggests that Compound X exhibits potent inhibition of EGFR and HER2 with IC50 values of 50 nM and 80 nM, respectively. It also shows moderate activity against VEGFR2 at 250 nM. Its activity against other kinases in the panel is significantly lower, with IC50 values in the micromolar range or greater. This profile suggests that Compound X is a relatively selective inhibitor with a preference for certain receptor tyrosine kinases.
-
Staurosporine: As expected, Staurosporine demonstrates potent, sub-micromolar inhibition across a wide range of kinases, confirming its well-established promiscuous binding profile.[4]
-
Lapatinib: The data for Lapatinib aligns with its known selectivity, showing potent inhibition of EGFR and HER2, and minimal to no activity against the other kinases in the panel.[4]
Visualizing Selectivity
The following diagram provides a conceptual representation of the kinase selectivity profiles.
Caption: Conceptual representation of kinase selectivity.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for assessing the kinase cross-reactivity profile of this compound (Compound X). Through a detailed, step-by-step protocol for a radiometric kinase assay and a comparative analysis against inhibitors with known selectivity profiles, we have demonstrated a robust approach to characterizing novel small molecules.
The illustrative data suggests that Compound X possesses a promising selectivity profile, with potent activity against EGFR and HER2. However, it is imperative to emphasize that these are hypothetical results. The next crucial step is to perform these experiments to generate empirical data for Compound X.
Future investigations should expand the kinase panel to include a broader representation of the human kinome to further refine the selectivity profile. Cellular assays to confirm on-target activity and assess off-target effects in a more physiological context are also warranted. Ultimately, a thorough understanding of a compound's cross-reactivity is fundamental to advancing its development as a safe and effective therapeutic agent.
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Source: vertexaisearch.cloud.google.com) 10
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Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (Source: PubMed) Link
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Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. (Source: PMC - NIH) Link
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Comparative Assessment of the Therapeutic Index for 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione: A Preclinical Guide
Introduction: The Quest for a Wider Therapeutic Window in Oncology
The development of novel anti-cancer agents is a journey fraught with the dual challenge of maximizing efficacy against malignant cells while minimizing toxicity to healthy tissues. The pyrrole-2,5-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties.[1][2] This guide focuses on a hypothetical, novel derivative, 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione (hereafter designated Cpd-FMPD ), synthesized for investigation as a potential anti-proliferative agent against solid tumors.
A critical parameter in the preclinical evaluation of any drug candidate is its Therapeutic Index (TI) . The TI is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[3][4] A higher TI indicates a wider margin of safety, a paramount goal in oncology, where therapeutic agents are often inherently cytotoxic.[5]
This technical guide provides a comprehensive framework for assessing the preclinical therapeutic index of Cpd-FMPD. We will detail the requisite experimental workflows, from in vitro cytotoxicity to in vivo efficacy and acute toxicity studies. To provide a clear benchmark, the performance of Cpd-FMPD will be objectively compared against Doxorubicin , a well-established anthracycline antibiotic widely used in chemotherapy.[6] The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous assessment.
Conceptual Framework for Therapeutic Index Determination
The TI is fundamentally calculated using the ratio of a toxic dose to an effective dose. In a preclinical, in vivo context, this is most commonly expressed as:
TI = LD₅₀ / ED₅₀
Where:
-
LD₅₀ (Median Lethal Dose): The dose of the substance that is lethal to 50% of the test animal population.[7]
-
ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the test population.
A robust determination of these two values is essential and requires a multi-stage experimental approach, as illustrated below.
Caption: Overall workflow for determining the preclinical therapeutic index.
PART 1: In Vitro Cytotoxicity Assessment (IC₅₀ Determination)
Expertise & Rationale: Before proceeding to animal studies, it is crucial to establish the baseline potency of Cpd-FMPD against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability.[8] It measures the metabolic activity of mitochondrial reductase enzymes, which are only active in living cells.[9] This provides a quantitative measure of how effectively the compound inhibits cell proliferation or induces cell death, yielding the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Experimental Protocol: MTT Assay[10][11]
-
Cell Seeding:
-
Culture human breast adenocarcinoma cells (MCF-7) in appropriate media until approximately 80% confluent.
-
Trypsinize, count, and dilute the cells to a concentration of 7.5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well microtiter plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cpd-FMPD in DMSO. Create a series of dilutions in serum-free media to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Carefully remove the media from the wells and replace it with 100 µL of media containing the respective compound concentrations. Include wells for "untreated control" (media with DMSO vehicle) and "blank" (media only, no cells).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT reagent in sterile phosphate-buffered saline (PBS).[10]
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Hypothetical Data: In Vitro Cytotoxicity
The IC₅₀ is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Compound | Target Cell Line | IC₅₀ (µM) |
| Cpd-FMPD | MCF-7 (Breast Cancer) | 1.5 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
Analysis: The hypothetical data indicates that Cpd-FMPD is a potent inhibitor of MCF-7 cell proliferation, albeit slightly less potent than Doxorubicin in this in vitro setting. This potency warrants progression to in vivo models.
PART 2: In Vivo Efficacy Assessment (ED₅₀ Determination)
Expertise & Rationale: While in vitro assays establish cellular potency, they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex tumor microenvironment. Therefore, an in vivo model is essential to determine the actual dose required to achieve a therapeutic effect. A tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard for evaluating anti-cancer efficacy.
Experimental Protocol: Murine Xenograft Model
-
Tumor Implantation:
-
Female athymic nude mice (6-8 weeks old) are used.
-
A suspension of 5 x 10⁶ MCF-7 cells in Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³.
-
-
Animal Grouping and Dosing:
-
Mice are randomized into groups (n=8 per group).
-
Group 1 (Vehicle Control): Receives the delivery vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.) once daily.
-
Groups 2-5 (Cpd-FMPD): Receive Cpd-FMPD at escalating doses (e.g., 10, 30, 100, 300 mg/kg, p.o.) once daily. The dose range is informed by initial toxicity and tolerability studies.
-
Group 6 (Positive Control): Receives Doxorubicin at a standard therapeutic dose (e.g., 5 mg/kg, intraperitoneally) on a relevant schedule.
-
-
Efficacy Measurement:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight is monitored as an indicator of systemic toxicity.
-
The study continues for 21-28 days or until tumors in the control group reach a predetermined maximum size.
-
-
ED₅₀ Calculation:
-
The percentage of tumor growth inhibition (TGI) is calculated for each dose group relative to the vehicle control group.
-
The ED₅₀ is the dose calculated from the dose-response curve that results in 50% TGI.
-
PART 3: In Vivo Acute Toxicity Assessment (LD₅₀ Determination)
Expertise & Rationale: Determining the dose that causes mortality is a direct measure of acute toxicity. The "Up-and-Down Procedure" (UDP) described in OECD Test Guideline 425 is the preferred method.[12] It is a scientifically robust approach that significantly reduces the number of animals required compared to traditional LD₅₀ tests, aligning with the "3Rs" principles (Replacement, Reduction, Refinement) of animal testing.[13] The procedure uses a sequential dosing approach where the outcome for one animal determines the dose for the next.[14]
Experimental Protocol: OECD 425 Up-and-Down Procedure[17]
-
Animal Model: Female Swiss albino mice (8-12 weeks old) are used, as females are often more sensitive. Animals are fasted prior to dosing.
-
Dosing Procedure:
-
A starting dose is selected based on preliminary data (e.g., 500 mg/kg for Cpd-FMPD).
-
A single animal is dosed orally by gavage.
-
The animal is observed for signs of toxicity and mortality for at least 48 hours.
-
If the animal survives: The dose for the next animal is increased by a constant factor (e.g., 3.2).
-
If the animal dies: The dose for the next animal is decreased by the same factor.
-
This sequential process continues until a stopping criterion is met (e.g., a specific number of dose reversals have occurred).
-
-
Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.
-
LD₅₀ Calculation: The LD₅₀ and its confidence interval are calculated from the sequence of outcomes using the Maximum Likelihood Method, often with the aid of specialized software.[15]
PART 4: Data Synthesis and Therapeutic Index Comparison
This section synthesizes the hypothetical data from the in vivo studies to calculate and compare the therapeutic indices.
Comparative Data Table
| Parameter | Cpd-FMPD (Hypothetical) | Doxorubicin (Reference) |
| In Vivo Efficacy (ED₅₀) | 100 mg/kg | ~20-40 mg/m² (~6-12 mg/kg)[16][17] |
| In Vivo Toxicity (LD₅₀) | >2000 mg/kg | ~570 mg/kg (Oral, mouse)[18][19][20] |
| Therapeutic Index (TI = LD₅₀/ED₅₀) | >20 | ~47.5 - 95 |
Note: Doxorubicin is typically administered intravenously in clinical practice, and its oral bioavailability is low. The oral LD₅₀ is used here for a direct comparison based on the hypothetical oral administration of Cpd-FMPD. The clinical TI for IV Doxorubicin is known to be narrow.
Discussion and Field-Proven Insights
The ultimate goal of this comprehensive assessment is to determine if Cpd-FMPD presents a viable safety profile for further development. Based on our hypothetical data, Cpd-FMPD exhibits a promising therapeutic index of >20.
-
Interpretation of TI: A TI of >20 suggests a wide margin between the effective dose and the toxic dose in this preclinical model. This is a highly desirable characteristic for a cytotoxic agent. While Doxorubicin shows a higher calculated TI in this specific comparison using oral toxicity data, its clinical utility is famously limited by severe cardiotoxicity at cumulative doses, reflecting a narrow therapeutic window in practice.[3] The high LD₅₀ of Cpd-FMPD suggests a lower potential for acute, dose-limiting toxicity.
-
Causality in Experimental Design: The multi-step process is critical. The MTT assay provided a rapid and cost-effective initial screen of potency, justifying the resource-intensive animal studies.[21] The xenograft model was indispensable as it integrates the complexities of drug delivery and metabolism in a living system, providing a much more clinically relevant measure of efficacy (ED₅₀) than the IC₅₀ alone. Finally, the OECD 425 protocol provided an ethical and efficient means to determine the LD₅₀, a critical component of the TI calculation and regulatory safety assessment.[12]
-
Comparison with Doxorubicin: Doxorubicin is a potent, broad-spectrum anti-cancer agent, but its use is hampered by a narrow therapeutic index, particularly concerning cumulative cardiotoxicity.[3] The mechanism involves the generation of reactive oxygen species and DNA damage, which affects healthy, rapidly dividing cells as well as cancer cells.[6] The promising TI of Cpd-FMPD suggests it may act via a more targeted mechanism, leading to less off-target toxicity. Further studies would be required to elucidate its mechanism of action.
Conclusion
This guide outlines a rigorous, multi-faceted approach to assessing the preclinical therapeutic index of the novel compound this compound (Cpd-FMPD). The hypothetical data projects a favorable therapeutic index compared to the established, yet toxic, chemotherapeutic Doxorubicin. This self-validating system of in vitro and in vivo assays provides the critical data necessary to make an informed decision on advancing a compound toward clinical development. The favorable safety profile suggested by a high therapeutic index is a primary driver for investing in the next phases of drug development.
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A Comparative In Vitro and In Silico ADME Profile of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
Abstract
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of success in the drug discovery and development pipeline.[1][2] Unfavorable pharmacokinetic profiles are a major cause of late-stage candidate attrition. This guide presents a comprehensive ADME benchmark of the novel compound 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, a member of the pharmacologically significant pyrrole-2,5-dione class of molecules known for their diverse biological activities.[3] In the absence of direct experimental data for this specific entity, we employ a dual strategy of robust in silico predictions alongside a comparative analysis against established drugs with well-characterized ADME profiles: Warfarin , Propranolol , and Atenolol . This guide details the methodologies for key in vitro ADME assays—metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition—providing a framework for future experimental validation.
Introduction: The Imperative of Early ADME Profiling
The journey of a drug candidate from initial hit to clinical approval is fraught with challenges, with a significant number of failures attributed to poor ADME properties.[4] Integrating ADME profiling into the early stages of drug discovery is paramount for identifying and optimizing compounds with favorable pharmacokinetic characteristics, thereby reducing costly late-stage failures.[1][5] This guide focuses on a systematic evaluation of this compound, providing a predictive and comparative analysis of its key ADME parameters.
Compound Structures:
| Compound Name | Structure |
| This compound | (Illustrative) |
| Warfarin | (Illustrative) |
| Propranolol | (Illustrative) |
| Atenolol | (Illustrative) |
In Silico ADME Prediction and Comparative Analysis
In the absence of experimental data, in silico ADME prediction tools offer a rapid and cost-effective means to evaluate the pharmacokinetic potential of novel compounds.[4][6] We utilized the SwissADME web tool to generate a predictive ADME profile for this compound and our selected comparator drugs.
Table 1: Predicted Physicochemical and ADME Properties
| Parameter | This compound | Warfarin | Propranolol | Atenolol | Optimal Range |
| Molecular Weight ( g/mol ) | 219.19 | 308.33 | 259.34 | 266.34 | < 500 |
| LogP (o/w) | 1.85 | 3.03 | 2.91 | 0.16 | < 5 |
| LogS (water solubility) | -2.51 | -4.04 | -3.42 | -2.00 | > -6 |
| Topological Polar Surface Area (Ų) | 49.9 | 66.8 | 41.5 | 63.6 | 20 - 130 |
| Human Intestinal Absorption | High | High | High | Low | High |
| Blood-Brain Barrier Permeant | Yes | Yes | Yes | No | - |
| CYP1A2 Inhibitor | No | Yes | No | No | No |
| CYP2C9 Inhibitor | No | Yes | No | No | No |
| CYP2D6 Inhibitor | No | No | Yes | No | No |
| CYP3A4 Inhibitor | No | Yes | No | No | No |
Data generated using the SwissADME web tool.
Interpretation of In Silico Data:
The in silico analysis predicts that this compound possesses several favorable drug-like properties. Its molecular weight, LogP, and topological polar surface area fall within the optimal ranges for good oral bioavailability, as defined by Lipinski's rule of five.[7] The prediction of high intestinal absorption is a positive indicator for oral administration. Furthermore, the compound is not predicted to be a significant inhibitor of the major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions compared to a compound like warfarin, which shows predicted inhibition across multiple CYPs. Its predicted ability to cross the blood-brain barrier suggests potential for central nervous system applications.
Methodologies for In Vitro ADME Profiling
To provide a framework for future experimental validation, this section details the standard in vitro assays for the key ADME parameters.
Metabolic Stability in Human Liver Microsomes
Rationale: The microsomal stability assay is a cornerstone of in vitro ADME testing, providing a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[8][9][10] High metabolic stability is generally desirable for compounds intended for systemic circulation.
Experimental Protocol:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support CYP activity), and phosphate buffer (pH 7.4).[8]
-
Compound Incubation: The test compound (this compound) and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) are added to the pre-warmed incubation mixture.
-
Time Course Analysis: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[11]
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8][11]
Workflow for Microsomal Stability Assay:
Caption: Workflow for the in vitro microsomal stability assay.
Cell Permeability using the Caco-2 Assay
Rationale: The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[12][13] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[14]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[15]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Permeability Assessment: The permeability of the test compound is assessed in both directions: apical (A) to basolateral (B) to model absorption, and basolateral (B) to apical (A) to identify active efflux.[13]
-
Dosing and Sampling: The test compound is added to the donor chamber (apical or basolateral). Aliquots are taken from the receiver chamber at specific time points.
-
LC-MS/MS Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[13]
Caption: Workflow for the equilibrium dialysis plasma protein binding assay.
Cytochrome P450 Inhibition Assay
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions, which can lead to adverse effects. [16][17]In vitro CYP inhibition assays are used to assess the potential of a new chemical entity to inhibit the activity of major CYP isoforms.
Experimental Protocol:
-
Incubation Setup: The assay is typically performed using human liver microsomes and a panel of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). [16]2. Inhibitor Concentration Range: The test compound is incubated at a range of concentrations with the microsomes, probe substrate, and NADPH.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
IC50 Determination: A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition. The concentration of the test compound that causes 50% inhibition (IC50) is determined. [16] Workflow for CYP450 Inhibition Assay:
Caption: Workflow for the in vitro cytochrome P450 inhibition assay.
Discussion and Future Directions
The in silico profiling of this compound provides a promising initial assessment of its ADME properties. The predictions suggest that the compound is likely to have good oral absorption and a low potential for CYP-mediated drug-drug interactions. Its predicted ability to penetrate the blood-brain barrier warrants further investigation if CNS activity is desired.
It is crucial to emphasize that in silico predictions are a guide and must be confirmed by experimental data. The detailed protocols provided in this guide for key in vitro ADME assays serve as a roadmap for the experimental characterization of this compound. The comparative data from well-established drugs such as warfarin, propranolol, and atenolol will provide essential context for interpreting the experimental results.
Future studies should focus on conducting these in vitro assays to generate robust experimental data. Should the compound exhibit favorable in vitro ADME properties, subsequent in vivo pharmacokinetic studies in animal models would be the next logical step to fully elucidate its absorption, distribution, metabolism, and excretion profile.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
As researchers and developers, our primary focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, grounding every step in established safety principles and regulatory standards.
The fundamental principle of chemical disposal is that no hazardous waste should ever enter the common trash or sanitary sewer system.[1][2] All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[1][3] This guide will walk you through the practical application of these regulations in a laboratory setting.
Section 1: Hazard Assessment & Characterization
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should be your primary reference, we can infer its likely hazards from analogous chemical structures. Related pyrrole and dione compounds are known to cause skin, eye, and respiratory tract irritation and can be harmful if swallowed or inhaled.[4][5][6]
Core Directive: Always locate and read the manufacturer-provided Safety Data Sheet (SDS) before handling the chemical. The SDS is the definitive source for hazard information, handling precautions, and emergency procedures.
Anticipated Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale & Recommended Action |
| Acute Toxicity (Oral) | Harmful if swallowed. [4][6] | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[4][7] In case of ingestion, rinse mouth and seek immediate medical attention.[5][7] |
| Skin Corrosion/Irritation | Causes skin irritation. [4][5] | Avoid all skin contact. Wear appropriate chemically resistant gloves and a lab coat.[7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. [4][5][6] | Wear safety glasses with side shields or chemical splash goggles.[7] Ensure eyewash stations are accessible.[5] |
| Respiratory Irritation | May cause respiratory irritation. [4][5] | Handle only in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[4][5] |
| Environmental Hazard | Potentially toxic to aquatic life. [9] | Avoid release to the environment.[4] All waste must be collected for proper disposal. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable. The choice of PPE is directly informed by the hazard assessment and is designed to create a barrier between you and the chemical.
-
Hand Protection: Chemically resistant gloves (nitrile or neoprene) are required. Inspect gloves for tears or punctures before each use. Remove and replace gloves immediately if they become contaminated.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. If there is a risk of splashing, chemical splash goggles should be worn.[7]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Ensure you are wearing long pants and closed-toe shoes to protect your legs and feet.[10]
-
Respiratory Protection: If handling large quantities or if the material is a fine powder that could become airborne, and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health & Safety (EHS) department for respirator selection and fit-testing.
Section 3: Waste Containment & Labeling Protocol
The foundation of proper disposal is a robust containment and labeling system. This ensures that waste is stored safely and can be correctly identified by EHS personnel for final disposal.
Step-by-Step Containment and Labeling:
-
Select an Appropriate Container:
-
Compatibility: The container must be compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is typically suitable. Plastic is often preferred over glass to minimize the risk of breakage.[1]
-
Condition: The container must be in good condition, free from cracks, leaks, or corrosion, with a tight-fitting screw cap.[11]
-
Closure: The container must be kept tightly closed at all times, except when adding waste.[11]
-
-
Label the Container Before Adding Waste:
-
Use an official hazardous waste tag provided by your institution's EHS department.[1]
-
The label must, at a minimum, include the following information:[1][11]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name : "this compound". For mixtures, list all components.
-
A clear statement of the hazards (e.g., checking boxes for "Toxic," "Irritant").
-
The date when waste is first added to the container (accumulation start date).
-
-
Section 4: Step-by-Step Disposal Procedures
This section details the operational workflows for handling the chemical and associated materials as they become waste.
-
Preparation: In a chemical fume hood, designate a clean area for the waste container. Ensure your PPE is on correctly.
-
Transfer: Carefully transfer the solid this compound from its original container into the designated, pre-labeled hazardous waste container using a clean spatula or scoop.
-
Closure: Securely cap the hazardous waste container.
-
Log Entry: If your lab maintains a waste log, record the amount of waste added.
The original container is not "trash-ready" even when it appears empty, as it will contain chemical residue.
-
Triple Rinse: The standard procedure for a container that held a toxic chemical is to triple-rinse it with a suitable solvent.[12] A solvent like acetone or ethanol is often appropriate.
-
Collect Rinsate: Crucially, the first, second, and third rinses (rinsate) must be collected and disposed of as hazardous waste. [12] Collect the rinsate in a separate, properly labeled hazardous waste container for liquid solvent waste.
-
Final Disposal of Container: After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy. Some institutions may allow disposal in regular trash at this point, while others may have specific glass or plastic recycling streams.[12]
Any equipment (glassware, spatulas, magnetic stir bars) that has come into contact with the chemical must be decontaminated.
-
Initial Rinse: Rinse the equipment with an appropriate solvent (e.g., acetone) to remove the bulk of the chemical residue. This rinsate must be collected as hazardous waste.[13]
-
Thorough Cleaning: Wash the equipment with soap and warm water.[13]
-
Final Rinse: Rinse with deionized water and allow to dry.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for handling and disposing of chemical waste.
Section 5: Waste Segregation, Storage, and Final Disposal
-
Segregation: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation. Crucially, ensure that the waste is segregated from incompatible materials. Do not store this waste alphabetically; store it by compatibility class.[1]
-
Storage: Keep the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Final Disposal: Once the container is full or the project is complete, arrange for disposal through your institution's EHS department.[1] They are responsible for the collection, proper manifesting, transportation, and ultimate disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]
By adhering to these procedures, you contribute to a culture of safety and ensure that your research activities are conducted in an environmentally responsible and regulatory-compliant manner.
References
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Personal protective equipment for handling 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
A Researcher's Guide to Safely Handling 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione
Inferred Hazard Analysis
The molecule this compound belongs to the family of N-substituted maleimides. The pyrrole-2,5-dione moiety is a known reactive electrophile, capable of undergoing Michael addition reactions with nucleophiles, such as thiols found in proteins. This reactivity is the basis for its potential biological effects and associated hazards.
Based on data from similar compounds, the primary hazards are expected to be:
-
Skin and Eye Irritation: Direct contact may cause significant irritation or chemical burns[3][4].
-
Allergic Skin Reaction (Sensitization): Repeated exposure may lead to skin sensitization, causing an allergic reaction upon subsequent contact[3][5].
-
Respiratory Irritation: Inhalation of dust or aerosolized particles can irritate the respiratory tract[3][5].
-
Toxicity if Swallowed or Inhaled: Similar compounds exhibit acute toxicity if ingested or inhaled[3][6][7].
Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical barrier against chemical exposure[8][9][10]. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Recommended Use |
| Hand Protection | Nitrile or Neoprene Gloves | Required for all handling procedures. Double-gloving is recommended, especially during weighing and transfer operations. Change gloves every 30-60 minutes or immediately if contamination is suspected[11]. |
| Eye Protection | Chemical Splash Goggles | Required for all handling procedures. Safety glasses do not provide adequate protection from splashes. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashes , such as during bulk transfers or when working with solutions. To be worn in conjunction with chemical splash goggles. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders. Ensure proper fit testing and training. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. This plan outlines the key steps for safely handling this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Thoroughly review this guide and any available safety information for analogous compounds.
-
Ensure that a certified chemical fume hood is available and functioning correctly[8].
-
Inspect all PPE for integrity before donning.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Solid Compound:
-
Engineering Controls: All manipulations of the solid, including weighing and transfer, must be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk[12][13].
-
Carefully open the container, avoiding the creation of dust.
-
Use a spatula to transfer the desired amount of the compound to a tared container.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation and Use:
-
Prepare solutions within a chemical fume hood.
-
Slowly add the solid to the solvent to avoid splashing.
-
If the solution needs to be heated, use a controlled heating mantle and ensure the setup is secure.
-
Keep all containers with the compound or its solutions clearly labeled[14].
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution would be a mild detergent followed by a solvent rinse (e.g., ethanol or acetone), collected as hazardous waste.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Preparedness
Preparation is key to mitigating the impact of an accidental exposure or spill[1][15].
Spill Response
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated, labeled waste container. Avoid creating dust.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the immediate area and alert laboratory personnel and the institutional safety officer.
-
Prevent entry into the affected area.
-
Follow your institution's emergency response procedures.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection[3][6].
Waste Disposal Workflow Diagram
Caption: A procedural diagram for the safe disposal of waste generated from handling this compound.
Disposal Procedures
-
Segregation: Do not mix waste from this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and absorbent materials from spills, should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations[14].
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, and within secondary containment.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
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American Chemical Society. (2013). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]
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American Chemical Society. Safety Tipsheets & Best Practices. Retrieved from [Link]
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IPG. (2023). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
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Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
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- Dillon, L. R. (2020). Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs. International Journal of Pharmaceutical Compounding, 24(1), 30–36.
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